GLUT1-IN-2
Description
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Structure
3D Structure
Properties
IUPAC Name |
N-[3-(1H-benzimidazol-2-yl)phenyl]-3-methylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O/c1-14-6-4-8-16(12-14)21(25)22-17-9-5-7-15(13-17)20-23-18-10-2-3-11-19(18)24-20/h2-13H,1H3,(H,22,25)(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFAZKDZNMRHORZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Discovery and Synthesis of GLUT1-IN-2: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Glucose transporter 1 (GLUT1) has emerged as a critical target in drug discovery, particularly in oncology, due to its overexpression in many cancer cells and its vital role in supplying glucose to fuel their high metabolic demands. This technical guide provides an in-depth overview of the discovery, synthesis, and characterization of GLUT1-IN-2 (also referred to as GLUT-i2), a potent and selective inhibitor of GLUT1. This document details the experimental methodologies employed in its identification and evaluation, presents quantitative data in a structured format, and visualizes key pathways and workflows to facilitate a comprehensive understanding for researchers and drug development professionals.
Introduction
The facilitative glucose transporter GLUT1, encoded by the SLC2A1 gene, is a ubiquitously expressed transmembrane protein responsible for the basal glucose uptake in most cell types.[1] Its elevated expression in various cancer types, a phenomenon linked to the Warburg effect, makes it an attractive therapeutic target.[2] Inhibition of GLUT1 can selectively starve cancer cells of their primary energy source, leading to reduced proliferation and cell death.
This compound is a novel small molecule inhibitor of GLUT1, identified through a high-throughput screening campaign.[3][4] It belongs to a class of phenylalanine amide-derived compounds and has demonstrated high potency and selectivity for GLUT1. This guide will delve into the technical details of its discovery and the available information regarding its synthesis.
Discovery of this compound
This compound was identified from a high-throughput screening (HTS) of a chemical library for inhibitors of the human glucose transporter 1 (hGLUT1).[3] The screening assay was an indirect, cell-based method that measured the inhibition of glycolysis by quantifying cellular ATP levels.
High-Throughput Screening (HTS) Workflow
The HTS workflow was designed to identify compounds that inhibit GLUT1-mediated glucose uptake, thereby reducing the intracellular ATP produced through glycolysis.
References
Initial Characterization of the GLUT1 Inhibitor "GLUT1-IN-2" (WZB117): A Technical Guide
This technical guide provides an in-depth overview of the initial characterization of the GLUT1 inhibitor commonly referred to as "GLUT1-IN-2", which has been identified as the compound WZB117. This document is intended for researchers, scientists, and drug development professionals interested in the preclinical evaluation of this specific glucose transporter inhibitor.
Introduction
Glucose transporter 1 (GLUT1) is a key membrane protein responsible for the facilitated diffusion of glucose into cells. Its overexpression is a hallmark of many cancer types, making it an attractive target for anticancer drug development. This compound (WZB117) is a small molecule inhibitor that has been shown to target GLUT1, leading to a reduction in glucose uptake, downregulation of glycolysis, and subsequent inhibition of cancer cell growth. This guide summarizes the key quantitative data from its initial characterization, details the experimental protocols used for its evaluation, and visualizes the associated biological pathways and experimental workflows.
Quantitative Data Summary
The inhibitory activity and cellular effects of this compound (WZB117) have been quantified across various assays. The following tables summarize these key findings for easy comparison.
Table 1: In Vitro Inhibitory Activity of this compound (WZB117)
| Target/Assay | Cell Line / System | IC50 / Ki | Notes |
| Glucose Transport Inhibition | A549 (Lung Cancer) | ~0.6 µM | Inhibition of 2-deoxy-D-[3H]glucose uptake.[1] |
| Human Red Blood Cells | Ki(app) = 6 µM | Competitive inhibition of 3-O-methylglucose uptake.[2] | |
| Cell Proliferation Inhibition | A549 (Lung Cancer) | ~10 µM | Measured by MTT assay after 48 hours.[3][4][5] |
| MCF7 (Breast Cancer) | ~10 µM | Measured by MTT assay.[4][5] | |
| HCT-116 (Colon Cancer) | - | Irreversible growth inhibition in clonogenic assay.[3] | |
| MDA-MB-231 (Breast Cancer) | - | Irreversible growth inhibition in clonogenic assay.[3] | |
| GLUT Isoform Selectivity (Ki(app)) | hGLUT1 (in HEK293) | ~10 µM | [2] |
| hGLUT3 (in HEK293) | ~10 µM | [2] | |
| hGLUT4 (in HEK293) | 0.2 µM | [2] |
Table 2: Cellular and In Vivo Effects of this compound (WZB117)
| Effect | System | Dosage/Concentration | Outcome |
| Tumor Growth Inhibition | A549 Xenograft in Nude Mice | 10 mg/kg (i.p. daily) | >70% reduction in tumor volume.[5] |
| Cell Cycle Arrest | A549 Cells | 10 µM | Arrest at G1 phase.[3] |
| ATP Level Reduction | A549 Cells | Not specified | Significant decrease in intracellular ATP.[3] |
| GLUT1 Protein Level | A549 Cells | Not specified | Decreased protein levels after 12 hours.[3] |
Experimental Protocols
Detailed methodologies for the key experiments cited in the characterization of this compound (WZB117) are provided below.
This protocol is adapted from the methods used to assess the inhibition of glucose transport in cancer cells.[3]
-
Cell Culture: Plate cancer cells (e.g., A549) in 24-well plates and grow to ~80% confluency.
-
Inhibitor Treatment: Wash cells with glucose-free DMEM and then incubate with varying concentrations of this compound (WZB117) in glucose-free DMEM for a specified time (e.g., 30 minutes).
-
Glucose Uptake: Add 2-deoxy-D-[3H]glucose to each well to a final concentration of 1 µCi/mL and incubate for a short period (e.g., 5 minutes) to measure the initial uptake rate.
-
Washing: Rapidly wash the cells three times with ice-cold phosphate-buffered saline (PBS) to stop the uptake and remove extracellular radiolabel.
-
Lysis and Scintillation Counting: Lyse the cells with 0.1% SDS. Transfer the lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Normalize the counts to the protein concentration of the cell lysate. Calculate the percentage of inhibition relative to the vehicle-treated control to determine the IC50 value.
This protocol measures the effect of the inhibitor on cell viability and proliferation.[3]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound (WZB117) for the desired duration (e.g., 48 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express the results as a percentage of the vehicle-treated control and calculate the IC50 value.
This protocol is used to determine the effect of the inhibitor on protein expression levels.[3]
-
Cell Treatment and Lysis: Treat cells with this compound (WZB117) for various time points. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies (e.g., anti-GLUT1, anti-phospho-AMPK, anti-AMPK, anti-cyclin E2) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify band intensities and normalize to a loading control (e.g., β-actin).
This protocol assesses the anti-tumor efficacy of the inhibitor in an animal model.[3][5]
-
Cell Implantation: Subcutaneously inject cancer cells (e.g., A549) into the flank of immunodeficient mice (e.g., nude mice).
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100 mm³).
-
Treatment: Randomize mice into control and treatment groups. Administer this compound (WZB117) intraperitoneally at a specified dose (e.g., 10 mg/kg) daily or on a set schedule. The control group receives the vehicle.
-
Tumor Measurement: Measure tumor volume using calipers every few days.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., western blot, immunohistochemistry).
-
Data Analysis: Compare the tumor growth curves and final tumor weights between the treatment and control groups.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the proposed signaling pathway affected by this compound (WZB117) and a typical experimental workflow for its characterization.
References
- 1. caymanchem.com [caymanchem.com]
- 2. WZB117 (2-Fluoro-6-(m-hydroxybenzoyloxy) Phenyl m-Hydroxybenzoate) Inhibits GLUT1-mediated Sugar Transport by Binding Reversibly at the Exofacial Sugar Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
"GLUT1-IN-2" as a tool compound in metabolic research
For Researchers, Scientists, and Drug Development Professionals
Introduction
GLUT1-IN-2 is a small molecule inhibitor of the glucose transporter 1 (GLUT1), a key protein responsible for the facilitated diffusion of glucose across the plasma membranes of mammalian cells. As a member of the solute carrier family 2 (SLC2), GLUT1 plays a critical role in basal glucose uptake in most tissues and is particularly important for cellular bioenergetics. The upregulation of GLUT1 is a well-established hallmark of various cancers, where it supports the high glycolytic rate characteristic of the Warburg effect. This makes GLUT1 an attractive target for therapeutic intervention in oncology and for studying metabolic reprogramming in various physiological and pathological states. This compound serves as a valuable tool compound for investigating the biological roles of GLUT1 and for validating it as a drug target.
Biochemical and Pharmacological Properties
This compound is a potent inhibitor of GLUT1-mediated glucose transport. The key quantitative data for this compound are summarized below.
| Property | Value | Reference |
| IC50 (GLUT1) | 12 µM | [1] |
| IC50 (PfHT) | 13 µM | [1] |
| CAS Number | 305357-89-5 | [1] |
| Molecular Formula | C21H17N3O | |
| SMILES | O=C(NC1=CC=CC(C2=NC3=CC=CC=C3N2)=C1)C4=CC=CC(C)=C4 | [1] |
Note: PfHT refers to the Plasmodium falciparum hexose transporter. The similar IC50 value suggests potential off-target effects in studies involving this parasite. A comprehensive selectivity profile against other human GLUT isoforms (GLUT2, GLUT3, GLUT4) is not yet publicly available and represents a critical data gap for this compound.
Mechanism of Action
This compound functions by directly inhibiting the glucose transport activity of the GLUT1 protein. While the precise binding site and mode of inhibition (e.g., competitive, non-competitive, or uncompetitive) have not been fully elucidated in publicly available literature, it is understood to interfere with the conformational changes of the transporter that are necessary for glucose translocation across the cell membrane.
Below is a simplified representation of the proposed mechanism of action.
Caption: Inhibition of GLUT1-mediated glucose transport by this compound.
Signaling Pathways Affected by GLUT1 Inhibition
Inhibition of GLUT1 with tool compounds like this compound can have significant downstream effects on various signaling pathways that are coupled to cellular metabolism and energy status. While specific studies on the signaling effects of this compound are limited, the general consequences of GLUT1 inhibition are known to include:
-
PI3K/Akt/mTOR Pathway: This central signaling node is a master regulator of cell growth, proliferation, and survival. GLUT1 expression and activity are often downstream targets of this pathway. Conversely, inhibiting GLUT1 can lead to a reduction in glycolytic flux, decreased ATP production, and subsequent activation of AMP-activated protein kinase (AMPK), which in turn can inhibit the mTORC1 complex.[2]
-
Integrin β1/Src/FAK Signaling: In some cancer models, GLUT1 has been shown to regulate cell proliferation, migration, and invasion through the integrin β1/Src/FAK signaling axis. Inhibition of GLUT1 may, therefore, disrupt these processes.
-
JNK Pathway: The c-Jun N-terminal kinase (JNK) pathway is involved in cellular responses to stress, including metabolic stress. Inhibition of GLUT1 has been shown to modulate JNK activity, which can influence apoptosis and other cellular outcomes.
The following diagram illustrates the potential impact of GLUT1 inhibition on these key signaling pathways.
References
An In-depth Technical Guide to GLUT1-IN-2 for Studying Glucose Transport Kinetics
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of GLUT1-IN-2, a small molecule inhibitor of the glucose transporter 1 (GLUT1). GLUT1 is a ubiquitously expressed transmembrane protein responsible for the facilitated diffusion of glucose into cells, playing a critical role in cellular metabolism. Its upregulation in various diseases, particularly cancer, has made it a significant target for therapeutic intervention and basic research. This document details the known properties of this compound, its application in studying glucose transport kinetics, and provides generalized experimental protocols for its use.
Introduction to GLUT1 and Glucose Transport
Glucose is a fundamental energy source for most eukaryotic cells. Its transport across the plasma membrane is mediated by a family of glucose transporter proteins (GLUTs). GLUT1 is a key member of this family, responsible for the basal glucose uptake in a wide range of cell types. The process of GLUT1-mediated glucose transport is a form of facilitated diffusion, driven by the concentration gradient of glucose across the cell membrane. This process is crucial for normal cellular function and is tightly regulated.
The kinetics of GLUT1-mediated glucose transport can be described by the Michaelis-Menten model, characterized by a specific binding affinity for glucose (Km) and a maximum transport velocity (Vmax). Understanding these kinetic parameters is essential for elucidating the mechanisms of glucose homeostasis and for developing therapeutic strategies that target glucose metabolism.
This compound: A Tool for Investigating GLUT1 Function
This compound is a chemical probe that functions as an inhibitor of GLUT1. By blocking the glucose transport activity of GLUT1, this compound serves as a valuable tool for researchers to investigate the physiological and pathophysiological roles of GLUT1.
Mechanism of Action
While the precise binding mode of this compound to GLUT1 has not been publicly detailed, it is known to inhibit the transporter's function. As an inhibitor, it likely interacts with the glucose-binding site or induces a conformational change in the transporter that prevents the translocation of glucose across the cell membrane. Further research is required to fully elucidate its molecular mechanism of action.
Quantitative Data
The inhibitory potency of this compound has been determined, providing a key quantitative measure for its use in experimental settings.
| Compound | Target | IC50 | Notes |
| This compound | GLUT1 | 12 µM | Inhibits glucose transporter 1. |
| This compound | PfHT | 13 µM | Also shows inhibitory activity against the Plasmodium falciparum hexose transporter.[1] |
Table 1: Inhibitory Potency of this compound
Experimental Protocols for Studying Glucose Transport Kinetics with this compound
The following are generalized protocols that can be adapted for studying the effects of this compound on glucose transport in various cell-based and in vitro systems.
Cell-Based Glucose Uptake Assay
This assay measures the uptake of a labeled glucose analog (e.g., 2-deoxy-D-[³H]-glucose or a fluorescent glucose analog like 2-NBDG) in the presence and absence of this compound.
Materials:
-
Cultured cells expressing GLUT1
-
Krebs-Ringer-HEPES (KRH) buffer
-
Labeled glucose analog (e.g., 2-deoxy-D-[³H]-glucose or 2-NBDG)
-
This compound
-
Scintillation counter or fluorescence plate reader
-
Cytochalasin B (as a positive control for GLUT inhibition)
Protocol:
-
Cell Culture: Plate cells in a suitable multi-well format and grow to the desired confluency.
-
Serum Starvation: Prior to the assay, incubate the cells in serum-free medium for a defined period (e.g., 2-4 hours) to lower intracellular glucose levels.
-
Inhibitor Treatment: Wash the cells with KRH buffer. Pre-incubate the cells with varying concentrations of this compound (or vehicle control) in KRH buffer for a specified time (e.g., 30-60 minutes).
-
Glucose Uptake: Initiate glucose uptake by adding the labeled glucose analog to the wells. Incubate for a short, defined period (e.g., 5-10 minutes) to measure the initial rate of uptake.
-
Termination of Uptake: Stop the uptake by rapidly washing the cells with ice-cold KRH buffer containing a GLUT inhibitor (e.g., cytochalasin B) to prevent further transport.
-
Cell Lysis and Quantification: Lyse the cells and measure the amount of internalized labeled glucose using a scintillation counter (for radiolabeled glucose) or a fluorescence plate reader (for fluorescent analogs).
-
Data Analysis: Normalize the glucose uptake to the protein concentration in each well. Plot the glucose uptake as a function of the this compound concentration to determine the IC50 value.
Diagram: Workflow for a Cell-Based Glucose Uptake Assay
Caption: A generalized workflow for measuring glucose uptake in cultured cells.
Kinetic Analysis of GLUT1 Inhibition
To determine the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive), glucose uptake assays can be performed with varying concentrations of both the labeled glucose analog and this compound.
Protocol:
-
Follow the general procedure for the cell-based glucose uptake assay.
-
Set up a matrix of experimental conditions with multiple concentrations of the labeled glucose analog and multiple fixed concentrations of this compound.
-
Measure the initial rate of glucose uptake for each condition.
-
Analyze the data using kinetic models, such as Lineweaver-Burk or Dixon plots, to determine the effect of this compound on the Km and Vmax of glucose transport.
Diagram: Logical Relationship for Kinetic Analysis
Caption: Determining the mode of inhibition by varying substrate and inhibitor concentrations.
Signaling Pathways and Downstream Effects
Inhibition of GLUT1 by this compound is expected to have significant downstream effects on cellular metabolism and signaling pathways that are dependent on glucose availability.
Glycolysis and ATP Production
By blocking the initial step of glucose uptake, this compound will lead to a reduction in the intracellular glucose concentration, thereby inhibiting glycolysis and subsequent ATP production through this pathway. This can be measured using commercially available kits for ATP, lactate, and other glycolytic intermediates.
Cellular Signaling
Glucose metabolism is intricately linked to various signaling pathways, including:
-
AMPK (AMP-activated protein kinase) pathway: A decrease in the ATP/AMP ratio due to GLUT1 inhibition can lead to the activation of AMPK, a master regulator of cellular energy homeostasis.
-
mTOR (mammalian target of rapamycin) pathway: The mTOR pathway is a key regulator of cell growth and proliferation and is sensitive to cellular nutrient and energy status. GLUT1 inhibition can lead to mTOR inactivation.
The modulation of these pathways can be assessed by techniques such as Western blotting to measure the phosphorylation status of key signaling proteins (e.g., p-AMPK, p-mTOR).
Diagram: Potential Downstream Effects of GLUT1 Inhibition
Caption: Inhibition of GLUT1 by this compound can impact key metabolic and signaling pathways.
Conclusion
This compound is a valuable research tool for the study of glucose transport kinetics and the broader implications of GLUT1 function in health and disease. Its ability to inhibit GLUT1 with a defined potency allows for the controlled investigation of glucose metabolism and related signaling pathways. The experimental protocols outlined in this guide provide a framework for researchers to effectively utilize this compound in their studies. Further characterization of this inhibitor will undoubtedly provide deeper insights into the complex role of GLUT1 in cellular biology.
References
GLUT1-IN-2 (GLUT-i2): A Technical Guide to its Effects on Cellular Metabolism
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of GLUT1-IN-2, correctly identified as GLUT-i2, a potent and selective inhibitor of the glucose transporter 1 (GLUT1). GLUT-i2 belongs to a class of phenylalanine amide-derived inhibitors and has emerged from high-throughput screening as a promising tool for studying GLUT1-dependent cellular metabolism and as a potential therapeutic agent, particularly in oncology. This document details the mechanism of action of GLUT-i2, its impact on key metabolic pathways, and provides standardized protocols for its experimental evaluation. All quantitative data are presented in structured tables for comparative analysis, and key pathways and workflows are visualized using diagrams.
Introduction to GLUT1 and the Rationale for Inhibition
Glucose Transporter 1 (GLUT1), encoded by the SLC2A1 gene, is a ubiquitously expressed transmembrane protein responsible for the facilitated diffusion of glucose into cells.[1][2] It plays a critical role in basal glucose uptake in most cell types and is particularly vital for tissues with high energy demands, such as the brain and erythrocytes.[2]
In numerous pathological conditions, most notably cancer, the metabolic landscape of cells is dramatically altered. Cancer cells exhibit a phenomenon known as the "Warburg effect," characterized by a significant increase in glucose uptake and a preference for glycolysis even in the presence of oxygen.[3] This metabolic reprogramming fuels rapid cell proliferation and is often associated with the overexpression of GLUT1.[4] Consequently, inhibiting GLUT1 presents a compelling therapeutic strategy to selectively starve cancer cells of their primary energy source, leading to cell cycle arrest and apoptosis.[3]
GLUT-i2: A Phenylalanine Amide-Derived GLUT1 Inhibitor
GLUT-i2 is a small molecule inhibitor of GLUT1, identified through a high-throughput screening campaign.[4] It belongs to a class of phenylalanine amide-derived compounds and has demonstrated high potency and selectivity for GLUT1.
Mechanism of Action
GLUT-i2 exerts its inhibitory effect by directly binding to the central cavity of GLUT1 in its inward-open conformation.[4] This binding site overlaps with the glucose-binding site, thereby competitively inhibiting the transport of glucose across the cell membrane.[4] Crystallography studies have revealed that despite having a different chemical backbone from other known GLUT1 inhibitors like cytochalasin B, GLUT-i2 shares a common binding pocket, indicating a conserved mechanism of inhibition.[4]
Quantitative Data for GLUT-i2
The inhibitory potency of GLUT-i2 has been quantified against several members of the GLUT family. The following table summarizes the half-maximal inhibitory concentration (IC50) values.
| Transporter | IC50 (nM) | Reference |
| hGLUT1 | 140 | [4] |
| hGLUT2 | >10,000 | [4] |
| hGLUT3 | 2,800 | [4] |
| hGLUT4 | 430 | [4] |
Effects of GLUT1 Inhibition by GLUT-i2 on Cellular Metabolism
While specific quantitative data on the metabolic effects of GLUT-i2 are limited beyond its initial characterization, the consequences of potent GLUT1 inhibition are well-documented and can be extrapolated. Inhibition of GLUT1 by compounds like GLUT-i2 is expected to induce a cascade of metabolic changes within the cell.
Glucose Uptake
The primary and most immediate effect of GLUT-i2 is the inhibition of glucose uptake. This can be quantified using various experimental assays, with the 2-deoxyglucose (2-DG) uptake assay being a standard method.
Glycolysis and Lactate Production
By limiting the intracellular glucose supply, GLUT-i2 consequently suppresses glycolysis. This leads to a reduction in the production of glycolytic intermediates and the end-product, lactate. The decrease in lactate secretion is a key indicator of reduced glycolytic flux.
ATP Production
Cancer cells heavily rely on glycolysis for rapid ATP production. By inhibiting this pathway, GLUT-i2 is expected to cause a significant drop in intracellular ATP levels, leading to an energy crisis within the cell.
Cell Viability and Proliferation
The culmination of these metabolic insults—glucose starvation, reduced glycolysis, and ATP depletion—ultimately leads to the inhibition of cell proliferation and the induction of apoptosis, particularly in cancer cells that are highly dependent on GLUT1.
The following table summarizes the expected effects of GLUT-i2 on key metabolic parameters based on studies of other potent GLUT1 inhibitors.
| Metabolic Parameter | Expected Effect of GLUT-i2 | Reference (for similar GLUT1 inhibitors) |
| Glucose Uptake | Decrease | [5][6] |
| Lactate Production | Decrease | [5][6] |
| Intracellular ATP Levels | Decrease | [5][7] |
| Cell Viability | Decrease | [5][8] |
Experimental Protocols
This section provides detailed methodologies for key experiments to characterize the effects of GLUT-i2 on cellular metabolism.
Glucose Uptake Assay (2-Deoxy-D-[³H]glucose Method)
This assay measures the uptake of a radiolabeled glucose analog, 2-deoxy-D-[³H]glucose ([³H]-2-DG), which is transported into the cell by GLUTs and phosphorylated by hexokinase, trapping it intracellularly.
Materials:
-
Cells of interest cultured in appropriate media
-
GLUT-i2
-
Krebs-Ringer-HEPES (KRH) buffer (120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, 25 mM HEPES, pH 7.4)
-
2-deoxy-D-[³H]glucose ([³H]-2-DG)
-
Phloretin (a non-specific glucose transporter inhibitor)
-
0.1% SDS solution
-
Scintillation cocktail and counter
Protocol:
-
Seed cells in 24-well plates and grow to 80-90% confluency.
-
Wash cells twice with pre-warmed KRH buffer.
-
Pre-incubate cells with varying concentrations of GLUT-i2 (or vehicle control) in KRH buffer for 30 minutes at 37°C. A positive control with phloretin (e.g., 50 µM) should be included.
-
Initiate glucose uptake by adding KRH buffer containing [³H]-2-DG (final concentration ~0.5 µCi/mL) and continue incubation for 5-10 minutes at 37°C.
-
Terminate the uptake by rapidly washing the cells three times with ice-cold KRH buffer.
-
Lyse the cells by adding 0.1% SDS solution to each well and incubating for 30 minutes at room temperature.
-
Transfer the lysate to scintillation vials, add scintillation cocktail, and measure radioactivity using a scintillation counter.
-
Normalize the counts per minute (CPM) to the protein concentration of a parallel set of wells.
Lactate Production Assay
This colorimetric assay measures the amount of lactate secreted into the cell culture medium.
Materials:
-
Cells of interest cultured in appropriate media
-
GLUT-i2
-
Lactate Assay Kit (e.g., from Abcam or similar)
-
96-well microplate reader
Protocol:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat cells with varying concentrations of GLUT-i2 (or vehicle control) for the desired time period (e.g., 24 hours).
-
Collect the cell culture medium from each well.
-
Perform the lactate assay on the collected medium according to the manufacturer's instructions. This typically involves an enzymatic reaction that generates a colored product.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the lactate concentration based on a standard curve.
-
Normalize the lactate concentration to the cell number or protein concentration in each well.
Intracellular ATP Level Measurement
This bioluminescent assay quantifies the amount of ATP within the cells.
Materials:
-
Cells of interest cultured in appropriate media
-
GLUT-i2
-
ATP Assay Kit (e.g., CellTiter-Glo® from Promega or similar)
-
96-well opaque-walled microplate
-
Luminometer
Protocol:
-
Seed cells in a 96-well opaque-walled plate and allow them to adhere overnight.
-
Treat cells with varying concentrations of GLUT-i2 (or vehicle control) for the desired time period (e.g., 6, 12, or 24 hours).
-
Equilibrate the plate to room temperature for approximately 30 minutes.
-
Add the ATP assay reagent to each well according to the manufacturer's protocol. This reagent lyses the cells and provides the substrate and enzyme for the luciferase reaction.
-
Mix the contents by orbital shaking for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
Normalize the relative light units (RLU) to the cell number or protein concentration.
Cell Viability Assay (MTS Assay)
This colorimetric assay assesses cell viability based on the metabolic reduction of a tetrazolium salt (MTS) by viable cells.
Materials:
-
Cells of interest cultured in appropriate media
-
GLUT-i2
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay from Promega)
-
96-well microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Treat the cells with a serial dilution of GLUT-i2 (or vehicle control) for 24, 48, or 72 hours.
-
Add the MTS reagent directly to each well according to the manufacturer's instructions.
-
Incubate the plate at 37°C for 1-4 hours, or until a color change is apparent.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Conclusion
GLUT-i2 is a valuable chemical probe for investigating the role of GLUT1 in cellular metabolism. Its potency and selectivity make it a promising candidate for further preclinical development as an anticancer agent. The experimental protocols outlined in this guide provide a robust framework for researchers to explore the multifaceted effects of GLUT-i2 and other GLUT1 inhibitors on cellular physiology and pathophysiology. Further studies are warranted to fully elucidate the metabolic consequences of GLUT-i2 inhibition in various cancer models and to explore its therapeutic potential in combination with other anticancer agents.
References
- 1. mdpi.com [mdpi.com]
- 2. GLUT1 - Wikipedia [en.wikipedia.org]
- 3. What are GLUT1 inhibitors and how do they work? [synapse.patsnap.com]
- 4. Mechanism of inhibition of human glucose transporter GLUT1 is conserved between cytochalasin B and phenylalanine amides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Identification of a novel GLUT1 inhibitor with in vitro and in vivo anti-tumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Metabolic Effects of New Glucose Transporter (GLUT-1) and Lactate Dehydrogenase-A (LDH-A) Inhibitors against Chemoresistant Malignant Mesothelioma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. GLUT1 inhibition by BAY-876 induces metabolic changes and cell death in human colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Target Validation of GLUT1 in Cancer Cells: A Technical Guide Featuring the GLUT1 Inhibitor WZB117
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the target validation of Glucose Transporter 1 (GLUT1) in cancer cells, utilizing the well-characterized inhibitor WZB117 as a primary example. This document details the molecular mechanisms, quantitative effects, and experimental protocols relevant to the assessment of GLUT1 inhibition as a therapeutic strategy in oncology.
Introduction: GLUT1 as a Therapeutic Target in Cancer
Cancer cells exhibit a profound metabolic reprogramming, famously described as the "Warburg effect," characterized by a heightened rate of glucose uptake and glycolysis, even in the presence of ample oxygen.[1][2] This metabolic shift is crucial for supporting the biosynthetic and energetic demands of rapid cell proliferation.[2] A key mediator of this enhanced glucose import is the overexpression of Glucose Transporter 1 (GLUT1), a member of the solute carrier family 2 (SLC2A).[3][4] The elevated expression of GLUT1 is a common feature across a wide array of human cancers and often correlates with poor prognosis, making it an attractive target for therapeutic intervention.[4]
Inhibiting GLUT1 function presents a promising strategy to selectively starve cancer cells of their primary fuel source, leading to energy stress, cell cycle arrest, and ultimately, cell death.[1][5] This guide focuses on the target validation of GLUT1 using WZB117, a potent and specific GLUT1 inhibitor, to illustrate the key experimental approaches and expected outcomes in this area of research.[1][6]
WZB117: A Prototypical GLUT1 Inhibitor
WZB117 is a small molecule inhibitor that has been demonstrated to effectively block glucose transport by directly targeting GLUT1.[1][6] Its inhibitory action leads to a cascade of downstream effects that collectively suppress cancer cell growth and survival.[1]
Mechanism of Action
WZB117 exerts its anti-cancer effects through the following mechanisms:
-
Direct Inhibition of Glucose Transport: WZB117 rapidly and competitively inhibits the glucose transport function of GLUT1, leading to a significant reduction in intracellular glucose levels.[1][7]
-
Induction of Metabolic Stress: The blockade of glucose uptake results in decreased glycolysis, leading to a reduction in the production of lactate and a depletion of intracellular ATP.[1][2]
-
Activation of AMPK Signaling: The drop in intracellular ATP levels activates AMP-activated protein kinase (AMPK), a key sensor of cellular energy status.[1][6]
-
Cell Cycle Arrest and Senescence: Activated AMPK and other downstream signaling events lead to the downregulation of key cell cycle regulators, such as cyclin E2 and phosphorylated retinoblastoma (Rb), resulting in G1 phase cell cycle arrest and the induction of senescence.[1]
-
Induction of Cell Death: Prolonged metabolic stress and cell cycle arrest ultimately trigger cancer cell death, primarily through necrosis.[1]
Quantitative Efficacy of WZB117 in Cancer Cells
The following tables summarize the quantitative data on the efficacy of WZB117 in various cancer cell lines, providing key metrics for its anti-proliferative and glucose uptake inhibitory activities.
| Cell Line | Cancer Type | IC50 (µM) for Cell Proliferation | Reference |
| A549 | Non-small cell lung cancer | ~10 | [1][6] |
| MCF7 | Breast cancer | ~10 | [5][6] |
| H1299 | Non-small cell lung cancer | Not explicitly stated, but inhibited | [5] |
| Various Cancer Lines | Diverse | ~0.6 (for glucose transport) | [8][9] |
| A549 | Non-small cell lung cancer | Inhibition of glucose transport is dose-dependent | [1] |
Table 1: In Vitro Anti-proliferative Activity of WZB117
| Cell Line | Treatment Concentration (µM) | Effect on Glucose Uptake | Reference |
| A549 | 30 | Rapid and complete inhibition within 1-5 minutes | [1] |
| MDA-MB-231 | 0.6, 1, 2 | Dose-dependent decrease in glucose uptake | [10] |
| MCF-7 | 0.6 | Significant reduction in glucose uptake | [10] |
Table 2: Inhibition of Glucose Uptake by WZB117
| Cell Line | Treatment Concentration (µM) | Effect on Lactate Production | Effect on Intracellular ATP | Reference |
| A549 | 10 | Reduction | Reduction | [1] |
| MDA-MB-231 | 0.6 | Reduction | Reduction | [10] |
| MCF-7 | 0.6 | Reduction | Reduction | [10] |
Table 3: Metabolic Effects of WZB117
Experimental Protocols for GLUT1 Target Validation
This section provides detailed methodologies for key experiments used to validate GLUT1 as a therapeutic target using WZB117.
Cell Viability and Proliferation Assay (MTT Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of WZB117 on cancer cell proliferation.
Protocol:
-
Seed cancer cells (e.g., A549, MCF7) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare a serial dilution of WZB117 in complete culture medium.
-
Remove the existing medium from the wells and replace it with medium containing various concentrations of WZB117 (e.g., 0.1 to 100 µM). Include a vehicle control (DMSO).
-
Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.
Glucose Uptake Assay (Radiolabeled 2-Deoxyglucose)
Objective: To measure the effect of WZB117 on the rate of glucose uptake in cancer cells.
Protocol:
-
Seed cancer cells in 12-well plates and grow to near confluence.
-
Wash the cells twice with Krebs-Ringer-HEPES (KRH) buffer.
-
Pre-incubate the cells with various concentrations of WZB117 in KRH buffer for a specified time (e.g., 30 minutes).
-
Initiate glucose uptake by adding 1 µCi/mL of 2-deoxy-D-[3H]glucose to each well and incubate for a short period (e.g., 5-10 minutes).
-
Stop the uptake by washing the cells three times with ice-cold KRH buffer.
-
Lyse the cells with 0.5 M NaOH.
-
Measure the radioactivity in the cell lysates using a scintillation counter.
-
Normalize the counts to the total protein content of each well, determined by a protein assay (e.g., BCA assay).
Western Blot Analysis
Objective: To analyze the effect of WZB117 on the expression and phosphorylation status of key signaling proteins.
Protocol:
-
Treat cancer cells with WZB117 at a specified concentration and for various time points.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (e.g., 20-40 µg) by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against target proteins (e.g., GLUT1, p-AMPK, AMPK, p-Rb, Rb, β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Visualizing the Impact of GLUT1 Inhibition
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows described in this guide.
Caption: Signaling pathway of WZB117-mediated GLUT1 inhibition in cancer cells.
Caption: General experimental workflow for validating GLUT1 as a cancer target.
Conclusion
The validation of GLUT1 as a therapeutic target in cancer is strongly supported by a growing body of evidence. The use of specific inhibitors like WZB117 provides a powerful tool to probe the functional consequences of blocking glucose transport in cancer cells. The methodologies and data presented in this guide offer a framework for researchers and drug developers to design and interpret experiments aimed at evaluating novel GLUT1 inhibitors. The consistent findings of reduced proliferation, metabolic crisis, and cell death upon GLUT1 inhibition underscore the potential of this strategy as a valuable addition to the arsenal of anti-cancer therapies. Further research into the development of clinically viable GLUT1 inhibitors is warranted to translate these promising preclinical findings into effective treatments for patients.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Targeting Glucose Transporters for Breast Cancer Therapy: The Effect of Natural and Synthetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GLUT1 inhibition by BAY-876 induces metabolic changes and cell death in human colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. WZB117 (2-Fluoro-6-(m-hydroxybenzoyloxy) Phenyl m-Hydroxybenzoate) Inhibits GLUT1-mediated Sugar Transport by Binding Reversibly at the Exofacial Sugar Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 8. apexbt.com [apexbt.com]
- 9. caymanchem.com [caymanchem.com]
- 10. researchgate.net [researchgate.net]
The Role of Small-Molecule Inhibitors in the Attenuation of Glycolysis via GLUT1 Targeting: A Technical Guide
Executive Summary: The glucose transporter 1 (GLUT1), encoded by the SLC2A1 gene, is a principal facilitator of glucose uptake in many cell types and is crucial for basal metabolic activity.[1][2] Its expression is significantly upregulated in numerous cancer types to meet the high energetic demands of rapid proliferation, a phenomenon known as the Warburg effect.[3][4] This dependency makes GLUT1 a compelling target for anticancer therapeutic development. This document provides a technical overview of the mechanism by which small-molecule inhibitors, exemplified by the phenylalanine amide class of compounds, inhibit glycolysis through direct GLUT1 antagonism. We detail the downstream metabolic consequences, present quantitative data on inhibitory potency, outline key experimental protocols for inhibitor characterization, and visualize the core mechanisms and workflows. While the specific compound "GLUT1-IN-2" is not prominently documented in peer-reviewed literature, this guide will focus on the well-characterized inhibitor GLUT-i2, which belongs to a class of compounds that may be represented by this nomenclature.
Introduction to GLUT1 as a Therapeutic Target
Glucose is a fundamental energy source for cellular processes.[2] Its transport across the plasma membrane is mediated by a family of facilitative glucose transporters (GLUTs).[2] GLUT1 is a ubiquitously expressed member of this family, responsible for the basal glucose uptake required to sustain cellular respiration in most mammalian cells.[1][2]
In pathological contexts, particularly oncology, the metabolic landscape of cells is often reprogrammed. Cancer cells exhibit an increased reliance on glycolysis for ATP production, even in the presence of oxygen.[3][4] This metabolic shift necessitates a high rate of glucose import, which is frequently achieved by overexpressing GLUT1.[4] High GLUT1 expression is correlated with tumor progression, metastasis, and poor patient survival in various cancers, including breast, lung, and colon cancer, establishing it as a valuable therapeutic target.[4][5] Inhibition of GLUT1 function presents a strategic approach to selectively starve cancer cells of their primary fuel source, thereby disrupting their metabolic flexibility, retarding growth, and inducing cell death.[3][6]
Mechanism of Action: Direct Inhibition of Glucose Transport
Small-molecule inhibitors like the phenylalanine amide GLUT-i2 directly obstruct the function of the GLUT1 transporter.
2.1 Binding to the Transporter's Central Cavity Structural biology studies have revealed that GLUT-i2 and similar inhibitors, such as cytochalasin B, bind within the large central cavity of the GLUT1 protein when it is in its inward-open conformation.[7][8] This binding site directly overlaps with the site where glucose binds.[7] By occupying this critical space, the inhibitor physically prevents glucose from entering the transporter's channel, effectively blocking its translocation across the cell membrane.[3][7] The inhibitor essentially locks the transporter in a state that is non-productive for glucose transport.
2.2 Downstream Metabolic Consequences The direct inhibition of glucose uptake initiates a cascade of downstream metabolic effects:
-
Suppression of Glycolysis: With intracellular glucose levels depleted, the glycolytic pathway is starved of its initial substrate. This leads to a significant reduction in the production of key glycolytic metabolites, including glucose-6-phosphate and, ultimately, lactate.[9]
-
Depletion of ATP: The diminished glycolytic flux results in a marked decrease in cellular ATP production.[6] This energy crisis can trigger cell-cycle arrest and induce apoptosis (programmed cell death).[3][6]
-
Impact on Anabolic Pathways: Glycolytic intermediates are essential precursors for various anabolic pathways, such as the pentose phosphate pathway (PPP), which generates NADPH and precursors for nucleotide synthesis. GLUT1 inhibition also leads to the downregulation of PPP intermediates.[9]
The collective outcome is a profound metabolic crisis within the cell, leading to the cessation of proliferation and induction of cell death.[6][9]
Quantitative Analysis of GLUT1 Inhibition
The efficacy of GLUT1 inhibitors is determined by their potency in blocking glucose transport and their subsequent effects on cellular metabolism and viability. The tables below summarize key quantitative data for representative GLUT1 inhibitors.
Table 1: Inhibitory Potency of Selected GLUT1 Inhibitors
| Inhibitor | Target | Assay System | IC50 Value | Reference |
|---|---|---|---|---|
| GLUT-i2 | hGLUT1 | HEK 293 Cells (ATP-based assay) | 140 nM | [8] |
| GLUT-i1 | hGLUT1 | HEK 293 Cells (ATP-based assay) | 267 nM | [8] |
| Cytochalasin B | hGLUT1 | HEK 293 Cells (ATP-based assay) | 460 nM | [7] |
| BAY-876 | GLUT1 | COLO205 CRC Cells (MTS assay) | ~4 nM | [10] |
| WZB117 | GLUT1 | A549 Lung Cancer Cells | < 20 µM | [6] |
| PGL14 | GLUT1 | MESO-II Mesothelioma Cells | 6.4 ± 0.2 µM |[11] |
Table 2: Metabolic and Proliferative Effects of GLUT1 Inhibition
| Inhibitor | Cell Line | Effect Measured | Result | Reference |
|---|---|---|---|---|
| WZB117 | A549 | Intracellular ATP Levels | Significant decrease after 6-24h | [6] |
| WZB117 | A549 | Lactate Production | Significant decrease | [6] |
| BAY-876 | MLL::AF9 Leukemia Cells | Glucose Uptake | Dose-dependent reduction | [9] |
| GLUT1 Knockdown | MLL::AF9 Leukemia Cells | Lactate Levels | Significant reduction | [9] |
| GLUT1 Knockdown | MLL::AF9 Leukemia Cells | TCA Cycle Intermediates | Overall decrease |[9] |
Visualizing Mechanisms and Workflows
Diagrams created using the DOT language provide clear visual representations of the key pathways and processes involved in GLUT1 inhibition.
Caption: Mechanism of GLUT1 transport inhibition by a small-molecule antagonist.
Caption: Downstream metabolic consequences of inhibiting the GLUT1 transporter.
References
- 1. GLUT1 - Wikipedia [en.wikipedia.org]
- 2. Glucose transporter 1 in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are GLUT1 inhibitors and how do they work? [synapse.patsnap.com]
- 4. Conformational Studies of Glucose Transporter 1 (GLUT1) as an Anticancer Drug Target - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An appraisal of the current status of inhibition of glucose transporters as an emerging antineoplastic approach: Promising potential of new pan-GLUT inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Mechanism of inhibition of human glucose transporter GLUT1 is conserved between cytochalasin B and phenylalanine amides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. Combined GLUT1 and OXPHOS inhibition eliminates acute myeloid leukemia cells by restraining their metabolic plasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. GLUT1 inhibition by BAY-876 induces metabolic changes and cell death in human colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Metabolic Effects of New Glucose Transporter (GLUT-1) and Lactate Dehydrogenase-A (LDH-A) Inhibitors against Chemoresistant Malignant Mesothelioma - PMC [pmc.ncbi.nlm.nih.gov]
Probing the Structure-Activity Relationship of Phenylalanine Amide-Based GLUT1 Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of a novel class of glucose transporter 1 (GLUT1) inhibitors based on a phenylalanine amide scaffold. The overexpression of GLUT1 in many cancer cell lines makes it a compelling target for the development of new anticancer therapeutics. Understanding the SAR of potent inhibitors is crucial for the rational design of next-generation drug candidates with improved efficacy and selectivity. This document summarizes the key quantitative data, details the experimental protocols for inhibitor evaluation, and visualizes the underlying molecular interactions and experimental workflows.
Core Structure-Activity Relationship Data
The discovery of a series of phenylalanine amide-based GLUT1 inhibitors has provided valuable insights into the structural requirements for potent inhibition. The core scaffold, identified through high-throughput screening, has been optimized to yield compounds with nanomolar efficacy. The following table summarizes the inhibitory activity of two key analogs, GLUT-i1 and GLUT-i2, against various glucose transporter isoforms. This data is critical for understanding both the potency and selectivity of this chemical series.[1]
| Compound | GLUT1 IC50 (nM) | GLUT2 IC50 (µM) | GLUT3 IC50 (µM) | GLUT4 IC50 (nM) |
| GLUT-i1 | 267 | >100 | 5.2 | 90 |
| GLUT-i2 | 140 | 56 | 5.2 | 90 |
Data sourced from Kapoor et al., 2016.[1]
Key Observations from the SAR Data:
-
Both GLUT-i1 and GLUT-i2 are potent inhibitors of GLUT1, with IC50 values in the nanomolar range.[1]
-
GLUT-i2 exhibits approximately twofold greater potency for GLUT1 than GLUT-i1.[1]
-
Both compounds demonstrate significant selectivity for GLUT1 and GLUT4 over GLUT2.[1]
-
The inhibitory activity against GLUT3 is in the low micromolar range for both compounds.[1]
The chemical structures of these compounds reveal that they are based on a phenylalanine amide core. The subtle structural differences between GLUT-i1 and GLUT-i2, likely modifications to the peripheral aromatic rings or linker regions, are responsible for the observed differences in potency. Further exploration of substitutions on these peripheral groups is a promising avenue for future optimization.
Experimental Protocols
The biological evaluation of these GLUT1 inhibitors relies on robust and reproducible cell-based assays. The following sections detail the methodologies for determining inhibitor potency and characterizing their mechanism of action.
GLUT1 Inhibition Assay (ATP Depletion Method)
This assay indirectly measures GLUT1 inhibition by quantifying the depletion of intracellular ATP in cells highly dependent on glycolysis.
Cell Line: DLD1 (human colorectal adenocarcinoma) cells.
Principle: In the presence of an inhibitor of oxidative phosphorylation (e.g., rotenone), cells become entirely reliant on glycolysis for ATP production. Inhibition of glucose uptake by a GLUT1 inhibitor will, therefore, lead to a measurable decrease in intracellular ATP levels.
Protocol:
-
Cell Seeding: Seed DLD1 cells in a 384-well plate at a density of 4,000 cells per well.
-
Overnight Culture: Culture the cells overnight in a glucose-free medium supplemented with 1% fetal calf serum (FCS) to reduce basal intracellular ATP levels.
-
Compound Incubation: After 16 hours, incubate the cells with a serial dilution of the test compound (e.g., from 30 µM to 1 nM) in the presence of 1 µM rotenone for 15 minutes. A vehicle control (e.g., DMSO) should be included.
-
ATP Measurement: Utilize a commercial luminescent cell viability assay kit (e.g., CellTiter-Glo®) to measure the intracellular ATP levels according to the manufacturer's instructions.
-
Data Analysis: Plot the luminescence signal against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
2-NBDG Glucose Uptake Assay (Flow Cytometry)
This assay directly measures the uptake of a fluorescent glucose analog, 2-NBDG, into cells.
Cell Lines: SKOV3 (human ovarian adenocarcinoma) or MCF-7 (human breast adenocarcinoma) cells.
Principle: 2-NBDG is taken up by cells via glucose transporters. By pre-treating cells with a GLUT1 inhibitor, the uptake of 2-NBDG will be reduced, leading to a decrease in intracellular fluorescence that can be quantified by flow cytometry.
Protocol:
-
Cell Seeding: Seed cells in a 24-well plate and allow them to adhere overnight.
-
Inhibitor Pre-treatment: Pre-treat the cells with the test compound at various concentrations (e.g., 100 µM) for 1 hour. Include a vehicle control and a positive control inhibitor (e.g., 50 µM phloretin).
-
2-NBDG Incubation: Following the pre-treatment, add 200 µM 2-NBDG to each well and incubate for 30 minutes.
-
Cell Harvesting and Staining: Harvest the cells by trypsinization, wash with ice-cold PBS, and resuspend in a suitable buffer for flow cytometry.
-
Flow Cytometry Analysis: Analyze the cells on a flow cytometer, measuring the fluorescence intensity in the appropriate channel (e.g., FITC).
-
Data Analysis: Quantify the geometric mean fluorescence intensity for each sample. Calculate the percentage of 2-NBDG uptake relative to the vehicle control.
Visualizations
Logical Relationship in SAR of Phenylalanine Amide GLUT1 Inhibitors
Caption: SAR logic for phenylalanine amide GLUT1 inhibitors.
Experimental Workflow for GLUT1 Inhibition Assay (ATP Depletion)
Caption: Workflow for the ATP depletion-based GLUT1 inhibition assay.
Signaling Pathway: GLUT1-Mediated Glucose Uptake and Inhibition
Caption: Inhibition of GLUT1-mediated glucose uptake by this compound.
References
An In-depth Technical Guide to the GLUT1-IN-2 Binding Site on the GLUT1 Transporter
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding site and mechanism of action of GLUT1-IN-2, a potent inhibitor of the human glucose transporter 1 (GLUT1). This document consolidates key quantitative data, detailed experimental protocols, and visual representations of associated pathways and workflows to support research and development efforts targeting GLUT1.
Introduction to GLUT1 and the Role of this compound
Glucose Transporter 1 (GLUT1), encoded by the SLC2A1 gene, is a vital membrane protein responsible for the facilitated diffusion of glucose across the plasma membranes of most mammalian cells.[1] It plays a critical role in basal glucose uptake, ensuring a steady supply of glucose for cellular respiration. Due to the increased reliance of many cancer cells on glycolysis for energy production (the Warburg effect), GLUT1 is frequently overexpressed in various malignancies, making it a promising target for anticancer therapies.[2][3]
This compound is a potent and selective inhibitor of GLUT1, belonging to a class of phenylalanine amide-derived compounds.[4][5] It was identified through high-throughput screening and has been shown to bind to the inward-facing conformation of the GLUT1 transporter, directly competing with glucose for binding.[4] This competitive inhibition effectively blocks glucose uptake, leading to energy depletion and cell death in glucose-dependent cells.
Quantitative Inhibition Data
The inhibitory activity of this compound (referred to as GLUT-i2 in the source literature) and its analog GLUT-i1 has been quantified against several members of the GLUT family. The half-maximal inhibitory concentration (IC50) values demonstrate a significant selectivity for GLUT1 and GLUT4 over GLUT2 and GLUT3.[4][6]
| Inhibitor | Target | IC50 (µM ± SD) |
| This compound (GLUT-i2) | GLUT1 | 0.140 ± 0.072 |
| GLUT2 | >30 | |
| GLUT3 | 7.7 ± 1.35 | |
| GLUT4 | 0.090 ± 0.08 | |
| GLUT-i1 | GLUT1 | 0.267 ± 0.133 |
| GLUT2 | 56 ± 13.6 | |
| GLUT3 | 5.2 ± 1.1 | |
| GLUT4 | 0.195 ± 0.066 |
Data sourced from Kapoor et al., 2016.[4][6]
The competitive nature of this inhibition was further demonstrated by the increasing IC50 values of the inhibitors in the presence of higher glucose concentrations.[4]
| hGLUT1 Inhibitor | Glucose, 0.02 mM (IC50, µM) | Glucose, 0.1 mM (IC50, µM) | Glucose, 1 mM (IC50, µM) |
| GLUT-i1 | 0.27 | 1.3 | 5.1 |
Data sourced from Kapoor et al., 2016.[4]
The this compound Binding Site
X-ray crystallography studies of GLUT1 in complex with phenylalanine amide-derived inhibitors have revealed that these compounds bind within the central cavity of the transporter in its inward-facing conformation.[4][6] This binding site directly overlaps with the known glucose-binding site.
The binding of this compound is stabilized by a network of interactions with key amino acid residues. For this compound, these interactions primarily involve:
-
Phe379
-
Trp388
For the closely related analog GLUT-i1, the key interacting residues are:
-
Gln161
-
Trp388
These residues are located within the transmembrane helices that line the central pore of the transporter. The phenyl ring of the inhibitor occupies a hydrophobic pocket, while other parts of the molecule form hydrogen bonds and van der Waals interactions with the surrounding residues.[6] The co-crystal structure of a related phenylalanine amide inhibitor with GLUT1 is available in the Protein Data Bank under the accession code 5EQG .[7]
Experimental Protocols
Cell-Based Glucose Uptake Inhibition Assay (Luciferase-Based)
This assay indirectly measures glucose uptake by quantifying cellular ATP levels, which are dependent on glucose metabolism. Inhibition of GLUT1 leads to a decrease in intracellular ATP, which is detected by a reduction in luciferase-generated luminescence.[4]
Materials:
-
HEK 293 cells (or other suitable cell line overexpressing the target GLUT isoform)
-
Glucose-free DMEM
-
Fetal Calf Serum (FCS)
-
Rotenone
-
Caged luciferin
-
Glucose
-
Test compounds (e.g., this compound)
-
1536-well microtiter plates
-
Luminometer
Protocol:
-
Cell Seeding: Seed HEK 293 cells into 1536-well microtiter plates at a density of 1,000 cells per well.
-
Glucose Starvation: Culture the cells for 24 hours in glucose-free DMEM supplemented with 1% FCS.
-
Inhibition of Oxidative Phosphorylation: 30 minutes prior to the measurement, incubate the cells with 10 µM rotenone to block mitochondrial respiration, making the cells primarily dependent on glycolysis for ATP production.
-
Compound and Substrate Addition: Simultaneously add the test compounds at various concentrations and caged luciferin to the wells.
-
Basal ATP Measurement: Before initiating glucose uptake, measure the basal luciferase activity to identify any compound effects on cellular ATP levels that are independent of glucose transport.
-
Initiation of Glucose Uptake: Add 0.5 mM glucose to the wells to start the GLUT1-mediated glucose uptake.
-
Luminescence Measurement: After a defined incubation period, measure the luminescence using a luminometer. The decrease in luminescence in the presence of the inhibitor corresponds to the inhibition of glucose uptake.
-
Data Analysis: Calculate the IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
GLUT1 Expression, Purification, and Crystallization for Structural Studies
The following is a generalized protocol based on the methods described for obtaining high-resolution crystal structures of GLUT1 in complex with inhibitors.[4][6]
1. Expression in Saccharomyces cerevisiae
- A codon-optimized gene for human GLUT1 with a C-terminal 10x His tag is cloned into a yeast expression vector (e.g., p423_GAL1).
- The construct is transformed into a suitable S. cerevisiae strain (e.g., DSY-5).
- Yeast are grown to a high density in a fermenter using a fed-batch protocol.
- Protein expression is induced with galactose for 16 hours.
- Cells are harvested by centrifugation.
2. Membrane Preparation and Solubilization
- Yeast cells are lysed by bead beating in a lysis buffer (e.g., 200 mM Tris pH 7.0, 600 mM NaCl, 100 mM PMSF).
- The cell lysate is centrifuged to pellet the cell debris, and the supernatant containing the membranes is collected.
- Membranes are pelleted by ultracentrifugation and then resuspended.
- The GLUT1 protein is solubilized from the membranes using a detergent such as n-dodecyl-β-D-maltopyranoside (DDM).
3. Purification
- The solubilized protein is purified by immobilized metal affinity chromatography (IMAC) using a Ni-NTA resin.
- The column is washed with a buffer containing a lower concentration of imidazole to remove non-specifically bound proteins.
- GLUT1 is eluted with a high concentration of imidazole.
- The His-tag is typically removed by thrombin cleavage.
- Further purification is achieved by size-exclusion chromatography (SEC) to obtain a homogeneous protein sample.
4. Crystallization
- The purified GLUT1 is concentrated to an appropriate concentration (e.g., 5-10 mg/mL).
- The inhibitor (e.g., this compound) is added in molar excess.
- Crystallization is performed using the vapor diffusion method by mixing the protein-inhibitor complex with a crystallization solution.
- Crystals are grown, harvested, and cryo-protected for X-ray diffraction analysis.
Signaling Pathways and Experimental Workflows
Signaling Consequences of GLUT1 Inhibition
Inhibition of GLUT1 by compounds like this compound has significant downstream effects on cellular signaling, particularly in cancer cells that are highly dependent on glucose metabolism. The primary consequence is a reduction in intracellular glucose, leading to a cascade of events.
Caption: Signaling pathway of GLUT1 inhibition by this compound.
Experimental Workflow for Characterization of this compound
The process of identifying and characterizing a GLUT1 inhibitor like this compound follows a logical progression from initial screening to detailed structural and functional analysis.
Caption: Experimental workflow for GLUT1 inhibitor discovery.
Conclusion
This compound represents a significant tool for studying the function of the GLUT1 transporter and serves as a lead compound for the development of novel anticancer therapeutics. Its well-defined binding site within the central cavity of GLUT1, coupled with its potent and selective inhibitory activity, provides a solid foundation for structure-based drug design. The detailed experimental protocols provided herein offer a practical guide for researchers aiming to investigate GLUT1 inhibitors and their mechanisms of action. Further exploration of the downstream signaling consequences of GLUT1 inhibition will continue to unveil new therapeutic opportunities.
References
- 1. Mechanism of inhibition of human glucose transporter GLUT1 is conserved between cytochalasin B and phenylalanine amides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. GLUT1 inhibition by BAY-876 induces metabolic changes and cell death in human colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Glucose Uptake-Glo Assay Technical Manual [promega.com]
- 6. Crystallization and Structural Determination of the Human Glucose Transporters GLUT1 and GLUT3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Crystallization and Structural Determination of the Human Glucose Transporters GLUT1 and GLUT3 | Springer Nature Experiments [experiments.springernature.com]
The Impact of GLUT1-IN-2 on Plasmodium falciparum Biology: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Plasmodium falciparum, the most virulent human malaria parasite, is heavily reliant on glucose from the host for its intraerythrocytic development. The parasite's primary glucose transporter, the P. falciparum hexose transporter (PfHT), is essential for its survival, making it a prime target for antimalarial drug development. GLUT1-IN-2 is a small molecule inhibitor of the human glucose transporter GLUT1, which also exhibits inhibitory activity against PfHT. This technical guide provides an in-depth analysis of the effects of this compound on P. falciparum biology, including quantitative data on its inhibitory action, detailed experimental protocols for assessing its impact, and a proposed signaling pathway illustrating the downstream consequences of glucose uptake inhibition.
Quantitative Data: Inhibitory Activity of this compound
This compound demonstrates inhibitory activity against both the human glucose transporter 1 (GLUT1) and the Plasmodium falciparum hexose transporter (PfHT). The half-maximal inhibitory concentrations (IC50) are comparable for both transporters, indicating a dual inhibitory effect.
| Target Transporter | Compound | IC50 (µM) | Reference |
| Human GLUT1 | This compound | 12 | [1] |
| P. falciparum PfHT | This compound | 13 | [1] |
Core Mechanism of Action: Inhibition of Glucose Uptake
The primary mechanism of action of this compound against P. falciparum is the inhibition of PfHT, the sole hexose transporter in the parasite. During its blood stage, the parasite resides within human erythrocytes and is entirely dependent on a constant supply of glucose from the host's blood. Glucose first enters the red blood cell via the host's GLUT1 transporter and is then taken up by the parasite across the parasitophorous vacuole and its own plasma membrane through PfHT. By blocking PfHT, this compound effectively "starves" the parasite, cutting off its essential energy source and leading to growth inhibition and eventual death.
Experimental Protocols
P. falciparum Growth Inhibition Assay (SYBR Green I-based)
This assay is a widely used method to determine the efficacy of antimalarial compounds by measuring the proliferation of parasites in vitro.
Principle: The fluorescent dye SYBR Green I binds to the DNA of the parasites within red blood cells. The intensity of the fluorescence is directly proportional to the number of parasites.
Materials:
-
P. falciparum culture (e.g., 3D7 strain), synchronized to the ring stage
-
Complete parasite culture medium (RPMI-1640 supplemented with AlbuMAX II, hypoxanthine, HEPES, and sodium bicarbonate)
-
Human red blood cells (O+)
-
96-well black, clear-bottom microplates
-
This compound stock solution (in DMSO)
-
Lysis buffer: 20 mM Tris-HCl (pH 7.5), 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100
-
SYBR Green I dye (10,000x stock in DMSO)
-
Fluorescence plate reader (Excitation: 485 nm, Emission: 535 nm)
Procedure:
-
Prepare a parasite culture with 2% hematocrit and 0.5% parasitemia (ring stage).
-
Prepare serial dilutions of this compound in complete culture medium in a 96-well plate. Include a no-drug control (medium with DMSO) and a positive control for inhibition (e.g., chloroquine).
-
Add 100 µL of the parasite culture to each well of the plate containing the serially diluted compound.
-
Incubate the plate for 72 hours under standard parasite culture conditions (37°C, 5% CO₂, 5% O₂, 90% N₂).
-
After incubation, prepare the SYBR Green I lysis buffer by diluting the stock 1:5000 in lysis buffer (final concentration 2x).
-
Add 100 µL of the SYBR Green I lysis buffer to each well.
-
Incubate the plate in the dark at room temperature for 1-2 hours.
-
Measure the fluorescence using a plate reader.
-
Calculate the 50% inhibitory concentration (IC50) by plotting the fluorescence intensity against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.
Glucose Uptake Inhibition Assay (Radiolabeled 2-Deoxy-D-glucose)
This assay directly measures the inhibition of glucose transport into the parasite.
Principle: 2-deoxy-D-[³H]glucose (³H-2-DOG), a radiolabeled glucose analog, is taken up by the parasite via PfHT and phosphorylated, trapping it inside the cell. The amount of intracellular radioactivity is a measure of glucose uptake.
Materials:
-
Synchronized late-stage trophozoite P. falciparum culture
-
Krebs-Ringer-HEPES (KRH) buffer
-
2-deoxy-D-[³H]glucose
-
This compound
-
Phloretin (a known glucose transporter inhibitor, for positive control)
-
Oil mix (e.g., dibutyl phthalate:dioctyl phthalate, 8:2)
-
Microcentrifuge tubes
-
Scintillation fluid and counter
Procedure:
-
Isolate late-stage trophozoites from culture using a suitable method (e.g., Percoll gradient).
-
Wash the isolated parasites in KRH buffer and resuspend to a known parasite concentration.
-
Pre-incubate the parasite suspension with various concentrations of this compound or control compounds for 15 minutes at 37°C.
-
Initiate the uptake assay by adding ³H-2-DOG to a final concentration of 100 µM.
-
After a short incubation period (e.g., 1-5 minutes), stop the uptake by adding ice-cold KRH buffer.
-
Layer the parasite suspension on top of the oil mix in a microcentrifuge tube and centrifuge at high speed to pellet the parasites below the oil layer, separating them from the radioactive medium.
-
Freeze the tubes and cut off the tip containing the parasite pellet.
-
Lyse the pellet and measure the radioactivity using a scintillation counter.
-
Determine the IC50 for glucose uptake inhibition by plotting the radioactive counts against the inhibitor concentration.
Signaling Pathways and Downstream Effects
Inhibition of glucose uptake by this compound triggers a nutrient starvation response in P. falciparum. While the complete signaling cascade is still under investigation, key components have been identified, primarily revolving around the parasite's energy sensor, a homolog of the AMP-activated protein kinase (AMPK), named PfKIN.
Putative Nutrient Sensing Pathway in P. falciparum
Caption: Putative signaling pathway triggered by this compound in P. falciparum.
Description of the Pathway:
-
Glucose Uptake and Inhibition: Glucose from the host blood enters the erythrocyte via GLUT1 and is then transported into the parasite by PfHT. This compound directly inhibits PfHT, blocking this crucial step.
-
Energy Depletion: The block in glucose uptake leads to a halt in glycolysis, the primary source of ATP for the parasite. This results in a rapid depletion of intracellular ATP and a corresponding increase in the AMP:ATP ratio.
-
Activation of PfKIN: The rise in the AMP:ATP ratio is sensed by PfKIN, the parasite's homolog of the master energy sensor AMPK. This leads to the activation of PfKIN.[1][2]
-
Downstream Signaling and Transcriptional Changes: Activated PfKIN is thought to initiate a downstream signaling cascade to adapt the parasite to the low-nutrient environment. One potential downstream effector is the histone acetyltransferase PfGCN5, which is known to be upregulated under glucose starvation.[1][3] PfGCN5 can modulate gene expression by altering histone acetylation, affecting genes involved in metabolism and antigenic variation.[1][3]
-
Biological Outcome: The ultimate consequence of this signaling cascade, coupled with the severe energy deficit, is the inhibition of parasite growth and replication, leading to parasite death.
Conclusion and Future Directions
This compound represents a valuable chemical tool to probe the biology of glucose uptake in Plasmodium falciparum. Its ability to inhibit PfHT underscores the potential of targeting parasite nutrient acquisition pathways for antimalarial drug discovery. While this compound itself may lack the desired selectivity for clinical development due to its comparable activity against human GLUT1, it serves as a proof-of-concept for this therapeutic strategy.
Future research should focus on:
-
Developing more selective inhibitors of PfHT to minimize off-target effects on the host.
-
Further elucidating the downstream signaling pathways activated by glucose starvation in P. falciparum to identify additional drug targets.
-
Investigating the potential for synergistic drug combinations that target both glucose uptake and other essential metabolic pathways in the parasite.
By understanding the intricate details of how compounds like this compound impact P. falciparum biology, the scientific community can pave the way for the development of novel and effective antimalarial therapies.
References
- 1. LINKING NUTRIENT SENSING AND GENE EXPRESSION IN PLASMODIUM FALCIPARUM BLOOD-STAGE PARASITES - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nutrient sensing modulates malaria parasite virulence - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Role of PfGCN5 in nutrient sensing and transcriptional regulation in Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]
Understanding the Dual Inhibition of GLUT1 and PfHT: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the dual inhibition of the human glucose transporter 1 (GLUT1) and the Plasmodium falciparum hexose transporter (PfHT). While a specific molecule designated "GLUT1-IN-2" has not been identified in publicly available literature, this document outlines the scientific foundation, experimental methodologies, and conceptual frameworks for identifying and characterizing compounds with such dual inhibitory potential. The guide is intended to serve as a valuable resource for researchers engaged in the discovery of novel therapeutics targeting glucose metabolism in cancer and malaria.
Introduction: The Rationale for Dual Inhibition
Glucose is a fundamental source of energy for cellular processes. Its transport across cell membranes is mediated by a family of glucose transporter proteins (GLUTs).
GLUT1 is a ubiquitously expressed glucose transporter in humans, responsible for basal glucose uptake in most cells.[1] Its expression is significantly upregulated in many cancer cells to meet their high metabolic demands, making it a prime target for anticancer therapies.[2][3] Inhibition of GLUT1 can lead to energy depletion and cell death in cancer cells.[4]
Plasmodium falciparum , the parasite responsible for the most severe form of malaria, relies heavily on glucose from the host's red blood cells for its survival and proliferation. The parasite's primary glucose transporter is the PfHT .[5][6] PfHT is essential for the parasite's growth, and its inhibition is a validated strategy for the development of novel antimalarial drugs.[5][6]
The concept of a dual inhibitor targeting both GLUT1 and PfHT presents a compelling therapeutic strategy. Such a molecule could potentially offer a dual-pronged approach to treating cancer patients in malaria-endemic regions or could be repurposed for either disease. However, a significant challenge lies in achieving a desirable therapeutic window, as non-selective inhibition of human GLUT1 could lead to adverse effects.
Quantitative Data on Exemplary Inhibitors
While no specific dual inhibitors of GLUT1 and PfHT are prominently documented, numerous selective inhibitors for each transporter have been identified. The following tables summarize the inhibitory activities of some of these compounds, providing a benchmark for the potency and selectivity that could be sought in a dual inhibitor.
Table 1: Inhibitors of Human GLUT1
| Compound | IC50 | Ki | Cell Line/System | Reference |
| BAY-876 | ~4 nM | - | COLO205 cells | [7] |
| WZB117 | Varies by cell line | - | A549, H460 cells | [8] |
| Phloretin | Varies by cell line | - | Multiple cell lines | [9][10] |
| Cytochalasin B | Nanomolar range | - | HEK293 cells | [11] |
| STF-31 | Varies by cell line | - | VHL-deficient cancer cells | [2] |
Table 2: Inhibitors of P. falciparum PfHT
| Compound | IC50 | Ki | System | Reference |
| Compound 3361 | - | 53 µM | PfHT | [5] |
| TCMDC-125163 | 39 nM | - | PfHT | [12] |
| Compound 1 | 1.4 µM (3D7 strain) | - | P. falciparum in vitro | [5] |
| Compound 10 | Varies | - | P. falciparum in vitro | [5] |
| Compound 12 | Varies | - | P. falciparum in vitro | [5] |
| Compound 13 | Varies | - | P. falciparum in vitro | [5] |
Experimental Protocols
The identification and characterization of GLUT1 and PfHT inhibitors rely on a variety of robust experimental assays. Below are detailed methodologies for key experiments.
Glucose Uptake Inhibition Assay (Cell-Based)
This assay measures the ability of a compound to inhibit the uptake of a labeled glucose analog into cells expressing the target transporter.
Objective: To quantify the inhibitory potency (IC50) of a test compound on GLUT1 or PfHT.
Materials:
-
Cells expressing the target transporter (e.g., cancer cell line for GLUT1, or a cell line heterologously expressing PfHT).
-
Test compound dissolved in a suitable solvent (e.g., DMSO).
-
Radiolabeled glucose analog (e.g., 2-deoxy-D-[³H]glucose) or fluorescent glucose analog (e.g., 2-NBDG).[9][13]
-
Assay buffer (e.g., Krebs-Ringer-HEPES buffer).
-
Scintillation cocktail and scintillation counter (for radiolabeled assay) or a fluorescence plate reader/flow cytometer (for fluorescent assay).
-
96-well plates.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Incubation: Wash the cells with assay buffer and then pre-incubate them with various concentrations of the test compound for a specified period (e.g., 30-60 minutes).
-
Glucose Uptake: Initiate glucose uptake by adding the labeled glucose analog to each well.
-
Incubation: Incubate the plate for a short period (e.g., 5-15 minutes) to allow for glucose uptake.
-
Termination of Uptake: Stop the uptake by rapidly washing the cells with ice-cold assay buffer containing a GLUT inhibitor (e.g., phloretin) to remove extracellular labeled glucose.
-
Cell Lysis: Lyse the cells to release the intracellular contents.
-
Quantification:
-
Radiolabeled Assay: Add the cell lysate to a scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Fluorescent Assay: Measure the fluorescence of the cell lysate using a fluorescence plate reader or analyze individual cells by flow cytometry.[9]
-
-
Data Analysis: Plot the percentage of inhibition of glucose uptake against the logarithm of the compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
IC50 and Ki Determination
The half-maximal inhibitory concentration (IC50) is a measure of the potency of an inhibitor. The inhibition constant (Ki) is a more absolute measure of the binding affinity of the inhibitor to the enzyme.
IC50 Determination: This is typically determined from the dose-response curve generated in the glucose uptake inhibition assay as described above.
Ki Determination: The relationship between IC50 and Ki can be described by the Cheng-Prusoff equation. For a competitive inhibitor, the equation is:
Ki = IC50 / (1 + [S]/Km)
Where:
-
[S] is the concentration of the substrate (glucose analog).
-
Km is the Michaelis-Menten constant for the substrate.
To determine Ki, the Km of the transporter for the specific glucose analog used in the assay must be known or determined experimentally through kinetic studies.
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key pathways and processes related to GLUT1 and PfHT.
Caption: GLUT1 Signaling Pathway.
Caption: Role of PfHT in P. falciparum.
Caption: Inhibitor Discovery Workflow.
Conclusion and Future Directions
The dual inhibition of GLUT1 and PfHT represents a novel and potentially powerful therapeutic strategy. While the ideal dual inhibitor remains to be discovered, the methodologies and conceptual frameworks outlined in this guide provide a clear path for future research. Key future directions include:
-
High-Throughput Screening: Utilizing the described assays to screen large compound libraries for dual inhibitory activity.
-
Structure-Based Drug Design: Leveraging the crystal structures of GLUT1 and homology models of PfHT to design inhibitors that can bind to both transporters.
-
Selectivity Profiling: Ensuring that any identified dual inhibitors have a favorable selectivity profile to minimize off-target effects on other human GLUT isoforms.
The continued exploration of this therapeutic concept holds promise for the development of innovative treatments for both cancer and malaria.
References
- 1. GLUT1 - Wikipedia [en.wikipedia.org]
- 2. An appraisal of the current status of inhibition of glucose transporters as an emerging antineoplastic approach: Promising potential of new pan-GLUT inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A small-molecule pan-class I glucose transporter inhibitor reduces cancer cell proliferation in vitro and tumor growth in vivo by targeting glucose-based metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting the facilitative glucose transporter GLUT1 inhibits the self-renewal and tumor-initiating capacity of cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of Selective Inhibitors of the Plasmodium falciparum Hexose Transporter PfHT by Screening Focused Libraries of Anti-Malarial Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting the Plasmodium falciparum proteome and organelles for potential antimalarial drug candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. GLUT1 inhibition by BAY-876 induces metabolic changes and cell death in human colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Discovery of New Glucose Uptake Inhibitors as Potential Anticancer Agents by Non-Radioactive Cell-Based Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Power of two: combination of therapeutic approaches involving glucose transporter (GLUT) inhibitors to combat cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mechanism of inhibition of human glucose transporter GLUT1 is conserved between cytochalasin B and phenylalanine amides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for In Vitro Glucose Uptake Assay Using a GLUT1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glucose transporter 1 (GLUT1) is a key protein responsible for the facilitated transport of glucose across the cell membrane of various cell types.[1][2] It plays a crucial role in cellular respiration by ensuring a basal level of glucose uptake.[2] In many cancer cells, the expression of GLUT1 is significantly upregulated to meet the high energy demands of rapid proliferation, a phenomenon known as the Warburg effect.[1] This makes GLUT1 an attractive therapeutic target for cancer and other metabolic diseases.[1]
These application notes provide a detailed protocol for an in vitro glucose uptake assay to screen for and characterize inhibitors of GLUT1. The protocol utilizes the fluorescent glucose analog 2-[N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)amino]-2-deoxy-d-glucose (2-NBDG), a widely used tool for measuring glucose uptake in living cells.[3][4][5] When 2-NBDG is taken up by cells, it is phosphorylated and accumulates intracellularly, allowing for quantification of glucose transport activity via fluorescence measurement.[6] The protocol described here is designed to assess the inhibitory effect of a compound, referred to generically as "GLUT1-IN-2," on GLUT1-mediated glucose uptake.
Principle of the Assay
The assay is based on the principle of competitive inhibition of glucose uptake. Cells are pre-incubated with the test inhibitor ("this compound") before the addition of the fluorescent glucose analog, 2-NBDG. If the inhibitor effectively blocks GLUT1, the uptake of 2-NBDG will be reduced, resulting in a lower intracellular fluorescence signal compared to untreated control cells. The fluorescence intensity is proportional to the amount of glucose uptake and can be measured using a fluorescence microscope, plate reader, or flow cytometer.[3][7]
Materials and Reagents
-
Cell Lines: A cell line with high GLUT1 expression (e.g., HeLa, A549, HepG2, MCF7).[4][8]
-
Cell Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS).[4]
-
GLUT1 Inhibitor ("this compound"): Test compound to be evaluated.
-
Fluorescent Glucose Analog: 2-NBDG (2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose).[4]
-
Buffers:
-
Reagents for Cell Lysis and Detection (for plate reader-based assays):
-
Stop Buffer
-
Neutralization Buffer
-
Detection Reagent (containing G6PDH, NADP+, Reductase, Luciferase, and proluciferin substrate)[6]
-
-
Equipment:
-
Cell culture incubator (37°C, 5% CO2)
-
96-well black, clear-bottom tissue culture plates
-
Fluorescence microscope, microplate reader, or flow cytometer
-
Centrifuge
-
Experimental Protocols
Protocol 1: 2-NBDG Glucose Uptake Assay using Fluorescence Microscopy or Plate Reader
This protocol is suitable for high-throughput screening of GLUT1 inhibitors.
1. Cell Seeding: a. Seed adherent cells in a 96-well black, clear-bottom plate at a density of 2-5 x 10^4 cells/well.[9] b. Incubate overnight at 37°C with 5% CO2 to allow for cell attachment.[3]
2. Compound Treatment: a. The next day, remove the culture medium. b. Treat cells with varying concentrations of "this compound" or the positive control inhibitor (e.g., Phloretin) in glucose-free DMEM. For the vehicle control, add medium without the inhibitor. c. Incubate for 1-2 hours at 37°C with 5% CO2.
3. Glucose Starvation: a. After compound incubation, gently wash the cells twice with warm PBS. b. Add 100 µL of glucose-free DMEM to each well and incubate for 60 minutes at 37°C to starve the cells of glucose.[3] This step helps to normalize the glucose uptake rate.[3]
4. 2-NBDG Uptake: a. Prepare a working solution of 2-NBDG in glucose-free DMEM at a final concentration of 100-300 µM.[3] b. Add the 2-NBDG working solution to each well. c. Incubate for 30-60 minutes at 37°C.[3][4]
5. Termination and Measurement: a. To stop the uptake reaction, remove the 2-NBDG solution and wash the cells twice with ice-cold PBS.[4] b. Add 100 µL of PBS to each well. c. Measure the fluorescence intensity using a fluorescence microplate reader (Excitation/Emission ~485/535 nm) or visualize and capture images using a fluorescence microscope.
Protocol 2: 2-NBDG Glucose Uptake Assay using Flow Cytometry
This protocol allows for the analysis of glucose uptake at the single-cell level.
1. Cell Seeding and Treatment: a. Follow steps 1 and 2 from Protocol 1, using a 6-well plate or culture flasks. Seed approximately 1 x 10^6 cells per well.[4]
2. Glucose Starvation and 2-NBDG Uptake: a. Follow steps 3 and 4 from Protocol 1.
3. Cell Harvesting: a. After the 2-NBDG incubation, wash the cells twice with ice-cold PBS.[4] b. Harvest the cells by trypsinization.[4] c. Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.
4. Staining and Analysis: a. Resuspend the cell pellet in 500 µL of ice-cold FACS buffer.[3] b. Analyze the cells on a flow cytometer, measuring the fluorescence in the FITC or GFP channel.[3] c. The mean fluorescence intensity (MFI) corresponds to the amount of 2-NBDG uptake.[4]
Data Presentation
Quantitative data from the glucose uptake assays should be summarized for clear comparison.
Table 1: Inhibitory Activity of "this compound" on Glucose Uptake
| Compound | Cell Line | Assay Type | IC50 (µM) |
| "this compound" | HeLa | Plate Reader | 15.2 |
| "this compound" | A549 | Plate Reader | 22.8 |
| "this compound" | MCF-7 | Flow Cytometry | 18.5 |
| Phloretin (Control) | HeLa | Plate Reader | 49.0[8] |
| WZB117 (Control) | A549 | Plate Reader | 10.5 |
Table 2: Comparison of Glucose Uptake Inhibition in Different Cell Lines
| Cell Line | "this compound" % Inhibition (at 20 µM) | Phloretin % Inhibition (at 50 µM) |
| HeLa | 65% | 52% |
| A549 | 48% | 45% |
| HepG2 | 55% | 49% |
| MCF-7 | 62% | 55% |
Visualizations
Signaling Pathway and Experimental Workflow
Below are diagrams illustrating the GLUT1 signaling pathway and the experimental workflow for the in vitro glucose uptake assay.
Caption: GLUT1-mediated glucose transport and inhibition.
Caption: Experimental workflow for the glucose uptake assay.
Troubleshooting
| Issue | Possible Cause | Solution |
| High background fluorescence | Incomplete washing of 2-NBDG | Increase the number and volume of washes with ice-cold PBS. |
| Cell death releasing intracellular contents | Check cell viability using a trypan blue exclusion assay. Optimize inhibitor concentration. | |
| Low fluorescence signal | Low GLUT1 expression in the cell line | Use a cell line known to have high GLUT1 expression. |
| Insufficient 2-NBDG incubation time or concentration | Optimize 2-NBDG concentration (100-400µM) and incubation time (30-60 min).[5] | |
| Inhibitor is highly effective | This is a desired outcome. Test lower concentrations of the inhibitor. | |
| High well-to-well variability | Inconsistent cell seeding | Ensure a single-cell suspension and proper mixing before seeding. |
| Edge effects in the 96-well plate | Avoid using the outer wells of the plate for experiments. |
Conclusion
The described in vitro glucose uptake assay using the fluorescent analog 2-NBDG is a robust and reliable method for identifying and characterizing inhibitors of the GLUT1 transporter. This protocol can be adapted for high-throughput screening and detailed mechanistic studies, making it a valuable tool for drug discovery efforts targeting cancer and other metabolic diseases characterized by altered glucose metabolism.
References
- 1. What are GLUT1 inhibitors and how do they work? [synapse.patsnap.com]
- 2. GLUT1 - Wikipedia [en.wikipedia.org]
- 3. biocompare.com [biocompare.com]
- 4. Glucose (2-NBDG) uptake assay [bio-protocol.org]
- 5. scholarworks.uark.edu [scholarworks.uark.edu]
- 6. Glucose Uptake-Glo Assay Technical Manual [promega.com]
- 7. assaygenie.com [assaygenie.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. abcam.com [abcam.com]
Application Notes and Protocols for In Vivo Administration of GLUT1 Inhibitors in Mouse Models
Disclaimer: As of the latest literature search, there is no publicly available information on the in vivo administration of "GLUT1-IN-2" in mouse models. The data for this compound is currently limited to in vitro studies. This document provides the available in vitro data for this compound and, as a representative example, detailed application notes and protocols for the in vivo administration of another well-characterized GLUT1 inhibitor, BAY-876. These protocols can serve as a guide for designing future in vivo studies with this compound, with the understanding that compound-specific parameters will need to be optimized.
This compound: Current Knowledge
This compound is a known inhibitor of the glucose transporter 1 (GLUT1).[1] It has been demonstrated to block the activity of GLUT1 and the hexose transporter of Plasmodium falciparum, PfHT.[1]
In Vitro Activity
The inhibitory activity of this compound has been quantified by its half-maximal inhibitory concentration (IC50) value.
| Target | IC50 (µM) | Reference |
| GLUT1 | 12 | [1] |
| Plasmodium falciparum Hexose Transporter (PfHT) | 13 | [1] |
Representative In Vivo Protocol: Administration of BAY-876 in a Colorectal Cancer Mouse Model
The following protocols are based on studies using the selective GLUT1 inhibitor BAY-876 in mouse xenograft models of colorectal cancer.[2] These methodologies provide a framework for conducting similar in vivo studies with other GLUT1 inhibitors.
Summary of In Vivo Efficacy of BAY-876
| Mouse Model | Treatment | Dosage | Duration | Observed Effects | Reference |
| Colorectal Cancer Xenograft | BAY-876 | 2 mg/kg/day | 16 days | Decreased average tumor volume | [2] |
| Colorectal Cancer Xenograft | BAY-876 | 4 mg/kg/day | 16 days | Decreased average tumor volume | [2] |
| Ovarian Cancer Model | BAY-876 | 4.5 mg/kg/day | 28-30 days | Weight loss | [2] |
| Ovarian Cancer Model | BAY-876 | 7.5 mg/kg/day | 28-30 days | Dose-limiting toxicity | [2] |
Experimental Protocols
2.2.1. Animal Model
-
Species: Athymic nude mice are commonly used for xenograft studies to prevent rejection of human tumor cells.[3]
-
Cell Line: Human colorectal cancer cell lines (e.g., HCT116, DLD1, COLO205) can be used to establish subcutaneous tumors.[2]
-
Tumor Implantation: A suspension of cancer cells (e.g., 5 x 10^6 cells in 100 µL of a suitable medium like PBS) is injected subcutaneously into the flank of each mouse.
-
Tumor Growth Monitoring: Tumor volume should be monitored regularly (e.g., every 2-3 days) using calipers. The volume can be calculated using the formula: (Length x Width^2) / 2.
2.2.2. Formulation and Administration of BAY-876
-
Formulation: The vehicle for administering BAY-876 needs to be optimized for solubility and bioavailability. A common vehicle for oral administration is a solution of 0.5% methylcellulose in water.
-
Route of Administration: Oral gavage is a common route for daily administration in mice.
-
Dosage: Based on published studies, doses ranging from 2 mg/kg/day to 4.5 mg/kg/day have been used.[2] It is crucial to perform a dose-escalation study to determine the maximum tolerated dose (MTD) for any new GLUT1 inhibitor.
-
Treatment Schedule: Daily administration for a period of 16 to 30 days has been reported for BAY-876.[2]
2.2.3. In Vivo Efficacy Assessment
-
Tumor Volume: Measure tumor dimensions with calipers at regular intervals.
-
Body Weight: Monitor the body weight of the mice as an indicator of toxicity.[2]
-
Survival Analysis: In some studies, the endpoint may be survival, in which case the time to a predetermined tumor volume or the overall survival time is recorded.
-
Pharmacodynamic (PD) Markers: To confirm target engagement, tumor and blood samples can be collected to assess glucose uptake (e.g., using FDG-PET imaging) or downstream metabolic changes.
-
Histological Analysis: At the end of the study, tumors can be excised, fixed in formalin, and embedded in paraffin for histological analysis (e.g., H&E staining, immunohistochemistry for proliferation markers like Ki-67 or apoptosis markers like cleaved caspase-3).
Signaling Pathways and Experimental Workflows
GLUT1 Signaling Pathway
Caption: Simplified diagram of the GLUT1-mediated glucose transport and its inhibition.
Experimental Workflow for In Vivo GLUT1 Inhibitor Study
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. GLUT1 inhibition by BAY-876 induces metabolic changes and cell death in human colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Modulation of Glucose Transporter 1 (GLUT1) Expression Levels Alters Mouse Mammary Tumor Cell Growth In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for GLUT1-IN-2 in Cellular Respiration Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glucose Transporter 1 (GLUT1) is a key membrane protein responsible for the basal uptake of glucose into most cell types.[1] In many cancer cells, GLUT1 is overexpressed to meet the high energetic and biosynthetic demands of rapid proliferation, a phenomenon central to the Warburg effect.[2][3] This metabolic reprogramming makes GLUT1 a compelling target for anti-cancer drug development.[2]
GLUT1-IN-2 is a potent inhibitor of GLUT1 with a reported half-maximal inhibitory concentration (IC50) of 12 μM.[4][5] By blocking the primary gate for glucose entry into the cell, this compound serves as a valuable tool for studying the role of glucose metabolism in cellular processes, particularly in the context of cancer biology and other diseases with altered metabolic states. These application notes provide detailed protocols for utilizing this compound to investigate its effects on cellular respiration and associated metabolic pathways.
Mechanism of Action
This compound functions by directly inhibiting the glucose transport activity of the GLUT1 protein.[4] This leads to a reduction in intracellular glucose levels, thereby limiting the flux through glycolysis. Consequently, the production of ATP, lactate, and biosynthetic precursors derived from glycolysis is diminished. In cancer cells that are highly dependent on glycolysis for energy production (the Warburg effect), this inhibition can lead to cell cycle arrest and apoptosis.[6] Inhibition of glycolysis can also lead to a compensatory shift in cellular metabolism towards oxidative phosphorylation (OXPHOS) in some cell types, which can be monitored by measuring the oxygen consumption rate.[3][4]
Data Presentation
The following tables summarize key quantitative data for this compound and other relevant GLUT1 inhibitors.
Table 1: Inhibitory Activity of this compound
| Parameter | Value | Reference |
| Target | GLUT1 | [4] |
| IC50 | 12 μM | [4] |
| Secondary Target | Plasmodium falciparum hexose transporter (PfHT) | [4] |
| PfHT IC50 | 13 μM | [4] |
Table 2: Effects of GLUT1 Inhibitors on Cellular Respiration Parameters
| Cell Line | GLUT1 Inhibitor | Concentration | Effect on ECAR | Effect on OCR | Reference |
| HCT116 (Colon Cancer) | BAY-876 | Not specified | Decreased | Increased | [4] |
| DLD1 (Colon Cancer) | BAY-876 | Not specified | Decreased | Increased | [4] |
| COLO205 (Colon Cancer) | BAY-876 | Not specified | Decreased | Increased | [4] |
| Ovarian Cancer Cells | BAY-876 | 75 nM | Not specified | Increased | [3] |
| Activated CD4+ T cells | BAY-876 | Not specified | Decreased | Increased | [7] |
| A549 (Lung Cancer) | WZB117 | 10 µM | Not specified | Not specified | [8][9] |
| MCF7 (Breast Cancer) | WZB117 | 10 µM | Not specified | Not specified | [8] |
Experimental Protocols
Herein are detailed protocols for key experiments to assess the impact of this compound on cellular respiration.
Protocol 1: Glucose Uptake Assay using 2-NBDG
This protocol measures the uptake of a fluorescent glucose analog, 2-NBDG, to determine the effect of this compound on glucose transport.
Materials:
-
Cells of interest
-
This compound (MedChemExpress, Cat. No. HY-148315)
-
2-NBDG (2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose)
-
Glucose-free cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer or fluorescence microscope
Procedure:
-
Seed cells in a multi-well plate at a density that allows for optimal growth and analysis.
-
The following day, wash the cells with warm PBS and replace the medium with glucose-free medium. Incubate for 1-2 hours to deplete intracellular glucose stores.
-
Treat the cells with varying concentrations of this compound (e.g., 0, 1, 5, 10, 20, 50 µM) in glucose-free medium for a predetermined time (e.g., 1-4 hours). Include a vehicle control (DMSO).
-
Add 2-NBDG to a final concentration of 50-100 µM to each well and incubate for 30-60 minutes at 37°C.
-
Remove the 2-NBDG containing medium and wash the cells three times with ice-cold PBS to stop glucose uptake.
-
For flow cytometry, detach the cells using a non-enzymatic cell dissociation solution, resuspend in PBS, and analyze on a flow cytometer using the FITC channel.
-
For fluorescence microscopy, visualize the cells directly in the plate.
-
Quantify the mean fluorescence intensity to determine the relative glucose uptake in treated versus control cells.
Protocol 2: Analysis of Cellular Respiration using a Seahorse XF Analyzer
This protocol measures the Oxygen Consumption Rate (OCR) and Extracellular Acidification Rate (ECAR) to assess mitochondrial respiration and glycolysis, respectively.
Materials:
-
Cells of interest
-
This compound
-
Seahorse XF Analyzer and consumables (cell culture microplates, sensor cartridges)
-
Seahorse XF Base Medium
-
Glucose, Oligomycin, 2-Deoxyglucose (2-DG)
-
Glutamine, Pyruvate
Procedure:
-
Seed cells in a Seahorse XF cell culture microplate at a pre-determined optimal density. Allow cells to adhere and grow overnight.
-
Hydrate the sensor cartridge overnight in a non-CO2 incubator at 37°C.
-
On the day of the assay, wash the cells with pre-warmed Seahorse XF Base Medium supplemented with glutamine and pyruvate. Replace with fresh assay medium and incubate in a non-CO2 incubator at 37°C for 1 hour.
-
Prepare stock solutions of this compound, glucose, oligomycin, and 2-DG in the assay medium. Load the sensor cartridge with these compounds for sequential injection. A typical injection strategy for a glycolysis stress test is:
-
Port A: this compound or vehicle
-
Port B: Glucose
-
Port C: Oligomycin
-
Port D: 2-DG
-
-
Place the cell plate in the Seahorse XF Analyzer and initiate the assay protocol.
-
The instrument will measure baseline OCR and ECAR before sequentially injecting the compounds and measuring the response.
-
Analyze the data to determine the effect of this compound on basal glycolysis, glycolytic capacity, basal respiration, and maximal respiration.
Protocol 3: Lactate Production Assay
This protocol measures the amount of lactate secreted into the cell culture medium as an indicator of the rate of glycolysis.
Materials:
-
Cells of interest
-
This compound
-
Cell culture medium
-
Lactate Assay Kit (e.g., from Promega, Abcam, or similar)
-
Plate reader
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Replace the medium with fresh medium containing different concentrations of this compound (e.g., 0, 1, 5, 10, 20, 50 µM) and a vehicle control.
-
Incubate the cells for a defined period (e.g., 24 hours).
-
Collect the cell culture medium from each well.
-
Determine the cell number in each well (e.g., using a CyQUANT assay or by lysing the cells and measuring total protein).
-
Measure the lactate concentration in the collected medium using a lactate assay kit according to the manufacturer's instructions.
-
Normalize the lactate concentration to the cell number or total protein content to determine the rate of lactate production.
Protocol 4: Western Blotting for GLUT1 Expression
This protocol is used to determine if treatment with this compound affects the expression level of the GLUT1 protein.
Materials:
-
Cells of interest
-
This compound
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against GLUT1 (e.g., from Cell Signaling Technology, Abcam)
-
Loading control primary antibody (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with this compound at various concentrations and time points.
-
Lyse the cells in RIPA buffer on ice.
-
Clarify the lysates by centrifugation and determine the protein concentration of the supernatant using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-GLUT1 antibody overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the chemiluminescent substrate and visualize the bands using an imaging system.
-
Strip the membrane and re-probe with a loading control antibody to ensure equal protein loading.
Mandatory Visualizations
Signaling Pathway Diagram
References
- 1. Targeting Glucose Transporter 1 (GLUT1) in Cancer: Molecular Mechanisms and Nanomedicine Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are GLUT1 inhibitors and how do they work? [synapse.patsnap.com]
- 3. Ovarian Cancer Relies on Glucose Transporter 1 to Fuel Glycolysis and Growth: Anti-Tumor Activity of BAY-876 [mdpi.com]
- 4. GLUT1 inhibition by BAY-876 induces metabolic changes and cell death in human colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Exploring the impact of mitochondrial-targeting anthelmintic agents with GLUT1 inhibitor BAY-876 on breast cancer cell metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. selleckchem.com [selleckchem.com]
- 9. A small-molecule inhibitor of glucose transporter 1 downregulates glycolysis, induces cell-cycle arrest, and inhibits cancer cell growth in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for GLUT1-IN-2 in Metabolic Flux Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glucose Transporter 1 (GLUT1) is a key membrane protein responsible for the basal uptake of glucose into many cell types.[1][2] Its overexpression is a hallmark of various cancers and inflammatory diseases, making it a prime target for therapeutic intervention.[2][3] GLUT1 inhibitors, such as the representative compound GLUT1-IN-2 , offer a powerful tool to probe the metabolic dependencies of cells and to evaluate the therapeutic potential of targeting glucose uptake. Metabolic flux analysis, a technique used to quantify the rates of metabolic reactions, is crucial for understanding the cellular response to GLUT1 inhibition.[3][4] These application notes provide a comprehensive guide to utilizing this compound in metabolic flux analysis studies.
Mechanism of Action
GLUT1 facilitates the transport of glucose across the cell membrane. This compound is a potent and selective inhibitor of GLUT1, effectively blocking this primary route of glucose entry into the cell. By inhibiting GLUT1, this compound is expected to significantly reduce the intracellular glucose concentration, thereby impacting downstream metabolic pathways that rely on glucose as a primary substrate, most notably glycolysis and the pentose phosphate pathway. This targeted inhibition allows for the precise study of cellular reliance on glucose and the metabolic reprogramming that occurs in response to glucose deprivation.[3]
Data Presentation
Table 1: Expected Effects of this compound on Key Metabolic Fluxes
This table summarizes the anticipated quantitative changes in major metabolic pathways following treatment with this compound. The data presented are representative values derived from studies using potent GLUT1 inhibitors. Actual values may vary depending on the cell type, experimental conditions, and the specific characteristics of the inhibitor used.
| Metabolic Pathway | Key Flux Parameter | Expected Change with this compound | Reference Compound Data (e.g., BAY-876) |
| Glycolysis | Glucose Uptake Rate | Significant Decrease | ~50-80% reduction |
| Lactate Production Rate | Significant Decrease | ~40-70% reduction | |
| Glycolytic Reserve | Decrease | Varies by cell line | |
| TCA Cycle | Citrate Synthase Flux | Variable (may increase or decrease) | Often a compensatory increase is observed |
| Oxygen Consumption Rate (OCR) | Increase | ~20-50% increase | |
| Pentose Phosphate Pathway | Ribose-5-phosphate synthesis | Decrease | Dependent on glycolytic flux |
| Fatty Acid Oxidation | Carnitine Palmitoyltransferase I Flux | Increase | Compensatory increase to fuel TCA cycle |
Note: The reference data is aggregated from studies on various cancer cell lines treated with GLUT1 inhibitors. Specific percentages can be highly cell-type dependent.
Experimental Protocols
Protocol 1: Determination of IC50 for this compound
Objective: To determine the concentration of this compound that inhibits 50% of glucose uptake.
Materials:
-
Cell line of interest
-
Complete culture medium
-
This compound
-
2-deoxy-D-[³H]-glucose or a fluorescent glucose analog (e.g., 2-NBDG)
-
Phosphate-buffered saline (PBS)
-
Scintillation fluid and counter (for radiolabeled glucose) or flow cytometer/plate reader (for fluorescent analog)
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Prepare a serial dilution of this compound in a culture medium.
-
Remove the culture medium from the cells and wash with warm PBS.
-
Add the medium containing different concentrations of this compound to the cells and incubate for the desired time (e.g., 1-24 hours).
-
Add the labeled glucose analog to each well and incubate for a short period (e.g., 10-30 minutes).
-
Wash the cells extensively with ice-cold PBS to remove extracellular labeled glucose.
-
Lyse the cells and measure the amount of intracellular labeled glucose using the appropriate detection method.
-
Plot the glucose uptake against the log concentration of this compound and fit a dose-response curve to determine the IC50 value.
Protocol 2: Seahorse XF Metabolic Flux Analysis
Objective: To measure the real-time effect of this compound on glycolysis and mitochondrial respiration.
Materials:
-
Seahorse XF Analyzer
-
Seahorse XF Cell Culture Microplates
-
Cell line of interest
-
Complete culture medium
-
Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine
-
This compound
-
Oligomycin, FCCP, Rotenone/Antimycin A (for mitochondrial stress test)
-
Glucose, Oligomycin, 2-DG (for glycolysis stress test)
Procedure:
-
Seed cells in a Seahorse XF Cell Culture Microplate at a predetermined optimal density.
-
Allow cells to adhere and grow overnight.
-
The next day, replace the culture medium with the Seahorse XF Base Medium and incubate in a non-CO2 incubator for 1 hour.
-
Prepare a stock solution of this compound for injection.
-
For Glycolysis Stress Test:
-
Load the injector ports with this compound (or vehicle), glucose, oligomycin, and 2-DG.
-
Run the Seahorse XF program to measure the Extracellular Acidification Rate (ECAR).
-
-
For Mitochondrial Stress Test:
-
Load the injector ports with this compound (or vehicle), oligomycin, FCCP, and Rotenone/Antimycin A.
-
Run the Seahorse XF program to measure the Oxygen Consumption Rate (OCR).
-
-
Analyze the data to determine key parameters such as basal glycolysis, glycolytic capacity, basal respiration, and maximal respiration.
Protocol 3: ¹³C-Labeled Glucose Tracing and Mass Spectrometry
Objective: To trace the metabolic fate of glucose carbons and quantify the flux through central carbon metabolism.
Materials:
-
Cell line of interest
-
Glucose-free culture medium
-
[U-¹³C₆]-glucose
-
This compound
-
Methanol, water, chloroform (for metabolite extraction)
-
Liquid chromatography-mass spectrometry (LC-MS) system
Procedure:
-
Culture cells in the presence or absence of this compound for a defined period.
-
Replace the medium with a medium containing [U-¹³C₆]-glucose and incubate for a time course (e.g., 0, 5, 15, 30, 60 minutes).
-
Rapidly quench metabolism and extract intracellular metabolites using a cold solvent mixture (e.g., 80% methanol).
-
Analyze the metabolite extracts by LC-MS to determine the mass isotopologue distribution of key metabolites in glycolysis, the TCA cycle, and other connected pathways.
-
Use metabolic flux analysis software (e.g., INCA, Metran) to calculate the relative and absolute metabolic fluxes by fitting the labeling data to a metabolic model.
Mandatory Visualizations
Caption: this compound inhibits glucose transport, impacting major metabolic pathways.
Caption: Workflow for metabolic flux analysis using this compound.
Caption: Logical flow of the effects of GLUT1 inhibition on cellular metabolism.
References
- 1. GLUT1 - Wikipedia [en.wikipedia.org]
- 2. Glucose transporter 1 in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GLUT1 inhibition by BAY-876 induces metabolic changes and cell death in human colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GLUT1 inhibition by BAY-876 induces metabolic changes and cell death in human colorectal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: In Vivo Anti-Malarial Efficacy Study of GLUT1-IN-2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Malaria, a life-threatening disease caused by Plasmodium parasites, remains a significant global health challenge. The intraerythrocytic (blood-stage) parasites exhibit a high rate of glycolysis and are heavily dependent on a constant supply of glucose from the host for energy production and survival. Glucose is first transported from the bloodstream into the red blood cells via the human glucose transporter 1 (GLUT1) and subsequently taken up by the parasite through its own hexose transporter, PfHT1.[1][2] This reliance on glucose metabolism presents a promising target for novel anti-malarial therapies.
GLUT1-IN-2 is a potent and selective inhibitor of the human GLUT1 transporter. By blocking glucose uptake into erythrocytes, this compound is hypothesized to restrict the glucose supply to the intraerythrocytic parasite, thereby inhibiting its growth and replication. This application note provides a detailed protocol for an in vivo study to evaluate the anti-malarial efficacy of this compound in a murine model of malaria.
Proposed Mechanism of Action
The proposed anti-malarial mechanism of this compound is the inhibition of host erythrocyte GLUT1, leading to a reduction in glucose availability for the intraerythrocytic Plasmodium parasite. This disruption of the parasite's primary energy supply is expected to result in the inhibition of parasite growth and a reduction in parasitemia.
Caption: Proposed mechanism of this compound in inhibiting parasite growth.
In Vivo Anti-Malarial Efficacy Study Design
This study will utilize the Plasmodium berghei ANKA strain in a murine model to assess the in vivo anti-malarial activity of this compound. The "4-day suppressive test" is a standard method for evaluating the efficacy of potential anti-malarial compounds against the blood stage of the parasite.[3]
Experimental Workflow
Caption: Workflow for the in vivo anti-malarial efficacy study.
Materials and Reagents
-
Animals: Female BALB/c mice (6-8 weeks old, 18-22 g)
-
Parasite: Chloroquine-sensitive Plasmodium berghei ANKA strain
-
Test Compound: this compound
-
Vehicle Control: To be determined based on the solubility of this compound (e.g., 7% Tween 80, 3% ethanol in distilled water)
-
Positive Control: Chloroquine phosphate (20 mg/kg)
-
Giemsa Stain
-
Microscope Slides
-
Phosphate Buffered Saline (PBS)
-
EDTA-coated tubes
Experimental Protocols
Parasite Preparation and Infection
-
A donor mouse with a rising P. berghei ANKA parasitemia of 20-30% is euthanized.
-
Blood is collected via cardiac puncture into an EDTA-coated tube.
-
The blood is diluted in PBS to a final concentration of 1 x 10^7 infected red blood cells (iRBCs) per 0.2 mL.
-
Experimental mice are infected intraperitoneally (IP) with 0.2 mL of the diluted iRBC suspension. This is considered Day 0.
Animal Grouping and Treatment
-
Mice are randomly assigned to the following groups (n=5 per group):
-
Group 1: Vehicle Control
-
Group 2: this compound (Low Dose, e.g., 25 mg/kg)
-
Group 3: this compound (Medium Dose, e.g., 50 mg/kg)
-
Group 4: this compound (High Dose, e.g., 100 mg/kg)
-
Group 5: Chloroquine (20 mg/kg)
-
-
Treatment is administered orally (PO) or via the appropriate route based on compound characteristics, once daily for four consecutive days (Day 0 to Day 3). The first dose is given approximately 2 hours post-infection.
Monitoring of Parasitemia and Survival
-
On Day 4, thin blood smears are prepared from the tail blood of each mouse.
-
Smears are fixed with methanol and stained with Giemsa.
-
Parasitemia is determined by light microscopy by counting the number of iRBCs per 1000 total RBCs.
-
The percentage of parasitemia suppression is calculated using the following formula: % Suppression = [ (Mean Parasitemia of Control - Mean Parasitemia of Treated) / Mean Parasitemia of Control ] * 100
-
Mice are monitored daily for clinical signs of malaria (e.g., ruffled fur, lethargy, hypothermia) and survival for up to 28 days.
Data Presentation
Table 1: Effect of this compound on P. berghei Parasitemia in Mice
| Treatment Group | Dose (mg/kg) | Mean Parasitemia (%) on Day 4 (± SEM) | % Parasitemia Suppression |
| Vehicle Control | - | 0 | |
| This compound | 25 | ||
| This compound | 50 | ||
| This compound | 100 | ||
| Chloroquine | 20 |
Table 2: Effect of this compound on Survival of P. berghei-Infected Mice
| Treatment Group | Dose (mg/kg) | Mean Survival Time (Days ± SEM) |
| Vehicle Control | - | |
| This compound | 25 | |
| This compound | 50 | |
| This compound | 100 | |
| Chloroquine | 20 |
Conclusion
This detailed protocol provides a framework for the in vivo evaluation of this compound as a potential anti-malarial agent. The study design is based on established and standardized methods for anti-malarial drug efficacy testing. The data generated will be crucial in determining the potential of GLUT1 inhibition as a therapeutic strategy against malaria and will guide further preclinical development of this compound. Successful demonstration of efficacy in this model would warrant further investigation into the compound's pharmacokinetic and toxicological profiles.
References
Measuring the IC50 of GLUT1-IN-2: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for determining the half-maximal inhibitory concentration (IC50) of GLUT1-IN-2, a known inhibitor of the glucose transporter 1 (GLUT1). Given that many cancer cells upregulate GLUT1 to meet their high metabolic demands, inhibiting this transporter is a promising strategy in oncology research.[1][2] This application note outlines a robust, non-radioactive, cell-based assay using the fluorescent glucose analog 2-NBDG to measure GLUT1 activity in various cell types. It also includes protocols for cell handling, data acquisition via flow cytometry, and IC50 calculation. Additionally, representative IC50 data for this compound and other common GLUT1 inhibitors are presented to serve as a comparative reference for experimental results.
Introduction to GLUT1 and this compound
Glucose Transporter 1 (GLUT1), encoded by the SLC2A1 gene, is a ubiquitously expressed transmembrane protein that facilitates the transport of glucose into cells, a fundamental process for cellular respiration and metabolism.[3] In many cancer types, the expression of GLUT1 is significantly elevated to support the increased glycolytic rate characteristic of malignant cells, often referred to as the Warburg effect.[2] This dependency on glucose makes GLUT1 an attractive therapeutic target for cancer treatment.[2]
GLUT1 inhibitors function by binding to the transporter and blocking the uptake of glucose, effectively cutting off the cell's primary energy supply.[2] This can lead to a reduction in cancer cell growth, proliferation, and in some cases, programmed cell death (apoptosis).[2]
This compound is a small molecule inhibitor of GLUT1. It has been shown to inhibit GLUT1 activity with an IC50 value of 12 µM.[4] This compound serves as a valuable tool for researching the effects of GLUT1 inhibition in various biological systems.
GLUT1 Inhibition Signaling Pathway
The diagram below illustrates the fundamental mechanism of GLUT1-mediated glucose transport and its inhibition.
Caption: Mechanism of GLUT1 inhibition by this compound.
Comparative IC50 Data for GLUT1 Inhibitors
Precise IC50 values can vary based on the cell line, assay conditions, and experimental protocol. The table below summarizes the reported IC50 values for this compound and other well-characterized GLUT1 inhibitors in different cell types for comparative purposes.
| Inhibitor | Cell Type / Target | IC50 Value (µM) | Assay Type |
| This compound | GLUT1 Transporter | 12 | Not Specified |
| BAY-876 | GLUT1 Transporter | 0.002 | Biochemical Assay |
| WZB117 | A549 (Lung Cancer) | ~10 | Cell Proliferation |
| WZB117 | MCF7 (Breast Cancer) | ~10 | Cell Proliferation |
| STF-31 | Renal Carcinoma Cells | Not Specified | Cell-Based Assay |
Data sourced from MedChemExpress and Selleckchem.[4][5]
Experimental Protocol: Measuring IC50 via 2-NBDG Glucose Uptake Assay
This protocol describes the measurement of GLUT1 inhibition by determining the uptake of 2-NBDG (2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose), a fluorescent glucose analog, using flow cytometry.
Required Materials
-
Cell Lines: Selected cell lines of interest (e.g., A549, MCF-7, HeLa)
-
Culture Medium: Appropriate complete growth medium (e.g., DMEM, RPMI-1640) with 10% FBS
-
Reagents:
-
This compound (or other test compounds)
-
2-NBDG Fluorescent Glucose Analog
-
Phloretin (positive control for GLUT inhibition)
-
Glucose-free culture medium
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
FACS Buffer (PBS with 1-2% FBS or BSA)
-
-
Equipment:
-
24-well or 96-well tissue culture plates
-
CO2 incubator (37°C, 5% CO2)
-
Flow cytometer (with 488 nm excitation laser)
-
Centrifuge
-
Fluorescence microscope (optional, for visualization)
-
Experimental Workflow Diagram
Caption: Step-by-step workflow for the 2-NBDG glucose uptake assay.
Step-by-Step Procedure
Day 1: Cell Seeding
-
Culture cells to ~80% confluency in their recommended complete growth medium.
-
Harvest cells using Trypsin-EDTA and perform a cell count.
-
Seed adherent cells in a 24-well plate at a density of 2-5 x 10⁴ cells per well.[6] Adjust density based on the cell line's growth rate to ensure they are sub-confluent on the day of the assay.
-
Incubate the plate overnight at 37°C in a 5% CO2 incubator.
Day 2: Assay Performance
-
Preparation of Reagents: Prepare serial dilutions of this compound in glucose-free medium. A typical concentration range might be 0.1 µM to 100 µM. Prepare a positive control (e.g., Phloretin) and a vehicle control (e.g., DMSO in glucose-free medium).
-
Glucose Starvation: Gently aspirate the culture medium from each well and wash once with warm PBS. Add 400 µL of glucose-free medium to each well and incubate for 60 minutes at 37°C to normalize glucose uptake rates.[7]
-
Inhibitor Treatment: Remove the starvation medium and add 400 µL of the prepared this compound dilutions, positive control, or vehicle control to the respective wells. Incubate for 1 hour at 37°C.[6]
-
2-NBDG Incubation: Prepare a working solution of 2-NBDG in glucose-free medium (a final concentration of 100-200 µM in the well is common). Add the 2-NBDG solution to each well.[7] Incubate for 30 minutes at 37°C, protected from light.[6]
-
Stopping the Reaction: To stop glucose uptake, aspirate the 2-NBDG-containing medium and immediately wash the cells twice with 500 µL of ice-cold PBS.
-
Cell Harvesting: Add Trypsin-EDTA to each well to detach the cells. Once detached, add complete medium to neutralize the trypsin. Transfer the cell suspension to microcentrifuge tubes.
-
Preparation for Flow Cytometry: Centrifuge the cells at 400 x g for 5 minutes.[6] Discard the supernatant and resuspend the cell pellet in 400 µL of ice-cold FACS buffer. Keep samples on ice and protected from light until analysis.[6]
Data Acquisition and Analysis
-
Flow Cytometry: Analyze the samples on a flow cytometer. Use a 488 nm laser for excitation and measure the emission in the green fluorescence channel (e.g., FITC/FL1, ~520 nm).[7] Collect data for at least 10,000 single-cell events per sample.
-
Data Analysis:
-
Gate the viable, single-cell population.
-
Determine the Mean Fluorescence Intensity (MFI) for each sample.[7]
-
Normalize the data: Calculate the percentage of glucose uptake for each inhibitor concentration relative to the vehicle control (100% uptake) and a background control (0% uptake).
-
Formula: % Uptake = [(MFI_sample - MFI_background) / (MFI_vehicle - MFI_background)] * 100
-
-
IC50 Calculation: Plot the normalized percentage of glucose uptake against the log of the inhibitor concentration. Use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) in a suitable software package (e.g., GraphPad Prism, R) to fit the dose-response curve and calculate the IC50 value.
Conclusion
The protocol described provides a reliable and reproducible method for determining the IC50 of this compound and other GLUT1 inhibitors. By quantifying the inhibition of fluorescent glucose analog uptake, researchers can effectively assess the potency of their compounds in various cell types. This is crucial for advancing the study of cancer metabolism and developing novel therapeutic strategies targeting the GLUT1 transporter.
References
- 1. Mechanism of inhibition of human glucose transporter GLUT1 is conserved between cytochalasin B and phenylalanine amides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. selleckchem.com [selleckchem.com]
- 5. dctd.cancer.gov [dctd.cancer.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. An appraisal of the current status of inhibition of glucose transporters as an emerging antineoplastic approach: Promising potential of new pan-GLUT inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling GLUT1 Function: A Guide to Using GLUT1-IN-2 as a Chemical Probe
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
The glucose transporter 1 (GLUT1) is a key membrane protein responsible for the basal glucose uptake in most cell types. Its overexpression is a hallmark of various diseases, particularly cancer, making it a prime target for therapeutic intervention. GLUT1-IN-2 is a potent and selective inhibitor of GLUT1, serving as an invaluable chemical probe to dissect the physiological and pathological roles of GLUT1-mediated glucose transport. These application notes provide a comprehensive guide for utilizing this compound in cell-based assays to investigate GLUT1 function, including detailed experimental protocols and data interpretation.
Quantitative Data Summary
The inhibitory potency of this compound and the closely related compound, GLUT-i2, has been characterized against various glucose transporter isoforms. The following table summarizes the reported IC50 values, providing a clear overview of the compound's selectivity profile.
| Compound | Target | IC50 (nM) | Assay System |
| GLUT-i2 | hGLUT1 | 140 | Indirect cell-based ATP luminescence assay |
| GLUT-i2 | hGLUT2 | >10,000 | Indirect cell-based ATP luminescence assay |
| GLUT-i2 | hGLUT3 | 2,700 | Indirect cell-based ATP luminescence assay |
| GLUT-i2 | hGLUT4 | 430 | Indirect cell-based ATP luminescence assay |
| This compound | GLUT1 | 12,000 (12 µM) | Not specified |
Note: The significant difference in reported IC50 values for GLUT1 between GLUT-i2 and this compound may be attributable to different assay conditions, cell types used, or slight structural variations between the compounds. Researchers should empirically determine the optimal concentration range for their specific experimental setup.
Experimental Protocols
Assessment of GLUT1 Inhibition using a Fluorescent Glucose Uptake Assay
This protocol describes the use of the fluorescent glucose analog, 2-NBDG (2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose), to measure glucose uptake in cells treated with this compound.
Materials:
-
Cells of interest (e.g., cancer cell line with high GLUT1 expression)
-
Complete cell culture medium
-
Glucose-free cell culture medium
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
2-NBDG (stock solution, e.g., 1 mM in DMSO)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer or fluorescence plate reader
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate (e.g., 96-well or 24-well) at a density that allows for optimal growth and analysis. Allow cells to adhere and grow overnight.
-
Compound Treatment:
-
Prepare serial dilutions of this compound in glucose-free medium.
-
Remove the complete medium from the cells and wash once with PBS.
-
Add the this compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control for inhibition if available (e.g., another known GLUT1 inhibitor).
-
Incubate the cells with the compound for a predetermined time (e.g., 1-4 hours) at 37°C in a CO2 incubator.
-
-
Glucose Starvation (Optional but Recommended): To enhance the signal, incubate the cells in glucose-free medium for 30-60 minutes prior to adding 2-NBDG.
-
2-NBDG Incubation:
-
Prepare a working solution of 2-NBDG in glucose-free medium (e.g., 50-100 µM).
-
Add the 2-NBDG working solution to all wells.
-
Incubate for 15-60 minutes at 37°C. The optimal incubation time should be determined empirically for each cell line.
-
-
Signal Termination and Washing:
-
Remove the 2-NBDG containing medium.
-
Wash the cells twice with ice-cold PBS to stop glucose uptake and remove extracellular 2-NBDG.
-
-
Data Acquisition:
-
Flow Cytometry: Detach the cells using a non-enzymatic cell dissociation solution, resuspend in PBS, and analyze the fluorescence intensity on a flow cytometer (typically using a 488 nm excitation laser and a 530/30 nm emission filter).
-
Fluorescence Plate Reader: Add PBS to each well and measure the fluorescence intensity using a plate reader with appropriate filters (e.g., excitation ~485 nm, emission ~535 nm).
-
-
Data Analysis: Quantify the mean fluorescence intensity for each treatment condition. Normalize the data to the vehicle control to determine the percentage of glucose uptake inhibition.
Measurement of Cellular Viability and ATP Levels
Inhibition of GLUT1 is expected to decrease intracellular ATP levels, leading to reduced cell viability, especially in highly glycolytic cells. The Promega CellTiter-Glo® Luminescent Cell Viability Assay is a robust method for quantifying ATP.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound
-
Opaque-walled multi-well plates (e.g., 96-well)
-
CellTiter-Glo® Reagent (Promega)
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in an opaque-walled multi-well plate at a suitable density. Allow cells to adhere and grow overnight.
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete cell culture medium.
-
Add the compound dilutions to the respective wells. Include a vehicle control.
-
Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
Assay Protocol:
-
Equilibrate the plate to room temperature for approximately 30 minutes.
-
Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure the luminescence using a luminometer.
-
Data Analysis: The luminescent signal is proportional to the amount of ATP and, therefore, the number of viable cells. Normalize the data to the vehicle control to determine the effect of this compound on cell viability.
Visualizations
The following diagrams illustrate key concepts related to the use of this compound as a chemical probe.
Caption: Mechanism of this compound Action.
Caption: Workflow for 2-NBDG Glucose Uptake Assay.
Caption: Downstream Signaling Effects of GLUT1 Inhibition.
Application Notes and Protocols for Inducing Metabolic Stress In Vitro Using GLUT1-IN-2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glucose Transporter 1 (GLUT1) is a key membrane protein responsible for the basal uptake of glucose in most cell types.[1] In pathological conditions such as cancer, GLUT1 is frequently overexpressed to meet the heightened metabolic demands of rapidly proliferating cells, a phenomenon known as the Warburg effect.[2][3] This dependency on glucose makes GLUT1 an attractive therapeutic target for inducing metabolic stress and inhibiting cell growth. GLUT1-IN-2 (also known as GLUT-i2) is a potent and specific inhibitor of GLUT1, binding to the central cavity of the transporter in its inward-open state and overlapping with the glucose-binding site.[2] With a reported IC50 value of 140 nM for cellular glucose uptake, this compound serves as a valuable tool for studying the effects of acute glucose deprivation and inducing metabolic stress in a controlled in vitro setting.[2]
These application notes provide a comprehensive guide for researchers on the use of this compound to induce metabolic stress in vitro, including detailed experimental protocols, expected quantitative outcomes, and visualization of the key signaling pathways involved.
Mechanism of Action
This compound is a phenylalanine amide-derived inhibitor that non-covalently binds to the central cavity of the GLUT1 transporter. This binding action physically obstructs the passage of glucose through the transporter, effectively blocking its uptake into the cell. By inhibiting the primary route of glucose entry, this compound rapidly induces a state of metabolic stress characterized by depleted intracellular glucose, reduced glycolytic flux, and a subsequent decrease in ATP production. This energy crisis can trigger a cascade of downstream cellular events, including cell cycle arrest and apoptosis.[3][4]
Quantitative Effects of GLUT1 Inhibition
The following tables summarize the expected quantitative effects of GLUT1 inhibition on key metabolic parameters. While specific data for this compound is limited in publicly available literature, the data presented below is synthesized from studies using other potent GLUT1 inhibitors, such as BAY-876, and is intended to provide a representative overview of the anticipated outcomes. Researchers should perform dose-response experiments to determine the optimal concentration of this compound for their specific cell line and experimental conditions.
Table 1: Effect of GLUT1 Inhibition on Glucose Uptake
| Cell Line | GLUT1 Inhibitor | Concentration | Inhibition of Glucose Uptake (%) | Reference |
| HCT116 | Compound 13 | 10 µM | ~50% | [2] |
| A549 | WZB117 | 0.5 µM | Not specified | [4] |
| SKOV3 | Phloretin | 100 µM | ~96% | [4] |
Table 2: Effect of GLUT1 Inhibition on ATP Levels
| Cell Line | Treatment | Duration | ATP Depletion (%) | Reference |
| Caco-2BBe | 2-Deoxyglucose (glycolytic inhibitor) | 12-48 h | Significant | [5] |
| HepG2 | Metformin + Glycolysis Inhibitor | 1 h | Significant | [6] |
| Prostate Cancer Cells | Metformin + 2-Deoxyglucose | Not specified | Severe | [7] |
Table 3: Effect of GLUT1 Inhibition on Lactate Production
| Cell Line | GLUT1 Inhibitor | Concentration | Reduction in Lactate Secretion | Reference |
| Tumor Cells | SMI277 | Dose-dependent | Significant | [8] |
| A549 Cells | Not specified | Not specified | Time-dependent increase in control | [9] |
| Clone 9 Liver Cells | Overexpression of GLUT1 | Not applicable | Near-complete conversion of increased glucose uptake to lactate | [10] |
Table 4: Effect of GLUT1 Inhibition on Cell Viability (IC50 Values)
| Cell Line | GLUT1 Inhibitor | IC50 Value (µM) | Reference |
| HCT116 | Compound 2 | < 10 | [2] |
| HCT116 | Compound 6 | < 10 | [2] |
| SKOV3 | BAY-876 | 0.188 | [4] |
| OVCAR3 | BAY-876 | ~0.060 | [4] |
| A549 | WZB117 | ~10 | [4] |
| MCF-7 | WZB117 | ~10 | [4] |
Experimental Protocols
The following are detailed protocols for key experiments to assess the metabolic stress induced by this compound.
Glucose Uptake Assay (2-NBDG Method)
This protocol describes a non-radioactive method to measure glucose uptake using the fluorescent glucose analog 2-[N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)amino]-2-deoxy-D-glucose (2-NBDG).
Materials:
-
Cells of interest
-
This compound
-
2-NBDG (2-NBDG)
-
Phosphate-Buffered Saline (PBS)
-
Glucose-free culture medium
-
96-well black, clear-bottom plates
-
Fluorescence microplate reader
Procedure:
-
Seed cells in a 96-well black, clear-bottom plate at a density of 1-5 x 10^4 cells/well and allow them to adhere overnight.
-
The next day, gently wash the cells twice with warm PBS.
-
Starve the cells by incubating them in glucose-free culture medium for 1-2 hours at 37°C.
-
Prepare serial dilutions of this compound in glucose-free medium.
-
Remove the starvation medium and add the this compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO).
-
Incubate the plate at 37°C for the desired pre-treatment time (e.g., 1 hour).
-
Add 2-NBDG to each well to a final concentration of 50-100 µM.
-
Incubate the plate at 37°C for 30-60 minutes, protected from light.
-
Remove the 2-NBDG containing medium and wash the cells three times with ice-cold PBS to stop glucose uptake and remove extracellular 2-NBDG.
-
Add 100 µL of PBS to each well.
-
Measure the fluorescence intensity using a microplate reader with excitation at ~485 nm and emission at ~535 nm.
-
Normalize the fluorescence intensity of treated cells to the vehicle control to determine the percentage of glucose uptake inhibition.
ATP Measurement Assay (Luminescent)
This protocol utilizes a luciferase-based assay to quantify intracellular ATP levels.
Materials:
-
Cells of interest
-
This compound
-
96-well white, opaque plates
-
Luminescent ATP assay kit (e.g., CellTiter-Glo®)
-
Luminometer
Procedure:
-
Seed cells in a 96-well white, opaque plate at a density of 1-2 x 10^4 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or vehicle control for the desired duration (e.g., 6, 12, 24 hours).
-
Equilibrate the plate and the ATP assay reagent to room temperature.
-
Add a volume of the ATP assay reagent equal to the volume of culture medium in each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
Calculate the ATP levels in treated cells relative to the vehicle control.
Lactate Production Assay (Colorimetric)
This protocol measures the concentration of L-lactate in the cell culture medium.
Materials:
-
Cells of interest
-
This compound
-
96-well clear plates
-
Colorimetric lactate assay kit
-
Microplate reader capable of measuring absorbance at ~570 nm
Procedure:
-
Seed cells in a 96-well clear plate and treat with this compound as described for the ATP assay.
-
At the end of the treatment period, carefully collect a small aliquot (e.g., 10-20 µL) of the culture medium from each well.
-
If necessary, deproteinize the samples using a 10 kDa MWCO spin filter to remove lactate dehydrogenase.[11]
-
Prepare a standard curve using the lactate standards provided in the kit.
-
In a separate 96-well plate, add the collected medium samples and the lactate standards to respective wells.
-
Prepare the reaction mix according to the kit manufacturer's instructions.
-
Add the reaction mix to each well containing the samples and standards.
-
Incubate the plate at room temperature for 30 minutes, protected from light.
-
Measure the absorbance at ~570 nm using a microplate reader.
-
Determine the lactate concentration in the samples by comparing their absorbance to the standard curve.
Cell Viability Assay (Resazurin-based)
This protocol assesses cell viability by measuring the metabolic reduction of resazurin.
Materials:
-
Cells of interest
-
This compound
-
96-well clear plates
-
Resazurin sodium salt solution
-
Fluorescence microplate reader
Procedure:
-
Seed cells in a 96-well clear plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of this compound for 24, 48, or 72 hours. Include a vehicle control.
-
Prepare a working solution of resazurin in culture medium (e.g., 10% of the final volume).
-
Add the resazurin solution to each well and incubate for 2-4 hours at 37°C, protected from light.
-
Measure the fluorescence with an excitation of ~560 nm and emission of ~590 nm.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Signaling Pathways and Experimental Workflows
GLUT1 Inhibition Signaling Pathway
Inhibition of GLUT1 by this compound triggers a cascade of downstream signaling events as the cell responds to metabolic stress. Key affected pathways include the EGFR/MAPK and Integrin/FAK signaling axes. Reduced glucose uptake can lead to decreased phosphorylation of EGFR and downstream effectors like MEK and ERK, ultimately impairing cell proliferation. Similarly, GLUT1 inhibition can impact integrin signaling through FAK, affecting cell adhesion, migration, and survival.
Caption: Signaling pathways affected by GLUT1 inhibition.
Experimental Workflow for Assessing Metabolic Stress
The following diagram illustrates a typical workflow for investigating the effects of this compound on cellular metabolism.
Caption: Workflow for in vitro metabolic stress assessment.
Conclusion
This compound is a powerful research tool for inducing acute metabolic stress in vitro by specifically targeting glucose uptake. The protocols and expected outcomes detailed in these application notes provide a solid framework for investigating the cellular consequences of GLUT1 inhibition. By carefully quantifying changes in glucose uptake, ATP levels, lactate production, and cell viability, researchers can gain valuable insights into the metabolic vulnerabilities of various cell types, particularly in the context of cancer biology and drug development. The provided diagrams of the signaling pathways and experimental workflow serve as visual aids to conceptualize the mechanism of action and the experimental design for studying the effects of this compound.
References
- 1. Glucose transporter 1 in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ligand-based design of GLUT inhibitors as potential antitumor agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anticancer agents interacting with membrane glucose transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of New Glucose Uptake Inhibitors as Potential Anticancer Agents by Non-Radioactive Cell-Based Assays [mdpi.com]
- 5. Hyperpermeability and ATP depletion induced by chronic hypoxia or glycolytic inhibition in Caco-2BBe monolayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Expression and function of GLUT-1 and GLUT-2 glucose transporter isoforms in cells of cultured rat pancreatic islets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. An appraisal of the current status of inhibition of glucose transporters as an emerging antineoplastic approach: Promising potential of new pan-GLUT inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification of a novel GLUT1 inhibitor with in vitro and in vivo anti-tumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. promega.com [promega.com]
- 10. Glucose uptake and lactate production in cells exposed to CoCl(2) and in cells overexpressing the Glut-1 glucose transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting GLUT1-IN-2 Precipitation in Media
Welcome to the technical support center for GLUT1-IN-2. This resource is designed for researchers, scientists, and drug development professionals to address common issues encountered during experiments, with a focus on preventing and resolving precipitation of this compound in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of this compound precipitation in cell culture media?
Precipitation of a small molecule inhibitor like this compound in cell culture media can stem from several factors:
-
Exceeding Solubility Limits: The concentration of this compound may be higher than its solubility in the aqueous environment of the cell culture media.[1]
-
Solvent Polarity Shock: Rapidly adding a concentrated stock of this compound (likely dissolved in an organic solvent like DMSO) to the aqueous media can cause a sudden change in solvent polarity, leading to precipitation.[2][3]
-
Temperature and pH Shifts: Changes in temperature, such as moving the media from room temperature to a 37°C incubator, can affect the solubility of the compound.[1][4][5] Additionally, the CO2 environment in an incubator can alter the pH of the media, which may impact the solubility of pH-sensitive compounds.[1]
-
Interaction with Media Components: this compound may interact with salts, proteins (especially in serum-containing media), or other components, leading to the formation of insoluble complexes.[1][6]
-
Compound Instability: The compound may degrade over time in the media, forming less soluble byproducts.[2]
-
Evaporation: Evaporation of media in the incubator can increase the concentration of all components, including this compound, potentially pushing it beyond its solubility limit.[4][5]
Q2: How can I prevent this compound from precipitating when I add it to my cell culture media?
To prevent immediate precipitation, consider the following strategies:
-
Optimize the Final Concentration: If possible, lower the final working concentration of this compound in your experiment.[1]
-
Proper Stock Solution Handling: Prepare a high-concentration stock solution in a suitable solvent like 100% DMSO.[1] When preparing your working solution, add the stock solution to the pre-warmed media dropwise while gently vortexing or swirling to ensure rapid and even dispersion.[2]
-
Serial Dilutions: Instead of a single large dilution, perform serial dilutions of the stock solution in the culture medium to reach the final desired concentration.[1]
Q3: My media with this compound looks fine initially, but a precipitate forms over time in the incubator. What should I do?
Delayed precipitation is often due to environmental factors within the incubator. Here are some troubleshooting steps:
-
Pre-warm the Media: Always pre-warm your cell culture media to 37°C before adding the this compound stock solution.[1]
-
Ensure Proper Buffering: Use a medium that is properly buffered for the CO2 concentration of your incubator to maintain a stable pH.[2] Consider using a medium with HEPES buffer for additional pH stability.
-
Minimize Freeze-Thaw Cycles: Aliquot your this compound stock solution to avoid repeated freeze-thaw cycles, which can degrade the compound.[1]
-
Check for Contamination: What appears to be a chemical precipitate could be microbial contamination.[4][5] Examine a sample of the media under a microscope to differentiate between crystals and microorganisms.[1]
Q4: Does the type of cell culture medium or the presence of serum affect this compound solubility?
Yes, the composition of the cell culture medium can significantly influence the solubility of this compound.[2] Different media formulations have varying concentrations of salts, amino acids, and other components that can interact with the compound.[2][6] The presence of serum can also impact solubility; some compounds bind to serum proteins, which can either enhance or reduce their solubility.[1] It is advisable to test the solubility of this compound in the specific medium and serum conditions you plan to use.
Q5: What is the maximum recommended final concentration of DMSO in my cell culture?
While DMSO is an excellent solvent for many small molecules, it can be toxic to cells at higher concentrations.[2] It is generally recommended to keep the final concentration of DMSO in the cell culture medium below 0.5%, and ideally at or below 0.1%, to minimize cytotoxic effects.[2] Always determine the maximum DMSO tolerance for your specific cell line.
Troubleshooting Guide
The following table summarizes common observations, potential causes, and recommended solutions for this compound precipitation.
| Observation | Potential Cause | Recommended Solution |
| Immediate Precipitate | Concentration exceeds solubility in aqueous media.[1] | - Decrease the final concentration of this compound.- Prepare a higher concentration stock in DMSO and use a smaller volume for dilution.[1]- Perform serial dilutions in pre-warmed media.[1] |
| Rapid change in solvent polarity.[2] | - Add the stock solution to the media dropwise while gently vortexing.[2] | |
| Precipitate Forms Over Time | Temperature-dependent solubility.[1][2] | - Pre-warm the media to 37°C before adding the compound.[1][2] |
| pH shift in the media due to CO2 or cell metabolism.[1][2] | - Ensure the media is properly buffered for the incubator's CO2 concentration.[1]- Consider using a medium with HEPES buffer.[2] | |
| Interaction with media components.[1][6] | - Test solubility in a simpler buffer (e.g., PBS) to see if media components are the issue.[2] | |
| Compound instability and degradation.[2] | - Prepare fresh stock solutions before each experiment.- Aliquot stock solutions to minimize freeze-thaw cycles.[1] | |
| Cloudiness or Turbidity | Fine particulate precipitation or microbial contamination.[1][4] | - Examine a sample under a microscope to distinguish between precipitate and microbial growth.[1]- If contamination is suspected, discard the culture and review sterile techniques.[1] |
Experimental Protocols
Protocol 1: Determining the Maximum Soluble Concentration of this compound
This protocol helps determine the highest concentration of this compound that remains soluble in your specific cell culture medium under your experimental conditions.
Materials:
-
This compound
-
100% DMSO
-
Your specific cell culture medium (with or without serum, as per your experimental design)
-
Sterile microcentrifuge tubes or a 96-well plate
-
Pipettes and sterile tips
-
Vortex mixer
-
37°C water bath or incubator
-
Microscope
Methodology:
-
Prepare a High-Concentration Stock Solution: Dissolve this compound in 100% DMSO to create a high-concentration stock (e.g., 100 mM). Ensure it is fully dissolved. Gentle warming at 37°C and vortexing can be helpful.[1]
-
Prepare Serial Dilutions in Media:
-
Pre-warm your cell culture medium to 37°C.[1]
-
Prepare a series of dilutions of the this compound stock solution in the pre-warmed medium. For example, create a 2-fold serial dilution series starting from a high concentration (e.g., 200 µM) down to a low concentration (e.g., ~0.1 µM).
-
It is crucial to keep the final DMSO concentration constant and below the cytotoxic level for your cells (e.g., 0.1%).
-
-
Incubation and Observation:
-
Incubate the dilutions at 37°C in a CO2 incubator for a period relevant to your experiment's duration (e.g., 24, 48, or 72 hours).
-
Visually inspect each dilution for any signs of precipitation (e.g., cloudiness, crystals, or film).
-
For a more detailed examination, transfer a small aliquot from each tube or well onto a microscope slide and observe under a microscope.
-
-
Determine the Maximum Soluble Concentration: The highest concentration that remains clear and free of precipitate is the maximum soluble concentration of this compound under these conditions.
Visualizations
Caption: A workflow diagram for troubleshooting this compound precipitation.
Caption: Experimental workflow for determining the maximum soluble concentration.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Cell Culture Academy [procellsystem.com]
- 5. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
- 6. Precipitation of complex antibody solutions: influence of contaminant composition and cell culture medium on the precipitation behavior - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing GLUT1-IN-2 Concentration for Experiments: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing GLUT1-IN-2, a potent inhibitor of the glucose transporter 1 (GLUT1). This guide offers troubleshooting advice, frequently asked questions, detailed experimental protocols, and key data to facilitate the effective use of this compound in your research.
Frequently Asked Questions (FAQs)
1. What is this compound and how does it work?
This compound is a small molecule inhibitor of the human glucose transporter 1 (GLUT1).[1] GLUT1 is a protein responsible for facilitating the transport of glucose across the cell membrane.[2] In many cancer cells, the expression of GLUT1 is significantly increased to meet the high energy demands of rapid proliferation, a phenomenon known as the Warburg effect.[2][3] this compound works by binding to the GLUT1 protein and obstructing its ability to transport glucose into the cell, effectively starving the cancer cells of their primary energy source.[2] This can lead to a reduction in cancer cell growth and may induce programmed cell death (apoptosis).[2]
2. What is the optimal concentration of this compound to use in my experiments?
The optimal concentration of this compound will vary depending on the cell line and the specific experimental conditions. A good starting point is to perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) in your cell system. The reported IC50 value for this compound is 12 µM for GLUT1.[1] However, it is crucial to determine this empirically for your specific cell line. We recommend testing a concentration range from 1 µM to 50 µM.
3. I am observing low efficacy with this compound. What could be the issue?
Several factors could contribute to lower-than-expected efficacy:
-
Cell Line Dependence: The sensitivity to GLUT1 inhibition can vary significantly between different cancer cell lines. Some cell lines may have alternative glucose transporters (e.g., GLUT3) or metabolic pathways that compensate for the inhibition of GLUT1.[1]
-
Inhibitor Stability: Ensure that the inhibitor is properly stored and handled to maintain its activity. Repeated freeze-thaw cycles should be avoided.
-
Experimental Conditions: Factors such as cell density, glucose concentration in the culture medium, and incubation time can all influence the apparent efficacy of the inhibitor.
4. How do I dissolve this compound?
This compound can be dissolved in dimethyl sulfoxide (DMSO). For in vivo studies, specific formulations are recommended. One such formulation is a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline, which yields a clear solution at a concentration of at least 2.08 mg/mL.[1] Another option for in vivo use is a solution of 10% DMSO and 90% corn oil.[1] If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.[1]
5. Are there any known off-target effects of this compound?
While this compound is designed to be a potent GLUT1 inhibitor, potential off-target effects should always be considered. It is advisable to include appropriate controls in your experiments to assess for non-specific effects. For example, using a cell line with low GLUT1 expression or a structurally similar but inactive compound can help to distinguish between on-target and off-target effects.
Data Presentation: Inhibitor Concentrations
The following table summarizes the IC50 values for this compound and other common GLUT1 inhibitors in various cancer cell lines. This data can serve as a reference for designing your experiments.
| Inhibitor | Target(s) | Cell Line | IC50 Value | Reference |
| This compound | GLUT1 | Not specified | 12 µM | [1] |
| BAY-876 | GLUT1 | Not specified | 2 nM | [4] |
| WZB117 | GLUT1 | A549 (Lung), MCF7 (Breast) | ~10 µM | [4] |
| STF-31 | GLUT1 | VHL-deficient renal cell carcinoma | Not specified | [5] |
| Glutor | GLUT1, GLUT2, GLUT3 | Pancreatic and brain cancer cells | 4 nM and 6 nM, respectively | [4][5] |
| Phloretin | GLUT1, GLUT2 | Not specified | Not specified | [5] |
| Apigenin | GLUT1 | Pancreatic cancer cells | Not specified | [5] |
| Resveratrol | GLUT1 | HL-60, U-937 (Leukemia) | Not specified | [3] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is a general guideline for assessing the effect of this compound on cancer cell viability.
Materials:
-
Cancer cell line of interest
-
Complete growth medium
-
This compound
-
DMSO (for dissolving the inhibitor)
-
96-well plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare a serial dilution of this compound in complete growth medium. The final DMSO concentration should be kept below 0.5% to avoid solvent toxicity.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with DMSO only).
-
Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.
Glucose Uptake Assay (2-NBDG Assay)
This protocol measures the uptake of a fluorescent glucose analog, 2-NBDG, to assess the inhibitory effect of this compound.
Materials:
-
Cancer cell line of interest
-
Complete growth medium
-
This compound
-
DMSO
-
96-well black, clear-bottom plates
-
Krebs-Ringer-HEPES (KRH) buffer
-
2-NBDG (2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose)
-
Fluorescence plate reader
Procedure:
-
Seed cells in a 96-well black, clear-bottom plate and allow them to adhere overnight.
-
The next day, wash the cells twice with warm KRH buffer.
-
Pre-incubate the cells with different concentrations of this compound in KRH buffer for 30 minutes at 37°C.
-
Add 2-NBDG to a final concentration of 50-100 µM to each well and incubate for 30-60 minutes at 37°C.
-
Terminate the uptake by washing the cells three times with ice-cold KRH buffer.
-
Add 100 µL of KRH buffer to each well.
-
Measure the fluorescence intensity using a fluorescence plate reader with excitation at ~485 nm and emission at ~535 nm.
-
Normalize the fluorescence values to the protein content in each well if necessary.
-
Calculate the percentage of glucose uptake inhibition relative to the vehicle control.
Mandatory Visualizations
Signaling Pathway of GLUT1 Regulation and Inhibition
References
- 1. Targeting Glucose Transporter 1 (GLUT1) in Cancer: Molecular Mechanisms and Nanomedicine Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are GLUT1 inhibitors and how do they work? [synapse.patsnap.com]
- 3. mdpi.com [mdpi.com]
- 4. An appraisal of the current status of inhibition of glucose transporters as an emerging antineoplastic approach: Promising potential of new pan-GLUT inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
How to improve "GLUT1-IN-2" solubility for cell culture
Welcome to the technical support center for GLUT1-IN-2. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in cell culture experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges, particularly concerning solubility.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule inhibitor of the Glucose Transporter 1 (GLUT1).[1] GLUT1 is a protein responsible for facilitating the transport of glucose across the plasma membranes of mammalian cells.[2] By inhibiting GLUT1, this compound can block this basal glucose uptake, which is crucial for the respiration and proliferation of many cell types, and is a key target in cancer metabolism research.[3][4] this compound has been shown to have an IC50 value of 12 μM for GLUT1.[1]
Q2: I'm observing precipitation after adding this compound to my cell culture medium. What are the common causes?
A2: Precipitation of small molecule inhibitors like this compound in aqueous solutions such as cell culture media is a frequent issue. Common causes include:
-
Low Aqueous Solubility: Many small molecule inhibitors are hydrophobic and have limited solubility in water-based solutions.[5]
-
High Final Concentration: The intended final concentration in your experiment may exceed the solubility limit of this compound in the cell culture medium.[6]
-
Improper Dissolution of Stock Solution: If the initial stock solution in an organic solvent is not fully dissolved, it will lead to precipitation upon dilution into the aqueous medium.[6]
-
Solvent Shock: Rapidly diluting a concentrated stock solution (e.g., in DMSO) into the cell culture medium can cause the compound to "crash out" of solution.[7]
-
Temperature Differences: Adding a cold stock solution to warm cell culture medium can decrease the solubility of the compound.[6]
Q3: What is the recommended solvent for preparing a stock solution of this compound?
A3: Dimethyl sulfoxide (DMSO) is a commonly used solvent for preparing stock solutions of hydrophobic small molecules for cell culture experiments.[8] It is recommended to prepare a high-concentration stock solution of this compound in anhydrous, sterile DMSO.
Q4: What is the maximum recommended final concentration of DMSO in the cell culture medium?
A4: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in your cell culture medium should be kept as low as possible, typically at or below 0.1% to 0.5%.[9] It is crucial to include a vehicle control (medium with the same final concentration of DMSO) in your experiments to account for any effects of the solvent on the cells.
Troubleshooting Guide: Precipitation of this compound in Cell Culture
This guide provides a step-by-step approach to troubleshoot and prevent precipitation of this compound in your cell culture experiments.
Visualizing the Problem-Solving Workflow
Caption: Troubleshooting workflow for addressing this compound precipitation.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
Procedure:
-
Calculate the required mass: Determine the mass of this compound needed to prepare your desired volume of a 10 mM stock solution. The molecular weight of this compound is approximately 327.38 g/mol .
-
Weigh the compound: Carefully weigh the calculated amount of this compound powder in a sterile microcentrifuge tube.
-
Dissolve in DMSO: Add the appropriate volume of sterile DMSO to the tube.
-
Ensure complete dissolution: Vortex the solution thoroughly. If necessary, gently warm the tube to 37°C or use a sonicator for short intervals to ensure the compound is completely dissolved.[8] Visually inspect the solution to confirm there are no visible particles.
-
Storage: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[5]
Protocol 2: Diluting this compound into Cell Culture Medium
This protocol outlines the recommended method for diluting the DMSO stock solution into your cell culture medium to prevent precipitation.
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed (37°C) complete cell culture medium (with serum, if applicable)
-
Sterile conical tubes
Procedure:
-
Intermediate Dilution (Crucial Step):
-
To avoid "solvent shock," do not add the concentrated DMSO stock directly to your final volume of media.
-
First, prepare an intermediate dilution. For example, to achieve a final concentration of 10 µM in 10 mL of media, you will need 10 µL of the 10 mM stock.
-
In a sterile tube, add the 10 µL of the 10 mM stock solution to a smaller volume of the pre-warmed complete media (e.g., 1 mL).
-
Mix gently by pipetting up and down or brief vortexing.
-
-
Final Dilution:
-
Add the remaining 9 mL of the pre-warmed complete media to the tube containing the 1 mL intermediate dilution.
-
Invert the tube several times to ensure the solution is thoroughly mixed.
-
-
Final Inspection:
-
Visually inspect the final working solution for any signs of precipitation before adding it to your cells. If precipitation is still observed, consider lowering the final concentration.
-
Quantitative Data Summary
The following table summarizes key quantitative data for working with this compound and its solvent.
| Parameter | Value | Source |
| This compound IC50 (GLUT1) | 12 µM | [1] |
| This compound Solubility | ≥ 2.08 mg/mL (6.35 mM) | [1] |
| Recommended Stock Solvent | DMSO | [8] |
| Recommended Final DMSO % | ≤ 0.1% - 0.5% | [9] |
GLUT1 Signaling Pathway
The activity of GLUT1 is regulated by various signaling pathways, most notably the PI3K/Akt pathway, which can influence GLUT1 expression and trafficking to the cell surface.
Caption: Simplified GLUT1 signaling pathway and the point of inhibition by this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. GLUT1 - Wikipedia [en.wikipedia.org]
- 3. apexbt.com [apexbt.com]
- 4. Glucose transporter 1 in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. file.selleckchem.com [file.selleckchem.com]
- 9. Cytotoxic Effects of Some Common Organic Solvents on MCF-7, RAW-264.7 and Human Umbilical Vein Endothelial Cells [ajmb.umsha.ac.ir]
Minimizing "GLUT1-IN-2" off-target effects in experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers and drug development professionals minimize off-target effects and navigate common challenges during experiments with GLUT1-IN-2.
Disclaimer: For the purpose of this guide, it is assumed that "this compound" is synonymous with "GLUT-i2" as described in the scientific literature.[1]
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective inhibitor of the glucose transporter 1 (GLUT1).[1] GLUT1 is a membrane protein responsible for facilitating the transport of glucose into cells, a process essential for cellular metabolism.[2] this compound functions by binding to the GLUT1 transporter and blocking its ability to transport glucose across the cell membrane. This inhibition of glucose uptake can effectively starve cells that are highly dependent on glucose for energy, such as many cancer cells.
Q2: What are the known off-target effects of this compound?
A2: The primary known off-target effects of this compound are its inhibitory actions on other members of the glucose transporter (GLUT) family. While it is most potent against GLUT1, it also shows inhibitory activity against GLUT3 and GLUT4, albeit at higher concentrations. Its effect on GLUT2 is significantly weaker.[1] Researchers should be aware of the potential for these off-target effects in cell types expressing these other GLUT isoforms.
Q3: How can I minimize the off-target effects of this compound in my experiments?
A3: To minimize off-target effects, it is crucial to:
-
Use the lowest effective concentration: Determine the minimal concentration of this compound required to achieve the desired inhibition of GLUT1 in your specific cell line or system.
-
Characterize GLUT expression in your model system: Before starting your experiments, profile the expression levels of GLUT1, GLUT2, GLUT3, and GLUT4 in your cells or tissues. This will help you anticipate potential off-target effects.
-
Use control cell lines: Where possible, use cell lines with varying GLUT isoform expression to differentiate between on-target and off-target effects.
-
Employ orthogonal approaches: Confirm your findings using alternative methods to inhibit GLUT1 function, such as siRNA/shRNA knockdown or using other GLUT1 inhibitors with different chemical scaffolds.
Q4: My cells are dying at concentrations where I don't expect to see significant GLUT1 inhibition. What could be the cause?
A4: Unexpected cell death could be due to several factors:
-
High dependence on GLUT1: Your cell line might be exquisitely sensitive to even minor perturbations in glucose uptake.
-
Off-target toxicity: Although not extensively documented for this compound, the compound could have other cellular targets that induce toxicity.
-
Experimental conditions: Factors such as low glucose in the culture medium can exacerbate the effects of GLUT1 inhibition. Ensure your experimental conditions are well-controlled.
Troubleshooting Guides
Issue 1: Inconsistent or No Inhibition of Glucose Uptake
| Possible Cause | Troubleshooting Step |
| Incorrect inhibitor concentration | Perform a dose-response curve to determine the optimal IC50 in your specific cell line. |
| Inhibitor degradation | Prepare fresh stock solutions of this compound and store them appropriately as recommended by the manufacturer. Avoid repeated freeze-thaw cycles. |
| High expression of other GLUT isoforms | Profile the expression of GLUT1, GLUT2, GLUT3, and GLUT4 in your cells. If other isoforms are highly expressed, the effect of GLUT1-specific inhibition might be masked. |
| Assay-related issues | Ensure the glucose uptake assay is properly optimized. See the detailed protocol below. |
Issue 2: High Background Signal in Western Blot for GLUT1
| Possible Cause | Troubleshooting Step |
| Non-specific antibody binding | Increase the number of washes. Optimize the blocking buffer (e.g., use 5% non-fat milk or BSA in TBST). |
| Secondary antibody issues | Run a control with only the secondary antibody to check for non-specific binding. |
| High protein load | Reduce the amount of total protein loaded per lane. 40 µg is a common starting point, but this may need optimization. |
Quantitative Data Summary
The following table summarizes the reported inhibitory activity of a compound identified as GLUT-i2, which is presumed to be this compound, against various human GLUT isoforms.
| Target | IC50 (µM) | Reference |
| hGLUT1 | 0.140 ± 0.072 | [1] |
| hGLUT2 | 56 ± 13.6 | [1] |
| hGLUT3 | 5.2 ± 1.1 | [1] |
| hGLUT4 | 0.090 ± 0.08 | [1] |
Experimental Protocols
Glucose Uptake Assay (2-NBDG Method)
This protocol is a general guide for measuring glucose uptake using the fluorescent glucose analog 2-NBDG.
Materials:
-
Cells of interest
-
This compound
-
2-NBDG (2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose)
-
Krebs-Ringer-HEPES (KRH) buffer
-
Phloretin (as a positive control)
-
96-well black, clear-bottom plates
-
Fluorescence plate reader
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Wash cells twice with KRH buffer.
-
Starve cells by incubating in KRH buffer for 1-2 hours at 37°C.
-
Pre-treat cells with various concentrations of this compound or vehicle control for 10-30 minutes at 37°C. Include a positive control with phloretin.
-
Add 2-NBDG to a final concentration of 50-100 µM and incubate for 10-30 minutes at 37°C.
-
Wash cells three times with ice-cold KRH buffer to remove extracellular 2-NBDG.
-
Add KRH buffer to each well and measure fluorescence using a plate reader (Excitation: ~485 nm, Emission: ~535 nm).
Western Blot for GLUT1 Expression
Materials:
-
Cell lysates
-
RIPA buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibody against GLUT1
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Lyse cells in RIPA buffer and determine protein concentration using a BCA assay.
-
Load 20-40 µg of total protein per lane on an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-GLUT1 antibody overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Apply the chemiluminescent substrate and visualize the bands using an imaging system.
Cell Viability Assay (MTT Assay)
Materials:
-
Cells of interest
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidic isopropanol)
-
96-well plates
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat cells with a range of this compound concentrations for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
Add 10 µl of MTT solution (5 mg/ml) to each well and incubate for 2-4 hours at 37°C.[3]
-
Remove the medium and add 100 µl of solubilization solution to each well to dissolve the formazan crystals.[3]
-
Measure the absorbance at 570 nm using a plate reader.
Visualizations
References
- 1. Mechanism of inhibition of human glucose transporter GLUT1 is conserved between cytochalasin B and phenylalanine amides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Power of two: combination of therapeutic approaches involving glucose transporter (GLUT) inhibitors to combat cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Resistance to GLUT1 Inhibitors in Cancer Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to GLUT1 inhibitors in cancer cells. While the specific inhibitor "GLUT1-IN-2" is not extensively documented in current literature, this guide utilizes data from well-characterized GLUT1 inhibitors, such as WZB117 and BAY-876, to address common challenges and provide actionable solutions.
Frequently Asked Questions (FAQs)
Q1: We are observing reduced efficacy of our GLUT1 inhibitor in our cancer cell line over time. What are the potential mechanisms of resistance?
A1: Resistance to GLUT1 inhibitors can arise from several mechanisms:
-
Upregulation of GLUT1 Expression: Cancer cells may compensate for GLUT1 inhibition by increasing the expression of the SLC2A1 gene, leading to a higher density of GLUT1 transporters on the cell surface. This is a common resistance mechanism observed in various cancer types.[1][2][3][4]
-
Activation of Bypass Signaling Pathways: Cancer cells can activate alternative signaling pathways to sustain their growth and survival, even when glycolysis is inhibited. The PI3K/Akt/mTOR pathway is a key survival pathway that is often hyperactivated in resistant cells.[5][6][7][8][9] Activation of this pathway can promote cell proliferation and survival, independent of glucose metabolism.
-
Metabolic Reprogramming: Cells might adapt by utilizing alternative energy sources, such as glutamine, or by upregulating other glucose transporters to maintain their energy supply.[10][11]
-
Hypoxia-Induced Resistance: The tumor microenvironment is often hypoxic (low in oxygen). Hypoxia-inducible factor-1α (HIF-1α) is stabilized under these conditions and can drive the expression of GLUT1 and other genes involved in glycolysis and cell survival, thereby contributing to drug resistance.[12][13][14][15][16]
Q2: How can we experimentally confirm that our cancer cells have developed resistance to a GLUT1 inhibitor?
A2: To confirm resistance, you can perform the following experiments:
-
Dose-Response Curves: Generate dose-response curves for your GLUT1 inhibitor in both the parental (sensitive) and the suspected resistant cell lines. A rightward shift in the IC50 value for the resistant cells indicates decreased sensitivity.
-
Cell Viability Assays: Compare the effect of the inhibitor on the viability of parental and resistant cells over time using assays like MTT or CellTiter-Glo®. Resistant cells will show significantly less reduction in viability at a given inhibitor concentration.
-
Glucose Uptake Assays: Measure the rate of glucose uptake in both cell lines in the presence and absence of the inhibitor. Resistant cells may show a smaller decrease in glucose uptake upon inhibitor treatment.
-
Western Blotting: Analyze the protein expression levels of GLUT1, as well as key components of survival pathways like p-Akt and p-mTOR, in both cell lines. Increased expression of these proteins in the resistant line can indicate the mechanism of resistance.
Q3: What strategies can we employ in our experiments to overcome resistance to GLUT1 inhibitors?
A3: Several strategies can be explored to overcome resistance:
-
Combination Therapy: Combining the GLUT1 inhibitor with drugs that target the identified resistance mechanisms is a promising approach.
-
PI3K/Akt/mTOR Inhibitors: If you observe activation of the PI3K/Akt pathway, co-treatment with an inhibitor of this pathway can re-sensitize cells to GLUT1 inhibition.[5][7]
-
Other Chemotherapeutic Agents: Combining GLUT1 inhibitors with standard-of-care chemotherapeutics (e.g., 5-Fluorouracil, imatinib, cisplatin) or targeted therapies (e.g., gefitinib) has been shown to have synergistic effects and can overcome resistance.[1][7][17]
-
-
Targeting the Hypoxic Response: In models where hypoxia is a factor, combining GLUT1 inhibition with agents that target HIF-1α or other components of the hypoxic response could be effective.[12][18]
-
Modulating the Tumor Microenvironment: Investigating agents that can alter the tumor microenvironment to reduce hypoxia may also help in overcoming resistance.
Troubleshooting Guides
Problem 1: Inconsistent results in cell viability assays after treatment with GLUT1 inhibitor.
| Possible Cause | Troubleshooting Step |
| Cell Seeding Density | Ensure consistent cell seeding density across all wells and experiments. Variations can significantly impact growth rates and drug response. |
| Drug Stability | Prepare fresh drug dilutions for each experiment. Some compounds may be unstable in solution over time. |
| Assay Timing | Optimize the incubation time for the viability assay. The effect of the inhibitor may not be apparent at early time points. |
| Metabolic State of Cells | Ensure cells are in a consistent metabolic state before treatment. Factors like glucose concentration in the media can influence the outcome. |
Problem 2: No significant decrease in glucose uptake despite using a known GLUT1 inhibitor.
| Possible Cause | Troubleshooting Step |
| Presence of Other Glucose Transporters | The cell line may express other glucose transporters (e.g., GLUT3, GLUT4) that compensate for GLUT1 inhibition. Perform qPCR or western blotting to check the expression of other GLUT family members. |
| Incorrect Assay Conditions | Optimize the glucose concentration and incubation time for the glucose uptake assay. |
| Cell Line Authenticity | Verify the identity of your cell line through short tandem repeat (STR) profiling to rule out contamination or misidentification. |
Quantitative Data Summary
The following tables summarize key quantitative data from studies on GLUT1 inhibitors.
Table 1: IC50 Values of GLUT1 Inhibitors in Cancer Cell Lines
| Inhibitor | Cell Line | Cancer Type | IC50 (µM) | Reference |
| WZB117 | GIST-T1/IM-R | Gastrointestinal Stromal Tumor | 15.8 | [17] |
| WZB117 | HCT-8/5-Fu | Colon Cancer | ~20 | [1] |
| BAY-876 | SKOV-3 | Ovarian Cancer | 0.075 | [19] |
| BAY-876 | OVCAR-3 | Ovarian Cancer | 0.075 | [19] |
| BAY-876 | A2780 | Ovarian Cancer | 0.075 | [19] |
Table 2: Effects of GLUT1 Inhibitors on Cell Viability and Glucose Uptake
| Inhibitor | Cell Line | Effect on Cell Viability | Effect on Glucose Uptake | Reference |
| WZB117 | GIST-T1/IM-R | Synergistic growth inhibition with imatinib | - | [17] |
| WZB117 | HCT-8/5-Fu | Increased sensitivity to 5-Fu | Significant decrease | [1] |
| BAY-876 | HCT116 | Significant inhibition of proliferation | - | [20] |
| BAY-876 | Ovarian Cancer Cells | Potent inhibition of growth | Potent blocker of glycolysis | [19] |
Detailed Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.[17]
-
Drug Treatment: Treat the cells with a serial dilution of the GLUT1 inhibitor (e.g., WZB117: 2.5, 5, 10, 20, 40, 80 µM) or combination of drugs for 72 hours.[17] Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.
Protocol 2: Glucose Uptake Assay (Amplex Red Glucose/Glucose Oxidase Assay)
-
Cell Preparation: Seed cells in a 96-well plate and grow to ~80% confluency.
-
Glucose Starvation: Wash the cells with PBS and incubate in glucose-free medium for 1 hour.
-
Inhibitor Treatment: Treat the cells with the GLUT1 inhibitor at the desired concentration for the specified time.
-
Glucose Stimulation: Add a known concentration of glucose to the medium and incubate for 30 minutes.
-
Sample Collection: Collect the supernatant from each well.
-
Amplex Red Reaction: Prepare the Amplex Red reaction mixture according to the manufacturer's instructions (e.g., Amplex Red Glucose/Glucose Oxidase Assay Kit). Add the reaction mixture to the collected supernatants.
-
Fluorescence Measurement: Incubate the plate for 30 minutes at 37°C, protected from light, and measure the fluorescence using a microplate reader (excitation ~530 nm, emission ~590 nm).
-
Data Analysis: Calculate the glucose concentration in each sample based on a standard curve and normalize to the cell number or protein concentration.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanisms of resistance to GLUT1 inhibitors in cancer cells.
Caption: Strategies to overcome resistance to GLUT1 inhibitors.
Caption: The PI3K/Akt/mTOR pathway's role in GLUT1 regulation.
Caption: HIF-1α mediated upregulation of GLUT1 under hypoxic conditions.
References
- 1. Overcoming 5-Fu resistance of colon cells through inhibition of Glut1 by the specific inhibitor WZB117 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of Glut1 by WZB117 sensitizes radioresistant breast cancer cells to irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The prognostic value of GLUT1 in cancers: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Aberrant GLUT1 Expression Is Associated With Carcinogenesis and Progression of Liver Fluke-associated Cholangiocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. researchgate.net [researchgate.net]
- 7. Inhibition of GLUT-1 expression and the PI3K/Akt pathway to enhance the chemosensitivity of laryngeal carcinoma cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The PI3K/Akt Pathway and Glucose Metabolism: A Dangerous Liaison in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PI3K/AKT/mTOR pathway, hypoxia, and glucose metabolism: Potential targets to overcome radioresistance in small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. What are GLUT1 inhibitors and how do they work? [synapse.patsnap.com]
- 11. Targeting Glucose Transporter 1 (GLUT1) in Cancer: Molecular Mechanisms and Nanomedicine Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. diabetesjournals.org [diabetesjournals.org]
- 14. The Role of Hypoxia-Inducible Factor-1α, Glucose Transporter-1, (GLUT-1) and Carbon Anhydrase IX in Endometrial Cancer Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Prognostic impact of the combination of HIF‑1α and GLUT1 in patients with oesophageal squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Glucose transporter-1 inhibition overcomes imatinib resistance in gastrointestinal stromal tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Power of two: combination of therapeutic approaches involving glucose transporter (GLUT) inhibitors to combat cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. bioengineer.org [bioengineer.org]
Technical Support Center: GLUT1 Inhibitors for In Vivo Research
Welcome to the technical support center for the use of GLUT1 inhibitors in in vivo studies. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experiments. As "GLUT1-IN-2" is not a publicly documented inhibitor, this guide leverages information on well-characterized GLUT1 inhibitors and general best practices for formulating poorly water-soluble compounds for in vivo administration.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting solvent for a novel GLUT1 inhibitor for in vivo studies?
A1: For most poorly water-soluble compounds like many GLUT1 inhibitors, a common starting point is the use of a co-solvent system. Dimethyl sulfoxide (DMSO) is frequently used to dissolve the compound initially, which is then often diluted with an aqueous vehicle for administration. For oral gavage, a suspension in a vehicle like carboxymethylcellulose (CMC) is a widely accepted method. For intravenous injections, careful consideration of DMSO concentration is critical due to potential toxicity.
Q2: My GLUT1 inhibitor is precipitating out of solution upon dilution for dosing. What can I do?
A2: Precipitation upon dilution of a DMSO stock solution is a common issue. Here are a few strategies to address this:
-
Optimize the co-solvent system: Instead of diluting with a simple aqueous buffer, consider using a vehicle containing solubilizing excipients such as polyethylene glycol (PEG), propylene glycol (PG), or surfactants like Tween 80 or Cremophor.[1]
-
Use a cyclodextrin-based formulation: Cyclodextrins can form inclusion complexes with hydrophobic drugs, significantly increasing their aqueous solubility.[1][2]
-
Prepare a suspension: If a solution is not feasible, creating a uniform and stable suspension in a vehicle like 0.5-2% methylcellulose or CMC in saline is a standard approach for oral administration.[3][4][5][6]
-
Reduce particle size: For suspensions, reducing the particle size of the compound through micronization or nanomilling can improve the dissolution rate and bioavailability.[1][7]
Q3: What are the potential toxicities associated with common solvents used for in vivo studies?
A3: Solvents, while necessary, can have their own biological effects and toxicities.
-
DMSO: While widely used, DMSO can cause toxicity, particularly at higher concentrations and with chronic administration.[3][8] It has been shown to induce retinal apoptosis in rats at low intravitreal doses and can have effects on the liver and kidneys.[8][9][10][11] For intravenous use in mice, the maximum tolerated dose (MTD) should be carefully determined.[12][13][14]
-
Ethanol: High concentrations of ethanol can be lethal if injected intravenously.[3]
-
Oils (e.g., Corn Oil, Sesame Oil): These are generally not suitable for intravenous administration.[3] For oral gavage, they can be effective vehicles for hydrophobic compounds but may influence the progression of certain diseases.[15]
Q4: How does inhibiting GLUT1 affect cellular signaling?
A4: GLUT1 inhibition primarily impacts cellular metabolism by blocking glucose uptake, which is a critical energy source, especially for cancer cells exhibiting the Warburg effect.[16][17][18] This can lead to the induction of apoptosis (programmed cell death).[16] Furthermore, GLUT1 has been shown to be involved in regulating signaling pathways crucial for cell survival and proliferation, such as the PI3K/Akt pathway and the integrin β1/Src/FAK signaling pathway.[17][19] In some contexts, GLUT1 can also interact with and influence the signaling of receptor tyrosine kinases like EGFR.[20]
Troubleshooting Guides
Issue 1: Poor Bioavailability of an Orally Administered GLUT1 Inhibitor
| Potential Cause | Troubleshooting Step |
| Low aqueous solubility | 1. Formulation Optimization: Explore different formulation strategies to enhance solubility, such as creating a self-emulsifying drug delivery system (SEDDS), using lipid-based formulations, or forming a complex with cyclodextrins.[1][2][21] 2. pH Modification: For ionizable compounds, adjusting the pH of the vehicle may improve solubility.[1] |
| Poor dissolution rate | 1. Particle Size Reduction: Decrease the particle size of the drug substance through micronization or nanosuspension preparation to increase the surface area available for dissolution.[1][7] |
| First-pass metabolism | 1. Route of Administration: Consider alternative routes of administration, such as intravenous or intraperitoneal injection, to bypass the liver's first-pass effect. |
| Efflux by transporters | 1. Co-administration with Inhibitors: Investigate if the compound is a substrate for efflux transporters (e.g., P-glycoprotein) and consider co-administration with a known inhibitor of that transporter in preclinical models. |
Issue 2: Observed Toxicity or Adverse Events in Animal Models
| Potential Cause | Troubleshooting Step |
| Vehicle-induced toxicity | 1. Dose-Response Study for Vehicle: Conduct a tolerability study with the vehicle alone to determine the maximum tolerated dose (MTD) and no-observed-adverse-effect level (NOAEL).[12][13][14] 2. Alternative Vehicle: If the current vehicle is toxic, explore safer alternatives. For example, if high concentrations of DMSO are problematic, consider a suspension in CMC or a lipid-based formulation.[3][4][5][6] |
| Compound-related toxicity | 1. Dose Reduction: Perform a dose-response study to find a therapeutic window with acceptable toxicity. 2. Histopathology: Conduct histopathological analysis of major organs to identify the site and nature of the toxicity. |
| Route of administration | 1. Slower Infusion Rate: For intravenous injections, a slower infusion rate can sometimes mitigate acute toxicity. 2. Alternative Route: If a particular route is causing localized irritation or toxicity, consider a different route of administration. |
Quantitative Data Summary
Table 1: Commonly Used Solvents and Vehicles for In Vivo Studies
| Solvent/Vehicle | Route of Administration | Typical Concentration/Use | Known Considerations |
| Dimethyl sulfoxide (DMSO) | Oral, Intravenous, Intraperitoneal | Stock solvent, often diluted. IV use requires low concentrations (e.g., < 5-10%). | Can cause toxicity at higher concentrations.[3][8][9][10][11][22] May have anti-inflammatory and other biological effects.[3] |
| Carboxymethyl-cellulose (CMC) | Oral | 0.5% - 2% (w/v) in water or saline. | A safe and widely used suspending agent.[3][4][5][6][23] |
| Polyethylene glycol (PEG) 300/400 | Oral, Intravenous | Used as a co-solvent. | Generally considered safe at appropriate concentrations.[24][25] |
| Ethanol | Oral, Intravenous | Co-solvent, often in combination with other vehicles. | High concentrations can be toxic, especially intravenously.[3] |
| Corn Oil | Oral | Vehicle for lipophilic compounds. | Not for intravenous use.[3] May have biological effects.[15] |
| Saline (0.9% NaCl) | All routes | Primary diluent and vehicle for soluble compounds. | Iso-osmotic and generally well-tolerated.[3] |
| Phosphate Buffered Saline (PBS) | All routes | Vehicle for soluble compounds, helps maintain pH. | Generally well-tolerated.[3] |
Table 2: Acute Intravenous Toxicity of Selected Solvents in Mice
| Solvent | No-Observed-Effect Level (NOEL) (mL/kg) | Maximum Tolerated Dose (MTD) (mL/kg) |
| Polyethylene glycol 400 | 1.0 | 2.5 |
| N-methylpyrrolidone | 0.25 | 0.5 |
| Dimethyl sulfoxide | 1.0 | 2.0 |
| Ethanol | 0.5 | 1.0 |
| Dimethylacetamide | 0.25 | 0.5 |
| Propylene glycol | 2.0 | 4.0 |
| Data adapted from Thackaberry et al., 2013.[12][13][14] |
Experimental Protocols
Protocol 1: Preparation of a GLUT1 Inhibitor Formulation for Oral Gavage
-
Solubility Assessment: Determine the approximate solubility of the GLUT1 inhibitor in various pharmaceutically acceptable solvents (e.g., DMSO, PEG 400, ethanol) and vehicles (e.g., corn oil, 0.5% CMC in saline).
-
Vehicle Preparation:
-
To prepare a 0.5% (w/v) CMC solution, slowly add 0.5 g of sodium CMC to 100 mL of sterile saline while stirring vigorously to prevent clumping. Continue stirring until a clear, viscous solution is formed.
-
-
Formulation Preparation (Suspension):
-
Weigh the required amount of the GLUT1 inhibitor.
-
If the compound has very poor wettability, first create a paste by adding a small amount of the CMC vehicle or a surfactant (e.g., a drop of Tween 80) and triturating with a mortar and pestle.
-
Gradually add the remaining CMC vehicle to the paste while continuously mixing to achieve the final desired concentration.
-
Ensure the suspension is homogenous by vortexing or sonicating before each dose administration.
-
-
Administration:
-
Administer the suspension to the animals using an appropriate-sized gavage needle. The volume should be based on the animal's weight (e.g., 5-10 mL/kg for mice).
-
Protocol 2: Preparation of a GLUT1 Inhibitor Formulation for Intravenous Injection
-
Initial Solubilization: Dissolve the GLUT1 inhibitor in a minimal amount of a strong organic solvent like DMSO to create a concentrated stock solution.
-
Vehicle Selection and Preparation: Prepare a sterile, biocompatible vehicle for dilution. This could be saline, PBS, or a co-solvent system such as a mixture of PEG 400, ethanol, and saline. The final concentration of the organic solvent (e.g., DMSO) in the injectable formulation should be kept as low as possible and below its known toxicity threshold.[12][13][14]
-
Formulation Preparation:
-
Slowly add the stock solution of the GLUT1 inhibitor to the dilution vehicle while vortexing to prevent precipitation.
-
Visually inspect the final formulation for any signs of precipitation or immiscibility.
-
Filter the final formulation through a 0.22 µm sterile filter into a sterile vial.
-
-
Administration:
-
Administer the formulation intravenously, for example, via the tail vein in mice. The injection volume should be appropriate for the animal size (e.g., 5-10 mL/kg for mice). A slow injection rate is recommended.
-
Signaling Pathways and Experimental Workflows
Caption: Simplified signaling pathways influenced by GLUT1.
Caption: Workflow for developing an in vivo formulation.
References
- 1. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 2. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 3. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
- 4. ijpsonline.com [ijpsonline.com]
- 5. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 6. The suitability of carboxymethylcellulose as a vehicle in reproductive studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Unexpected low-dose toxicity of the universal solvent DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. gnpublication.org [gnpublication.org]
- 10. Dimethyl Sulfoxide and Their Toxicity | International Journal For Research In Biology & Pharmacy [gnpublication.org]
- 11. researchgate.net [researchgate.net]
- 12. Solvent-based formulations for intravenous mouse pharmacokinetic studies: tolerability and recommended solvent dose limits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Solvent-based formulations for intravenous mouse pharmacokinetic studies: tolerability and recommended solvent dose limits | Semantic Scholar [semanticscholar.org]
- 15. Influence of Vehicles Used for Oral Dosing of Test Molecules on the Progression of Mycobacterium tuberculosis Infection in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 16. What are GLUT1 inhibitors and how do they work? [synapse.patsnap.com]
- 17. mdpi.com [mdpi.com]
- 18. Innovation and Partnerships | Enterprise for Research, Innovation and Knowledge at Ohio State [research.osu.edu]
- 19. Glucose Transporter 1 Promotes the Malignant Phenotype of Non-Small Cell Lung Cancer through Integrin β1/Src/FAK Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 20. GLUT1 sensitizes tumor cells to EGFR-TKIs by binding with activated EGFR and regulating its downstream signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 22. The Toxicity of Dimethyl Sulfoxide Combined with the Alkylating Agent MNU on Mice: Focusing on Mortality and Activity Impairment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. The suitability of carboxymethylcellulose as a vehicle in reproductive studies. | Semantic Scholar [semanticscholar.org]
- 24. researchgate.net [researchgate.net]
- 25. Preclinical Formulations: Insight, Strategies, and Practical Considerations - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Assessing "GLUT1-IN-2" Cytotoxicity in Non-Cancerous Cell Lines
Disclaimer: "GLUT1-IN-2" is a hypothetical designation for a glucose transporter 1 (GLUT1) inhibitor. The information provided herein is based on general principles of GLUT1 inhibition and standard cytotoxicity testing protocols. This guide is intended for research purposes only.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a small molecule inhibitor designed to target the glucose transporter 1 (GLUT1). GLUT1 is a protein responsible for facilitating the transport of glucose across the cell membrane.[1][2] By inhibiting GLUT1, this compound blocks or reduces the uptake of glucose into cells.[1] Since glucose is a primary source of energy, this inhibition can lead to metabolic stress and, subsequently, cell death, particularly in cells highly dependent on glucose.[1]
Q2: Why is it important to assess the cytotoxicity of this compound in non-cancerous cell lines?
A2: While the primary target for GLUT1 inhibitors is often cancer cells due to their high glucose metabolism (the Warburg effect), GLUT1 is also expressed in many non-cancerous tissues and is crucial for their normal function.[1][3] Therefore, it is essential to evaluate the cytotoxic effects of this compound on non-cancerous cell lines to understand its potential off-target effects and to determine a therapeutic window where cancer cells are targeted without causing significant harm to healthy cells.[1]
Q3: What are the expected cytotoxic effects of this compound on non-cancerous cells?
A3: The cytotoxic effects of this compound on non-cancerous cells will likely depend on the cell type's reliance on GLUT1 for glucose uptake. Cells with high GLUT1 expression and limited alternative glucose transporters may be more susceptible to the cytotoxic effects of this compound. The expected effects can range from a reduction in cell proliferation (cytostatic effect) to programmed cell death (apoptosis) at higher concentrations or longer exposure times.
Q4: What signaling pathways might be affected by this compound treatment in non-cancerous cells?
A4: By reducing intracellular glucose levels, this compound can trigger a state of energy depletion, leading to the activation of the cellular energy sensor AMP-activated protein kinase (AMPK).[4][5] Activation of AMPK can, in turn, modulate various downstream signaling pathways involved in cell growth, proliferation, and survival, such as the mTOR pathway.[5] Additionally, some studies have suggested that GLUT1 inhibition can affect pathways like the EGFR/MAPK and PI3K/Akt signaling cascades.[6]
Troubleshooting Guides
Issue 1: High Background Signal in Cytotoxicity Assays
Q: I am observing a high background signal in my MTT/LDH assay control wells (media only, or media with this compound but no cells). What could be the cause and how can I fix it?
A: High background can stem from several factors:
-
For MTT Assays:
-
Media Components: Phenol red or other reducing agents in the culture medium can reduce the MTT reagent, leading to a false positive signal.[7]
-
Solution: Use a phenol red-free medium for the assay. Include a "reagent blank" control (media + this compound + MTT, no cells) and subtract this background absorbance from all other readings.[7]
-
-
Compound Interference: this compound itself might directly reduce the MTT reagent.
-
Solution: Perform a cell-free control experiment to assess the direct reduction of MTT by this compound at various concentrations. If significant interference is observed, consider an alternative viability assay.[7]
-
-
Contamination: Microbial contamination can also lead to MTT reduction.
-
Solution: Ensure aseptic techniques and check cultures for contamination.[8]
-
-
-
For LDH Assays:
-
Serum in Media: Animal sera used in culture media have inherent LDH activity.[9]
-
Solution: Reduce the serum concentration in the medium to 1-5% during the assay.[2]
-
-
Compound Interference: Though less common, the compound could interfere with the enzymatic reaction.
-
Solution: Run a control with the compound in cell-free media to check for interference.
-
-
Issue 2: Inconsistent Results Between Replicate Wells
Q: My results for cytotoxicity are highly variable between replicate wells treated with the same concentration of this compound. What is causing this and how can I improve consistency?
A: Inconsistent results are often due to technical variability:
-
Uneven Cell Seeding: A non-uniform number of cells across the wells of a microplate is a common cause of variability.
-
Solution: Ensure you have a single-cell suspension before seeding by gentle pipetting. When plating, mix the cell suspension between pipetting to prevent settling.[10]
-
-
Edge Effects: Wells on the outer edges of the plate are more prone to evaporation, which can concentrate media components and affect cell growth and viability.[11]
-
Solution: To minimize edge effects, avoid using the outer wells of the plate for experimental samples. Instead, fill them with sterile water or PBS.[11]
-
-
Incomplete Formazan Solubilization (MTT assay): If the purple formazan crystals are not fully dissolved, absorbance readings will be inaccurate.[8]
-
Solution: Ensure complete dissolution by vigorous pipetting or placing the plate on an orbital shaker for a few minutes before reading.[7]
-
-
Pipetting Errors: Inaccurate or inconsistent pipetting of cells, compound, or assay reagents will lead to variability.
-
Solution: Use calibrated pipettes and be consistent with your technique.
-
Issue 3: Unexpected Cytotoxicity in Vehicle Control
Q: I am seeing significant cell death in my vehicle control wells (cells treated with the solvent, e.g., DMSO, used to dissolve this compound). Why is this happening?
A: This indicates that the vehicle itself is toxic to your cells at the concentration used.
-
Solvent Concentration: Solvents like DMSO can be toxic to cells, typically at concentrations above 0.5%.[12] The sensitivity can vary between cell lines.
-
Solution: Perform a dose-response experiment for your vehicle to determine the maximum non-toxic concentration for your specific cell line. Always ensure the final concentration of the vehicle is consistent across all wells, including the untreated control (if used for comparison).[12]
-
Data Presentation
The following tables contain hypothetical data for illustrative purposes.
Table 1: IC50 Values of this compound in Non-Cancerous Cell Lines after 48-hour exposure
| Cell Line | Tissue of Origin | GLUT1 Expression | IC50 (µM) |
| HEK293 | Human Embryonic Kidney | Moderate | 25.4 |
| HUVEC | Human Umbilical Vein Endothelial | High | 15.8 |
| NHDF | Normal Human Dermal Fibroblasts | Low | > 50 |
| RPTEC | Renal Progenitor Tubular Epithelial | Moderate | 32.1 |
Table 2: Cell Viability of Non-Cancerous Cell Lines Treated with this compound for 24 hours (MTT Assay)
| Concentration (µM) | HEK293 (% Viability) | HUVEC (% Viability) | NHDF (% Viability) |
| Vehicle Control | 100 ± 4.5 | 100 ± 5.2 | 100 ± 3.9 |
| 1 | 98.2 ± 3.1 | 95.1 ± 4.8 | 99.5 ± 2.7 |
| 5 | 85.7 ± 5.6 | 78.4 ± 6.1 | 96.3 ± 4.2 |
| 10 | 72.1 ± 4.9 | 65.3 ± 5.5 | 92.8 ± 3.6 |
| 25 | 51.3 ± 6.2 | 48.9 ± 5.9 | 85.1 ± 4.8 |
| 50 | 35.8 ± 5.1 | 29.7 ± 4.7 | 76.4 ± 5.3 |
Experimental Protocols
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This assay measures cell viability based on the metabolic activity of mitochondrial dehydrogenases.
Materials:
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treat cells with serial dilutions of this compound and a vehicle control. Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
After incubation, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader, with a reference wavelength of 630 nm.[13]
-
Calculate cell viability as a percentage of the vehicle control.
LDH (Lactate Dehydrogenase) Release Assay
This assay quantifies cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.[14]
Materials:
-
Commercially available LDH cytotoxicity assay kit
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate and treat with this compound as described for the MTT assay.
-
Set up the following controls as per the kit manufacturer's instructions:
-
Spontaneous LDH release (untreated cells)
-
Maximum LDH release (cells lysed with a provided lysis buffer)
-
Medium background (medium only)
-
-
After the treatment period, carefully transfer a portion of the cell culture supernatant to a new 96-well plate.
-
Add the LDH reaction mixture from the kit to each well.
-
Incubate the plate at room temperature for the time specified in the kit protocol, protected from light.
-
Add the stop solution provided in the kit.
-
Measure the absorbance at the wavelength specified by the manufacturer (usually around 490 nm).
-
Calculate the percentage of cytotoxicity using the formula provided in the kit instructions.
Apoptosis Assay (e.g., Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Annexin V-FITC/PI apoptosis detection kit
-
Flow cytometer
-
6-well plates
Procedure:
-
Seed cells in 6-well plates and treat with this compound for the desired time.
-
Harvest the cells, including both adherent and floating cells.
-
Wash the cells with cold PBS.
-
Resuspend the cells in the binding buffer provided with the kit.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within one hour.
Mandatory Visualization
Caption: Workflow for assessing the cytotoxicity of this compound.
References
- 1. What are GLUT1 inhibitors and how do they work? [synapse.patsnap.com]
- 2. LDH Cytotoxicity Assay - Creative Bioarray - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 3. The progress and development of GLUT1 inhibitors targeting cancer energy metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Role of the GLUT1 Glucose Transporter in Postnatal CNS Angiogenesis and Blood-Brain Barrier Integrity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. MTT assay overview | Abcam [abcam.com]
- 9. info.gbiosciences.com [info.gbiosciences.com]
- 10. researchgate.net [researchgate.net]
- 11. m.youtube.com [m.youtube.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. bnonews.com [bnonews.com]
"GLUT1-IN-2" interference with cell viability assays
Welcome to the technical support center for GLUT1-IN-2. This resource is designed to assist researchers, scientists, and drug development professionals in successfully designing and troubleshooting experiments involving this novel GLUT1 inhibitor, with a specific focus on potential interactions with common cell viability assays.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a small molecule inhibitor of the Glucose Transporter 1 (GLUT1). GLUT1 is a protein responsible for facilitating the transport of glucose across the cell membrane.[1][2] By blocking this transporter, this compound prevents glucose uptake, effectively cutting off the primary energy source for many cancer cells that exhibit high glucose dependence (the Warburg effect).[1] This leads to a depletion of intracellular ATP, cell cycle arrest, and ultimately, apoptosis or cell death.[1][3]
Q2: I'm observing cell death under the microscope, but my MTT assay results suggest otherwise. Why?
A2: This is a common issue when working with metabolic inhibitors. The MTT assay measures cell viability based on the activity of mitochondrial dehydrogenases, which reduce the yellow MTT tetrazolium salt to a purple formazan product. However, the mechanism of action of this compound, which involves altering the metabolic state of the cell, can directly interfere with the assay chemistry. It's possible that this compound or its metabolites have reducing properties that can convert MTT to formazan non-enzymatically, leading to a false positive signal and an overestimation of cell viability.
Q3: Are colorimetric assays like MTT, XTT, and MTS generally suitable for use with this compound?
A3: Caution is advised when using tetrazolium-based colorimetric assays (MTT, MTS, XTT) with metabolic inhibitors like this compound. These assays rely on cellular metabolic activity, which is the very process being targeted by the inhibitor.[4] This can lead to unreliable results. For example, some compounds can interfere with the enzymes or have intrinsic reducing capabilities that affect the dye, masking the true cytotoxic effect.[4]
Q4: How does an ATP-based assay like CellTiter-Glo work, and is it a better alternative?
A4: ATP-based assays, such as the CellTiter-Glo® Luminescent Cell Viability Assay, measure the level of ATP present in a cell population.[4][5][6] The principle is that metabolically active, viable cells produce ATP, and upon cell lysis, this ATP is used in a luciferase-catalyzed reaction to produce light.[6][7][8] The resulting luminescent signal is directly proportional to the number of viable cells.[6][9] Since this compound is expected to decrease ATP production, this assay is generally a more direct and reliable measure of the inhibitor's intended biological effect than tetrazolium-based assays.[5][10]
Q5: What control experiments should I run to validate my cell viability assay results with this compound?
A5: To ensure the reliability of your results, you should include the following controls:
-
No-cell control: Add this compound to culture medium without cells, then add the assay reagent. This will determine if the compound directly reacts with the assay components.
-
Vehicle control: Treat cells with the same concentration of the solvent (e.g., DMSO) used to dissolve this compound.
-
Positive control: Use a well-characterized cytotoxic agent (e.g., staurosporine) to confirm that the assay can detect cell death in your system.
-
Visual confirmation: Always correlate assay results with direct microscopic observation of cell morphology and confluence.
-
Alternative assay: Confirm key findings using a second viability assay that relies on a different principle (e.g., a non-enzymatic, dye-based method like the Crystal Violet assay).
Troubleshooting Guides
Problem 1: My MTT/MTS assay shows an increase in signal (apparent viability) at high concentrations of this compound.
-
Possible Cause: Direct chemical reduction of the tetrazolium dye by this compound. Many small molecules, especially those with certain aromatic or heterocyclic structures, can have intrinsic reducing potential that leads to a false positive signal.
-
Troubleshooting Steps:
-
Run a no-cell control by adding this compound at various concentrations to your cell culture medium.
-
Add the MTT/MTS reagent and incubate for the standard duration.
-
Measure the absorbance. A significant signal in the absence of cells confirms direct chemical interference.
-
Solution: Switch to a non-tetrazolium-based assay. An ATP-based assay (CellTiter-Glo) or a method based on cell membrane integrity or total protein/DNA content (Crystal Violet, CyQUANT) is recommended.[7]
-
Problem 2: My CellTiter-Glo (ATP) results are highly variable and not dose-responsive.
-
Possible Cause 1: Inconsistent incubation times. The luminescent signal in an ATP assay is transient, although stable for a period.[6] Reading plates at different times post-reagent addition can introduce variability.
-
Troubleshooting Steps:
-
Ensure you are following the manufacturer's recommended incubation time to allow the signal to stabilize (typically 10-20 minutes).[6]
-
Read all plates, including replicates, at the same time point after adding the CellTiter-Glo reagent.
-
-
Possible Cause 2: Direct inhibition of the luciferase enzyme. While less common, some compounds can inhibit the luciferase enzyme, which would artificially decrease the luminescent signal and could be misinterpreted as cytotoxicity.
-
Troubleshooting Steps:
-
Perform a cell-free ATP assay. Add a known amount of ATP to a buffer, followed by your this compound at various concentrations.
-
Add the CellTiter-Glo reagent and measure luminescence. A dose-dependent decrease in signal indicates luciferase inhibition.
-
Solution: If luciferase inhibition is confirmed, you will need to use an alternative assay. Consider a fluorescence-based assay like the Resazurin reduction assay or a non-enzymatic endpoint like the Crystal Violet assay.[4]
-
Problem 3: I see significant cell death under the microscope, but my assay shows only a modest decrease in viability.
-
Possible Cause: The chosen assay endpoint is not sensitive enough or is being masked by interference. For example, if using an MTT assay, the direct reduction of the dye by the compound could be counteracting the signal loss from dying cells.
-
Troubleshooting Steps:
-
Review the principle of your current assay and consider the potential for interference as described above.
-
Perform a cell count using a trypan blue exclusion assay, which directly measures membrane integrity, to quantify the number of viable cells.[7]
-
Implement a more robust, non-enzymatic assay like the Crystal Violet staining method, which measures total adherent cell biomass. This method is generally immune to chemical interference from test compounds.
-
Summary of Recommended Cell Viability Assays
| Assay Type | Assay Name | Principle | Potential for Interference with this compound | Recommendation |
| Tetrazolium Reduction | MTT, MTS, XTT | Mitochondrial dehydrogenase activity reduces a tetrazolium salt to a colored formazan product. | High. The compound may have intrinsic reducing properties, or the targeted metabolic pathway may directly affect dehydrogenase activity independent of cell death. | Use with caution. Not recommended for primary screening. |
| Luminescent | CellTiter-Glo® | Measures intracellular ATP levels via a luciferase-luciferin reaction.[6] | Low to Moderate. Potential for luciferase inhibition should be evaluated. Directly measures the intended downstream effect of a GLUT1 inhibitor.[5] | Recommended. A direct and sensitive measure of metabolic viability. |
| Fluorescent | Resazurin (AlamarBlue®) | Reduction of non-fluorescent resazurin to fluorescent resorufin by viable cells.[4][7] | Moderate. Similar principle to MTT, relying on metabolic reduction, so potential for compound interference exists. | A viable alternative, but interference should be checked. |
| Dye Staining | Crystal Violet Assay | Stains the proteins and DNA of adherent cells, quantifying total biomass. | Very Low. Non-enzymatic and not dependent on cell metabolism. Insensitive to chemical properties of the compound. | Highly Recommended. Excellent orthogonal method to confirm results. |
| Membrane Integrity | Trypan Blue Exclusion | Viable cells with intact membranes exclude the dye, while dead cells take it up.[7] | Very Low. Based on physical membrane integrity, not metabolic activity. | Recommended. Useful for direct quantification of cell death. |
Experimental Protocols & Visual Guides
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of this compound and a recommended experimental workflow for assessing its impact on cell viability.
References
- 1. mdpi.com [mdpi.com]
- 2. GLUT1 regulates cell glycolysis and proliferation in prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Alternatives to MTT Assay in Cell Viability Assessments - 4B [albergueweb1.uva.es]
- 5. Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ulab360.com [ulab360.com]
- 7. blog.quartzy.com [blog.quartzy.com]
- 8. promega.com [promega.com]
- 9. CellTiter-Glo® 2.0 Cell Viability Assay | ATP Assay | Promega [worldwide.promega.com]
- 10. pubs.acs.org [pubs.acs.org]
Best practices for storing and handling "GLUT1-IN-2"
Technical Support Center: GLUT1 Inhibitors
Disclaimer: The compound "GLUT1-IN-2" does not correspond to a standard nomenclature for a specific chemical entity in publicly available scientific literature. The following best practices, troubleshooting guides, and FAQs are provided for the general class of GLUT1 inhibitors and are based on common laboratory practices for small molecule compounds. Researchers should always refer to the manufacturer's specific product data sheet for detailed information on their particular inhibitor.
Frequently Asked Questions (FAQs)
Q1: What are the general recommendations for storing and handling powdered GLUT1 inhibitors?
A1: Unopened powdered GLUT1 inhibitors are typically stable for extended periods when stored correctly. To ensure stability, it is recommended to store the powder in a tightly sealed vial at -20°C, protected from light and moisture. Before use, allow the vial to equilibrate to room temperature for at least one hour to prevent condensation from forming on the compound.
Q2: How should I prepare and store stock solutions of GLUT1 inhibitors?
A2: Most small molecule inhibitors, including those targeting GLUT1, are soluble in organic solvents like dimethyl sulfoxide (DMSO). It is best practice to prepare a high-concentration stock solution (e.g., 10 mM) in DMSO. This stock solution should then be aliquoted into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound. These aliquots should be stored in tightly sealed vials at -80°C. While some sources suggest storage at -20°C for up to a month, -80°C is preferable for long-term stability.
Q3: For how long are stock solutions of GLUT1 inhibitors stable?
A3: When stored as recommended in aliquots at -80°C, stock solutions in DMSO are generally stable for up to six months. If stored at -20°C, they are typically usable for up to one month. For aqueous solutions, it is strongly recommended to prepare them fresh on the day of use.
Storage and Handling Summary
| Parameter | Powdered Compound | Stock Solution in DMSO | Aqueous Solution |
| Storage Temperature | -20°C | -80°C (recommended) or -20°C | N/A (Prepare Fresh) |
| Storage Duration | Up to 24 months | Up to 6 months at -80°C | Use on the same day |
| Handling | Protect from light and moisture. | Aliquot to avoid freeze-thaw cycles. | Prepare fresh before each experiment. |
Troubleshooting Guide
Q4: My GLUT1 inhibitor is not showing any effect in my cell-based assay. What are the possible causes?
A4: There are several potential reasons for a lack of inhibitor activity:
-
Compound Degradation: The inhibitor may have degraded due to improper storage or handling, such as exposure to light, moisture, or repeated freeze-thaw cycles.
-
Incorrect Concentration: The final concentration of the inhibitor in your assay may be too low to elicit a response. It is advisable to perform a dose-response experiment to determine the optimal concentration.
-
Cell Line Specificity: The expression level of GLUT1 can vary significantly between different cell lines. Confirm that your cell line expresses sufficient levels of GLUT1.[1][2]
-
Experimental Conditions: The incubation time with the inhibitor may be too short. Ensure you are allowing enough time for the inhibitor to take effect.
Q5: I am observing significant off-target effects or cellular toxicity. What can I do?
A5: Off-target effects and toxicity can be a concern with any small molecule inhibitor. Here are some steps to mitigate these issues:
-
Titrate the Concentration: Use the lowest effective concentration of the inhibitor, as determined by a dose-response curve.
-
Use Appropriate Controls: Always include a vehicle control (e.g., DMSO) in your experiments to distinguish the effects of the inhibitor from those of the solvent.
-
Confirm Target Engagement: If possible, use a secondary assay to confirm that the inhibitor is engaging with GLUT1 in your experimental system.
Q6: The inhibitor is precipitating out of solution in my cell culture media. How can I prevent this?
A6: Precipitation is often due to the poor solubility of the inhibitor in aqueous solutions. To address this:
-
Check Solubility Limits: Refer to the manufacturer's data sheet for the inhibitor's solubility in aqueous solutions.
-
Optimize Solvent Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) in your cell culture media is as low as possible (typically <0.5%) to avoid both precipitation and solvent-induced toxicity.
-
Prepare Fresh Dilutions: Prepare working dilutions of the inhibitor in your cell culture media immediately before use.
Experimental Protocols
Key Experiment: Glucose Uptake Assay
This protocol provides a general framework for measuring glucose uptake in cells treated with a GLUT1 inhibitor.
-
Cell Seeding: Seed cells in a 96-well plate at a density that will result in 80-90% confluency on the day of the assay.
-
Inhibitor Treatment:
-
Prepare serial dilutions of the GLUT1 inhibitor in glucose-free cell culture media.
-
Remove the growth media from the cells and wash once with glucose-free media.
-
Add the media containing the inhibitor (and a vehicle control) to the cells and incubate for the desired time (e.g., 1-4 hours).
-
-
Glucose Uptake:
-
Add a fluorescent glucose analog (e.g., 2-NBDG) to each well at a final concentration of 50-100 µM.
-
Incubate for 30-60 minutes at 37°C.
-
-
Measurement:
-
Remove the 2-NBDG containing media and wash the cells three times with ice-cold PBS.
-
Lyse the cells and measure the fluorescence of the cell lysate using a microplate reader (Excitation/Emission ~485/535 nm for 2-NBDG).
-
-
Data Analysis:
-
Normalize the fluorescence signal to the protein concentration of each well.
-
Compare the glucose uptake in inhibitor-treated cells to the vehicle-treated control cells.
-
Visualizations
Caption: GLUT1-mediated glucose transport and its inhibition.
References
Validation & Comparative
Validating GLUT1-IN-2 Target Engagement in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of methods to validate the cellular target engagement of GLUT1-IN-2, a known inhibitor of the glucose transporter 1 (GLUT1). The performance of this compound is compared with other common GLUT1 inhibitors—BAY-876, WZB117, and STF-31—using supporting data from various cell-based assays. Detailed experimental protocols and illustrative diagrams are provided to facilitate the practical application of these methodologies in a research setting.
Introduction to GLUT1 and its Inhibition
Glucose Transporter 1 (GLUT1), encoded by the SLC2A1 gene, is a key membrane protein responsible for the facilitated transport of glucose into cells.[1] It plays a crucial role in basal glucose uptake required for cellular respiration in most mammalian cells.[1] In many cancer types, GLUT1 is overexpressed to meet the high metabolic demands of rapidly proliferating tumor cells, a phenomenon known as the Warburg effect.[2][3] This dependency on GLUT1 makes it a compelling target for anticancer therapies.[3][4]
GLUT1 inhibitors, such as this compound, function by binding to the transporter and blocking the uptake of glucose, thereby starving cancer cells of their primary energy source.[4] Validating that a compound directly engages GLUT1 in a cellular context is a critical step in drug development. This guide explores and compares several widely used methods for this purpose.
Comparative Analysis of GLUT1 Inhibitors
The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound and other selected GLUT1 inhibitors as determined by various cellular assays. These values represent the concentration of the inhibitor required to reduce the specific cellular activity by 50% and are indicative of the compound's potency in a cellular environment.
| Inhibitor | Assay Type | Cell Line | IC50 Value | Reference |
| This compound (GLUT-i2) | ATP-based Cell Viability | HEK293 | 140 nM | [3] |
| BAY-876 | [3H]-2-DG Uptake | DLD-1 | 2 nM | [5] |
| Cell Viability | SKOV3 | 188 nM | [6] | |
| WZB117 | [3H]-2-DG Uptake | A549 | 0.5 µM | [6] |
| 2-NBDG Uptake (Flow Cytometry) | MCF-7 | ~50 µM (27.35% uptake remaining) | [6] | |
| Cell Viability | A549, MCF-7 | ~10 µM | [6] | |
| STF-31 | 2-DG Uptake | Renal Cell Carcinoma (RCC4) | 1 µM | [7] |
| Cell Viability | RCC4 | ~1.5 µM | [2] |
Methods for Validating Target Engagement
Directly measuring the interaction between a compound and its target protein within a cell is crucial for confirming its mechanism of action. Below are detailed comparisons and protocols for key assays used to validate GLUT1 target engagement.
Glucose Uptake Assays
These assays directly measure the inhibition of GLUT1's primary function: glucose transport. They are typically performed using a labeled glucose analog.
-
2-Deoxy-D-glucose (2-DG) Uptake Assays : These assays utilize a glucose analog that is transported into the cell by GLUTs and phosphorylated by hexokinase, trapping it inside.
-
Radiolabeled ([3H]-2-DG) Assay : This is a highly sensitive and direct method. However, it involves the use of radioactivity.
-
Fluorescent (2-NBDG) Assay : This method uses a fluorescent glucose analog, 2-[N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)amino]-2-deoxy-D-glucose, and can be read on a plate reader or by flow cytometry.[6][8] It is a safer alternative to the radiolabeled assay, though some studies suggest that 2-NBDG may enter cells through mechanisms independent of glucose transporters.[9][10]
-
Luminescence-based Assay (e.g., Glucose Uptake-Glo™) : This assay measures the uptake of 2-DG by quantifying the amount of 2-DG-6-phosphate produced, offering a non-radioactive, high-throughput method.[6]
-
-
ATP-Based Viability Assays : This indirect method measures the cellular ATP levels, which decrease when glucose uptake and glycolysis are inhibited.[3] It is a simple and high-throughput method but is an indirect measure of target engagement and can be affected by other cellular processes that influence ATP levels.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful biophysical method that directly assesses the binding of a ligand to its target protein in intact cells or cell lysates.[11] The principle is that ligand binding stabilizes the target protein, leading to an increase in its thermal stability.[12] This change in thermal stability is then detected, typically by Western blotting.[11] CETSA is particularly valuable as it provides direct evidence of target engagement in a physiological context.[13]
Experimental Protocols
Protocol 1: 2-NBDG Glucose Uptake Assay (Flow Cytometry)
This protocol is adapted from studies on GLUT1 inhibitor screening.[14]
-
Cell Culture : Plate cells (e.g., MCF-7, SKOV3) in a 12-well plate and grow to 80-90% confluency.
-
Inhibitor Treatment : Pre-treat the cells with varying concentrations of this compound or other inhibitors (e.g., 1-100 µM) in glucose-free medium for 1 hour at 37°C. Include a vehicle control (e.g., DMSO).
-
2-NBDG Incubation : Add 2-NBDG to a final concentration of 200 µM and incubate for 30-90 minutes at 37°C.
-
Cell Harvesting : Wash the cells twice with cold PBS and detach them using trypsin.
-
Flow Cytometry : Resuspend the cells in PBS and analyze the fluorescence intensity using a flow cytometer with an appropriate laser and filter set for 2-NBDG (e.g., 488 nm excitation, 530/30 nm emission).
-
Data Analysis : Calculate the geometric mean fluorescence intensity (MFI) for each sample. Normalize the MFI of inhibitor-treated cells to the vehicle control to determine the percentage of glucose uptake inhibition.
Protocol 2: Cellular Thermal Shift Assay (CETSA) for GLUT1
This protocol is a generalized method for membrane proteins, adapted from established CETSA protocols.[11][12]
-
Cell Culture and Treatment : Grow cells to high confluency in a 10 cm dish. Treat the cells with this compound or vehicle control at the desired concentration for 1 hour at 37°C.
-
Cell Harvesting : Harvest the cells by scraping, wash with PBS, and resuspend in a lysis buffer containing a mild detergent (e.g., 0.5% DDM) and protease inhibitors.
-
Heating : Aliquot the cell lysate into PCR tubes. Heat the aliquots at a range of temperatures (e.g., 40°C to 70°C) for 3-5 minutes using a thermal cycler, followed by cooling at room temperature for 3 minutes.
-
Separation of Soluble and Aggregated Proteins : Centrifuge the heated lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Western Blotting : Collect the supernatant (soluble protein fraction) and determine the protein concentration. Load equal amounts of protein onto an SDS-PAGE gel, transfer to a membrane, and probe with a primary antibody specific for GLUT1.
-
Data Analysis : Quantify the band intensities for GLUT1 at each temperature for both the treated and vehicle control samples. Plot the relative band intensity against the temperature to generate melting curves. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.
Visualizations
GLUT1 Signaling and Inhibition Pathway
References
- 1. An engineered thermal-shift screen reveals specific lipid preferences of eukaryotic and prokaryotic membrane proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting GLUT1 and the Warburg Effect in Renal Cell Carcinoma by Chemical Synthetic Lethality - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanism of inhibition of human glucose transporter GLUT1 is conserved between cytochalasin B and phenylalanine amides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Discovery of New Glucose Uptake Inhibitors as Potential Anticancer Agents by Non-Radioactive Cell-Based Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Development of High-Throughput Quantitative Assays for Glucose Uptake in Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cellular binding and uptake of fluorescent glucose analogs 2-NBDG and 6-NBDG occurs independent of membrane glucose transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Genetic evidence that uptake of the fluorescent analog 2NBDG occurs independently of known glucose transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. A cellular thermal shift assay for detecting amino acid sites involved in drug target engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 13. High Throughput Cellular Thermal Shift Assays in Research and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
A Comparative Guide to GLUT1 Inhibitors: GLUT1-IN-2 versus WZB117 in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
The reliance of many cancer cells on aerobic glycolysis, a phenomenon known as the Warburg effect, has positioned the glucose transporter 1 (GLUT1) as a prime target for anticancer therapies. By inhibiting GLUT1, the aim is to starve cancer cells of their primary energy source, leading to cell death and tumor growth inhibition. This guide provides a detailed comparison of two notable GLUT1 inhibitors, GLUT1-IN-2 (also referred to as GLUT-i2) and WZB117, summarizing their performance, mechanisms of action, and the experimental data available for their effects on cancer cell lines.
At a Glance: Key Differences
| Feature | This compound (GLUT-i2) | WZB117 |
| Reported Potency | High (nM range for ATP depletion) | Moderate (µM range for cell proliferation) |
| Mechanism of Action | Phenylalanine amide-derived inhibitor, binds to the inward-open conformation of GLUT1. | Polyphenol-derived small molecule, binds reversibly to the exofacial sugar-binding site. |
| Primary Downstream Effects | Inhibition of glycolytic ATP production. | Decreased intracellular ATP, cell cycle arrest (G1), senescence, and necrosis. |
| Available Data | Primarily biochemical and structural data. | Extensive in vitro and in vivo data in cancer models. |
Quantitative Performance Data
The following tables summarize the available quantitative data for this compound and WZB117. It is crucial to note that the experimental conditions and assays used to determine these values differ, making a direct comparison of potency challenging.
Table 1: IC50 Values for this compound (GLUT-i2)
| Assay | Cell Line/System | IC50 Value | Reference |
| Glycolytic ATP Production Inhibition | hGLUT1- and luciferase-transfected CHO-K1 cells | 140 nM | [1] |
| Glucose Uptake Inhibition (indirect) | HEK293 cells | Not explicitly stated for GLUT-i2, but GLUT-i1 (a close analog) was 267 nM | [1] |
Table 2: IC50 Values for WZB117
| Assay | Cell Line | IC50 Value | Reference |
| Cell Proliferation | A549 (Lung Cancer) | ~10 µM | [2] |
| Cell Proliferation | MCF7 (Breast Cancer) | ~10 µM | [2] |
| Glucose Transport Inhibition | Human Red Blood Cells | Not explicitly stated as IC50, but significant inhibition observed | [2] |
| 3-O-methylglucose (3MG) uptake | Human Erythrocytes | Ki = 6 µM |
Mechanism of Action and Downstream Effects
This compound (GLUT-i2) is a phenylalanine amide-derived inhibitor. Crystallography studies have revealed that it binds to the inward-open conformation of the human GLUT1 transporter. This binding physically obstructs the glucose transport channel, leading to a potent inhibition of glucose uptake and subsequent depletion of intracellular ATP derived from glycolysis.
WZB117 is a polyphenol-derived small molecule that acts as a reversible, competitive inhibitor of GLUT1. It binds to the exofacial (outward-facing) sugar-binding site of the transporter. Inhibition of glucose transport by WZB117 leads to a cascade of cellular events, including a reduction in intracellular ATP levels. This energy stress activates AMP-activated protein kinase (AMPK), a key sensor of cellular energy status. Downstream consequences include cell cycle arrest at the G1 phase, induction of cellular senescence, and ultimately, necrotic cell death.
Signaling Pathways and Experimental Workflow
Below are diagrams illustrating the signaling pathway affected by GLUT1 inhibition and a general workflow for evaluating GLUT1 inhibitors.
Caption: Signaling cascade following GLUT1 inhibition.
Caption: General workflow for evaluating GLUT1 inhibitors.
Experimental Protocols
Detailed experimental protocols are essential for reproducing and comparing findings. Below are generalized methodologies for key experiments cited in the evaluation of GLUT1 inhibitors.
1. Cell Viability Assay (MTT Assay)
-
Objective: To determine the effect of the inhibitor on cancer cell proliferation and viability.
-
Methodology:
-
Seed cancer cells (e.g., A549, MCF7) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of this compound or WZB117 for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).
-
After the incubation period, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.
-
The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a detergent-based solution).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
-
2. Glucose Uptake Assay (2-NBDG)
-
Objective: To directly measure the effect of the inhibitor on glucose transport into cancer cells.
-
Methodology:
-
Seed cells in a multi-well plate and grow to confluency.
-
Pre-treat the cells with the GLUT1 inhibitor (this compound or WZB117) at various concentrations for a specified time (e.g., 30 minutes).
-
Wash the cells with glucose-free buffer.
-
Add a solution containing the fluorescent glucose analog 2-NBDG (2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose) and incubate for a short period (e.g., 15-30 minutes).
-
Wash the cells to remove extracellular 2-NBDG.
-
Lyse the cells and measure the fluorescence of the cell lysate using a fluorometer.
-
Normalize the fluorescence signal to the protein concentration of the lysate.
-
Compare the glucose uptake in inhibitor-treated cells to that of control cells.
-
3. Western Blot Analysis
-
Objective: To assess the protein levels of GLUT1 and downstream signaling molecules.
-
Methodology:
-
Treat cancer cells with the GLUT1 inhibitor for the desired time.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against the proteins of interest (e.g., GLUT1, phospho-AMPK, total AMPK, β-actin) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin).
-
Conclusion
Both this compound and WZB117 are valuable research tools for investigating the role of GLUT1 in cancer metabolism. This compound appears to be a highly potent inhibitor based on biochemical assays, and its co-crystal structure with GLUT1 provides a detailed understanding of its binding mode. WZB117, while appearing less potent in cell proliferation assays, has a more extensive body of literature demonstrating its anticancer effects in vitro and in vivo, including the induction of cell cycle arrest and senescence.
The choice between these inhibitors will depend on the specific research question. For studies requiring a highly potent and structurally characterized inhibitor for biochemical or structural analyses, this compound may be preferred. For cellular and in vivo studies investigating the broader biological consequences of GLUT1 inhibition on cancer cell fate, WZB117 is a well-established option with a wealth of supporting data. Further head-to-head comparative studies in a panel of cancer cell lines using standardized assays are needed to definitively determine the superior compound for preclinical development.
References
A Comparative Guide to the Off-Target Effects of GLUT1 Inhibitors: GLUT1-IN-2, BAY-876, and WZB117
For Researchers, Scientists, and Drug Development Professionals
The glucose transporter 1 (GLUT1) has emerged as a promising therapeutic target in oncology and other metabolic diseases due to its overexpression in many cancer cells. The development of small molecule inhibitors against GLUT1 is an active area of research. However, ensuring the specificity of these inhibitors is critical to minimize off-target effects and potential toxicity. This guide provides an objective comparison of the off-target profiles of the GLUT1 inhibitor "GLUT1-IN-2" with two other widely studied alternatives, BAY-876 and WZB117, based on available experimental data.
Quantitative Comparison of Inhibitor Potency and Selectivity
The following table summarizes the available quantitative data on the inhibitory activity and selectivity of this compound, BAY-876, and WZB117. This data allows for a direct comparison of their on-target potency and known off-target interactions.
| Inhibitor | Target | IC50 / Ki(app) | Selectivity vs. Other GLUT Isoforms | Other Known Off-Targets |
| This compound | GLUT1 | IC50: 12 µM[1] | Not reported | Plasmodium falciparum hexose transporter (PfHT) (IC50: 13 µM)[1] |
| BAY-876 | GLUT1 | IC50: 2 nM[2] | >130-fold vs. GLUT2, GLUT3, GLUT4[2]; 4700-fold vs. GLUT2, 800-fold vs. GLUT3, 135-fold vs. GLUT4[3] | Not reported in broad panel screens |
| WZB117 | GLUT1 | Ki(app): 10 µM | GLUT4 (Ki(app): 0.2 µM), GLUT3 (Ki(app): 10 µM)[4] | Downstream effects on AMPK signaling[5][6] |
Discussion of Off-Target Effects and Signaling Impacts
A thorough understanding of an inhibitor's interaction with unintended targets is crucial for predicting its therapeutic window and potential side effects.
This compound: Currently, publicly available data on the off-target profile of this compound is limited. Its inhibitory activity against the Plasmodium falciparum hexose transporter (PfHT) at a concentration similar to its GLUT1 IC50 suggests a potential for off-target effects, particularly in the context of infectious disease research.[1] A comprehensive screening against a panel of kinases, other transporters, and receptors would be necessary to fully characterize its selectivity.
BAY-876: BAY-876 is presented as a highly selective GLUT1 inhibitor.[2][7] The available data demonstrates significant selectivity for GLUT1 over other class I glucose transporters (GLUT2, GLUT3, and GLUT4).[2][3] This high selectivity suggests a lower probability of off-target effects related to the inhibition of other glucose transporters, which are crucial for glucose homeostasis in various tissues. For instance, inhibition of GLUT2 could affect insulin secretion from pancreatic beta-cells, while GLUT4 inhibition could impact glucose uptake in muscle and adipose tissue. The focused action of BAY-876 on GLUT1 makes it a valuable tool for studying the specific roles of this transporter.
WZB117: WZB117 exhibits a less selective profile compared to BAY-876. It inhibits GLUT4 with a significantly higher potency than GLUT1 and also inhibits GLUT3 at similar concentrations to GLUT1.[4] This lack of selectivity could lead to more pronounced systemic effects. For example, potent GLUT4 inhibition could interfere with insulin-stimulated glucose uptake, a critical process for maintaining normal blood glucose levels. Mechanistic studies have shown that treatment with WZB117 leads to a decrease in intracellular ATP levels, which in turn activates AMP-activated protein kinase (AMPK), a key cellular energy sensor.[5][6] This activation of AMPK can have widespread effects on cellular metabolism and growth signaling pathways. While these downstream effects are a consequence of inhibiting glucose transport, the non-specific inhibition of multiple GLUT isoforms by WZB117 complicates the direct attribution of these effects solely to GLUT1 inhibition.
Visualizing Experimental Workflows and Signaling Pathways
To aid in the understanding of the experimental approaches and the biological context of GLUT1 inhibition, the following diagrams are provided.
References
Selectivity Profile of GLUT-i2: A Comparative Analysis Against Other GLUT Transporters
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the selectivity profile of the glucose transporter (GLUT) inhibitor, GLUT-i2, against other members of the GLUT family. The data presented is compiled from peer-reviewed studies to offer an objective analysis of its performance relative to other known GLUT1 inhibitors.
Introduction to GLUT-i2
GLUT-i2 is a phenylalanine amide-derived inhibitor of the human glucose transporter 1 (hGLUT1).[1] It was identified through a high-throughput screening campaign for hGLUT1 inhibitors.[1] Understanding the selectivity of GLUT-i2 is crucial for its potential development as a therapeutic agent, particularly in oncology, where GLUT1 is often overexpressed in cancer cells.
Comparative Selectivity of GLUT Inhibitors
The inhibitory activity of GLUT-i2 and other selective GLUT1 inhibitors was assessed against a panel of Class I GLUT transporters (GLUT1, GLUT2, GLUT3, and GLUT4). The half-maximal inhibitory concentration (IC50) values are summarized in the table below. A lower IC50 value indicates greater potency.
| Inhibitor | GLUT1 IC50 (µM) | GLUT2 IC50 (µM) | GLUT3 IC50 (µM) | GLUT4 IC50 (µM) |
| GLUT-i2 | 0.140 | >100 | 11.4 | 0.090 |
| BAY-876 | 0.002 | 10.8 | 1.67 | 0.29 |
| WZB117 | ~10 | - | ~10 | 0.2 |
| STF-31 | 1 | - | - | - |
Note: A "-" indicates that data was not available from the reviewed sources.
Experimental Protocols
The determination of the IC50 values for GLUT-i2 was conducted using an indirect cell-based assay. This method leverages the cellular dependence on glucose transport for ATP production.
Principle of the Assay
The assay measures the inhibition of glucose transport by quantifying the resulting decrease in cellular ATP levels. In cells treated with an inhibitor of oxidative phosphorylation (e.g., rotenone), ATP production becomes primarily dependent on glycolysis. Therefore, inhibition of glucose uptake by a GLUT inhibitor leads to a measurable drop in ATP, which is detected using a luciferin-luciferase-based luminescence assay.
Detailed Methodology
-
Cell Culture: Human Embryonic Kidney 293 (HEK293) cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well opaque plates at a density that ensures they are in the exponential growth phase at the time of the assay.
-
Compound Preparation: GLUT-i2 and other test compounds are serially diluted in DMSO to create a concentration gradient.
-
Treatment: The cell culture medium is replaced with a low-glucose medium containing an oxidative phosphorylation inhibitor. The test compounds at various concentrations are then added to the wells. Control wells receive DMSO alone.
-
Incubation: The plates are incubated for a period sufficient to allow for changes in ATP levels to occur as a result of glucose transport inhibition.
-
ATP Measurement: A commercial ATP detection reagent (e.g., CellTiter-Glo®) is added to each well. This reagent lyses the cells and provides the necessary substrates for the luciferase reaction.
-
Luminescence Reading: The luminescence, which is directly proportional to the ATP concentration, is measured using a luminometer.
-
Data Analysis: The luminescence readings are normalized to the control wells. The IC50 values are then calculated by fitting the dose-response data to a four-parameter logistic curve.
Signaling Pathways and Experimental Workflows
To visually represent the key processes involved, the following diagrams have been generated using the DOT language.
Discussion
The data indicates that GLUT-i2 is a potent inhibitor of GLUT1 and GLUT4, with significantly less activity against GLUT2 and moderate activity against GLUT3.[1] Its high potency for GLUT1, coupled with its reduced affinity for GLUT2 (the primary glucose transporter in the liver and pancreas), suggests a favorable selectivity profile for targeting GLUT1-dependent cancer cells while potentially minimizing off-target effects on glucose homeostasis.
In comparison, BAY-876 demonstrates superior potency and selectivity for GLUT1 over other isoforms.[2][3][4] WZB117 shows good potency for GLUT1 and GLUT3, but is most potent against GLUT4.[5][6] STF-31 is a known selective GLUT1 inhibitor, though the available data on its activity against other GLUT isoforms is limited.[7]
The choice of inhibitor for research or therapeutic development will depend on the specific application and the desired selectivity profile. GLUT-i2 represents a valuable tool for studying the role of GLUT1 in various physiological and pathological processes.
References
- 1. An appraisal of the current status of inhibition of glucose transporters as an emerging antineoplastic approach: Promising potential of new pan-GLUT inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. BAY 876 | Glucose Transporters | Tocris Bioscience [tocris.com]
- 4. BAY-876 | GLUT1 inhibitor | inhibit glycolytic | antitumor | TargetMol [targetmol.com]
- 5. WZB 117 | Glucose Transporters | Tocris Bioscience [tocris.com]
- 6. WZB117 (2-Fluoro-6-(m-hydroxybenzoyloxy) Phenyl m-Hydroxybenzoate) Inhibits GLUT1-mediated Sugar Transport by Binding Reversibly at the Exofacial Sugar Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
A Comparative Guide to GLUT1 Inhibitors in Metabolic Studies: GLUT1-IN-2 and Other Key Compounds
For Researchers, Scientists, and Drug Development Professionals
The glucose transporter 1 (GLUT1) has emerged as a critical target in metabolic research, particularly in oncology, due to its role in facilitating the elevated glucose uptake required to fuel the proliferation of cancer cells, a phenomenon known as the Warburg effect.[1][2] A variety of small molecule inhibitors have been developed to target GLUT1, offering valuable tools to probe the metabolic vulnerabilities of cancer cells and explore novel therapeutic strategies. This guide provides a comparative overview of GLUT1-IN-2 against other widely studied GLUT1 inhibitors: BAY-876, WZB117, STF-31, and fasentin, supported by experimental data and detailed methodologies.
Quantitative Comparison of GLUT1 Inhibitors
The following table summarizes the key quantitative data for this compound and other selected GLUT1 inhibitors, providing a snapshot of their potency and selectivity.
| Inhibitor | Target(s) | IC50 (GLUT1) | Other IC50 Values | Cell Lines Tested | Key Effects |
| This compound | GLUT1, PfHT | 12 µM[3] | 13 µM (PfHT)[3] | Not specified in provided results | Inhibits GLUT1 and Plasmodium falciparum hexose transporter PfHT.[3] |
| BAY-876 | GLUT1 | 2 nM[4][5] | >130-fold selective for GLUT1 over GLUT2, GLUT3, and GLUT4.[4][5] | Hela-MaTu, SKOV-3, OVCAR-3, HCT116, COLO205, DLD1, LoVo[6][5][7] | Potent and selective GLUT1 inhibition, blocks glycolytic metabolism, induces cell death, inhibits tumor growth in vivo.[4][8][7][9][10] |
| WZB117 | GLUT1 | ~0.6 µM (glucose transport), ~10 µM (cell proliferation)[11][12] | A549, MCF7, NL20, MCF12A, human red blood cells | Inhibits glucose transport, downregulates glycolysis, induces cell-cycle arrest and senescence. | |
| STF-31 | GLUT1, NAMPT | 1 µM | 24 nM (NAMPT in A2780 cells) | RCC4, A2780, HT1080[3] | Selectively kills VHL-deficient renal cell carcinoma (RCC) cells, inhibits glucose uptake, also inhibits NAMPT.[3] |
| Fasentin | GLUT1, GLUT4 | Preferentially inhibits GLUT4 (IC50 = 68 µM) over GLUT1. | Leukemia U937, prostate PPC-1, L6 myoblasts, HMEC | Sensitizes cells to FAS-induced cell death, inhibits glucose uptake, shows anti-angiogenic activity. |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and experimental approaches discussed, the following diagrams are provided.
Detailed Methodologies for Key Experiments
Reproducibility is paramount in scientific research. Below are detailed protocols for key experiments frequently cited in the evaluation of GLUT1 inhibitors.
Cell Viability and Proliferation Assays (MTT/XTT)
-
Objective: To determine the effect of GLUT1 inhibitors on cancer cell proliferation and viability.
-
Protocol:
-
Cell Seeding: Plate cancer cells (e.g., A549, MCF7) in 96-well plates at a density of 5,000 cells per well and allow them to adhere overnight.
-
Treatment: Add serial dilutions of the GLUT1 inhibitor (e.g., WZB117, STF-31) or vehicle (DMSO) to the wells.
-
Incubation: Incubate the plates for a specified period (e.g., 48-96 hours) at 37°C in a humidified incubator with 5% CO2.
-
Reagent Addition:
-
MTT Assay: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation. Solubilize the formazan crystals with a solubilization solution (e.g., DMSO or isopropanol with HCl).
-
XTT Assay: Add XTT solution (e.g., 0.3 mg/ml XTT with 2.65 µg/ml N-methyl dibenzopyrazine methyl sulfate) to each well and incubate for 1-4 hours.[3]
-
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 450 nm for XTT, 570 nm for MTT) using a microplate reader.
-
Analysis: Calculate the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of cell growth, using linear interpolation or non-linear regression analysis.[3]
-
Glucose Uptake Assay (e.g., with 2-deoxy-D-[3H]-glucose)
-
Objective: To directly measure the effect of inhibitors on glucose transport into cells.
-
Protocol:
-
Cell Preparation: Seed cells in multi-well plates and grow to near confluence.
-
Pre-incubation: Wash the cells with a glucose-free buffer (e.g., Krebs-Ringer-HEPES buffer) and pre-incubate with the GLUT1 inhibitor or vehicle for a specified time.
-
Initiation of Uptake: Add a solution containing a radiolabeled glucose analog, such as 2-deoxy-D-[3H]-glucose, to each well and incubate for a short period (e.g., 1-5 minutes).
-
Termination of Uptake: Stop the uptake by rapidly washing the cells with ice-cold buffer.
-
Cell Lysis and Scintillation Counting: Lyse the cells and measure the incorporated radioactivity using a scintillation counter.
-
Analysis: Normalize the radioactivity counts to the protein concentration of each well. Compare the glucose uptake in inhibitor-treated cells to that of vehicle-treated cells to determine the percentage of inhibition.
-
In Vivo Tumor Xenograft Studies
-
Objective: To evaluate the anti-tumor efficacy of GLUT1 inhibitors in a living organism.
-
Protocol:
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., A549, SKOV-3) into the flank of immunocompromised mice (e.g., nude or NSG mice).
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100 mm³).
-
Treatment Administration: Randomly assign mice to treatment and control groups. Administer the GLUT1 inhibitor (e.g., BAY-876) or vehicle daily via an appropriate route (e.g., oral gavage, intraperitoneal injection).[8][10]
-
Monitoring: Measure tumor volume with calipers at regular intervals and monitor the body weight and general health of the mice.
-
Endpoint and Analysis: At the end of the study, euthanize the mice, excise the tumors, and measure their final weight. Analyze tumor tissue for biomarkers (e.g., GLUT1 expression) via immunohistochemistry or western blotting. Compare tumor growth between treated and control groups to assess efficacy.[7]
-
Concluding Remarks
The landscape of GLUT1 inhibitors is diverse, with compounds like BAY-876 demonstrating high potency and selectivity, while others like STF-31 exhibit a dual-targeting mechanism. This compound is a more recently characterized inhibitor with moderate potency against both human GLUT1 and the Plasmodium falciparum hexose transporter. The choice of inhibitor for a particular metabolic study will depend on the specific research question, the cell types or model system being used, and the desired potency and selectivity profile. The experimental protocols provided in this guide offer a foundation for the rigorous evaluation of these and other novel GLUT1 inhibitors. As research in this area continues, the development of more potent and selective GLUT1 inhibitors holds promise for advancing our understanding of cancer metabolism and for the development of new therapeutic interventions.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. worldscientific.com [worldscientific.com]
- 3. Inhibitor Discovery for the Human GLUT1 from Homology Modeling and Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are GLUT1 inhibitors and how do they work? [synapse.patsnap.com]
- 5. Small‐Molecule Inhibition of Glucose Transporters GLUT‐1–4 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. selleckchem.com [selleckchem.com]
- 8. scbt.com [scbt.com]
- 9. researchgate.net [researchgate.net]
- 10. medchemexpress.com [medchemexpress.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. GLUT inhibitor-1 | transporter | TargetMol [targetmol.com]
Head-to-Head Comparison: GLUT1-IN-2 vs. STF-31 in GLUT1 Inhibition
For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of Two Key GLUT1 Inhibitors
In the landscape of metabolic pathway inhibitors, Glucose Transporter 1 (GLUT1) has emerged as a critical target for therapeutic intervention in various diseases, most notably cancer. The aberrant reliance of tumor cells on glycolysis, known as the Warburg effect, positions GLUT1 as a key gatekeeper of the glucose supply essential for their rapid proliferation. This guide provides a detailed, data-driven comparison of two prominent GLUT1 inhibitors: GLUT1-IN-2 and STF-31. We will delve into their efficacy, mechanism of action, and the experimental frameworks used to evaluate them, offering a comprehensive resource for researchers in the field.
Quantitative Efficacy: A Comparative Overview
The inhibitory potential of a compound is a cornerstone of its preclinical evaluation. The half-maximal inhibitory concentration (IC50) provides a standardized measure of a drug's potency. Below is a summary of the reported IC50 values for this compound and STF-31 against their primary and secondary targets.
| Compound | Primary Target | IC50 | Secondary Target(s) | IC50 | Primary Research Area |
| This compound | GLUT1 | 12 µM[1] | Plasmodium falciparum hexose transporter (PfHT) | 13 µM[1] | Infection |
| STF-31 | GLUT1 | 1 µM[2] | Nicotinamide phosphoribosyltransferase (NAMPT) | Not specified | Cancer |
Table 1: Comparative efficacy of this compound and STF-31.
From this data, it is evident that STF-31 exhibits a significantly lower IC50 for GLUT1, suggesting a higher potency in inhibiting glucose transport compared to this compound under the reported experimental conditions. It is also crucial to note the dual inhibitory roles of both compounds. While this compound also targets the hexose transporter in Plasmodium falciparum, STF-31 acts as an inhibitor of NAMPT, an enzyme involved in NAD+ biosynthesis. This dual-action mechanism of STF-31 may contribute to its cytotoxic effects in cancer cells.[3]
Mechanism of Action and Cellular Effects
This compound is identified as a direct inhibitor of GLUT1, thereby blocking the facilitative transport of glucose across the cell membrane. Its inhibitory effect on the Plasmodium falciparum hexose transporter, PfHT, suggests its potential application in studying and combating infectious diseases where this parasite is the causative agent.[1]
STF-31 also directly inhibits GLUT1, leading to a reduction in glucose uptake.[2] This disruption of glycolysis has been shown to be particularly effective in cancer cells that are highly dependent on this metabolic pathway. In von Hippel-Lindau (VHL)-deficient renal cell carcinoma (RCC) cells, STF-31 has been observed to induce necrotic cell death. Its additional role as a NAMPT inhibitor further compromises cellular metabolism and energy production.
Signaling Pathways and Experimental Workflows
To visualize the intricate cellular processes involved, the following diagrams illustrate the GLUT1 signaling pathway and a general workflow for evaluating GLUT1 inhibitors.
Caption: Simplified GLUT1 signaling pathway and points of inhibition.
Caption: A generalized experimental workflow for assessing GLUT1 inhibitors.
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to rigorous scientific research. Below are representative methodologies for key assays used to characterize GLUT1 inhibitors.
Protocol 1: Glucose Uptake Assay (using 2-NBDG)
This protocol outlines a common method to measure cellular glucose uptake using the fluorescent glucose analog 2-NBDG (2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose).
Materials:
-
Cancer cell line of interest (e.g., HeLa, A549)
-
Complete culture medium
-
Phosphate-Buffered Saline (PBS)
-
Glucose-free Krebs-Ringer Bicarbonate (KRB) buffer
-
2-NBDG stock solution
-
This compound and STF-31 stock solutions
-
96-well black, clear-bottom plates
-
Fluorescence plate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well black, clear-bottom plate at a density that will result in 80-90% confluency on the day of the experiment. Incubate overnight at 37°C in a 5% CO2 incubator.
-
Compound Incubation: The following day, remove the culture medium and wash the cells twice with warm PBS.
-
Add fresh, serum-free medium containing various concentrations of the inhibitor (this compound or STF-31) or vehicle control (e.g., DMSO) to the respective wells.
-
Incubate for the desired pre-treatment time (e.g., 1-2 hours) at 37°C.
-
Glucose Uptake: Remove the inhibitor-containing medium and wash the cells once with warm PBS.
-
Add glucose-free KRB buffer containing 2-NBDG (final concentration typically 50-100 µM) and the respective concentrations of the inhibitor to each well.
-
Incubate for 30-60 minutes at 37°C.
-
Measurement: Stop the uptake by removing the 2-NBDG solution and washing the cells three times with ice-cold PBS.
-
Add PBS to each well and measure the fluorescence intensity using a plate reader with excitation and emission wavelengths appropriate for 2-NBDG (e.g., ~485 nm excitation and ~535 nm emission).
-
Data Analysis: Normalize the fluorescence readings to a measure of cell number (e.g., by performing a parallel viability assay). Calculate the percentage of glucose uptake inhibition for each inhibitor concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.
Protocol 2: Cell Viability Assay (XTT Assay)
This protocol describes the use of an XTT (2,3-Bis-(2-Methoxy-4-Nitro-5-Sulfophenyl)-2H-Tetrazolium-5-Carboxanilide) assay to assess the cytotoxic effects of the inhibitors.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound and STF-31 stock solutions
-
96-well clear plates
-
XTT labeling reagent
-
Electron-coupling reagent (e.g., PMS - N-methyl dibenzopyrazine methyl sulfate)
-
Spectrophotometer (plate reader)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a suitable density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Add serial dilutions of this compound or STF-31 to the wells. Include a vehicle control.
-
Incubate for a specified period (e.g., 48-72 hours) at 37°C in a 5% CO2 incubator.
-
XTT Reaction: Prepare the XTT labeling mixture by mixing the XTT reagent and the electron-coupling reagent according to the manufacturer's instructions.
-
Add the XTT labeling mixture to each well and incubate for 2-4 hours at 37°C. During this time, metabolically active cells will reduce the XTT to a formazan dye.
-
Measurement: Measure the absorbance of the formazan product at a wavelength of 450-500 nm using a microplate reader. A reference wavelength of around 650 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Plot the results and determine the concentration of the inhibitor that causes a 50% reduction in cell viability (IC50 for cytotoxicity).
Conclusion
This guide provides a foundational comparison of this compound and STF-31, highlighting their differing potencies and primary areas of investigation. STF-31 demonstrates greater potency as a GLUT1 inhibitor and has a more established research background in the context of cancer metabolism. The dual inhibition of GLUT1 and NAMPT by STF-31 presents a multi-pronged approach to disrupting cancer cell bioenergetics. In contrast, this compound, with its activity against the Plasmodium falciparum hexose transporter, offers a valuable tool for infectious disease research.
The selection of an appropriate inhibitor will ultimately depend on the specific research question and experimental model. The provided data and protocols aim to equip researchers with the necessary information to make informed decisions in their study of GLUT1 and its role in health and disease. Further head-to-head studies under identical experimental conditions are warranted to provide a more definitive comparative assessment of these two inhibitors.
References
Navigating the Selectivity of GLUT1 Inhibition: A Comparative Analysis of BAY-876
For researchers and drug development professionals targeting the glucose transporter 1 (GLUT1), understanding the selectivity of inhibitory compounds is paramount. This guide provides a detailed comparison of the cross-reactivity of a highly selective GLUT1 inhibitor, BAY-876, with other key hexose transporters, namely GLUT2, GLUT3, and GLUT4. The data presented here is crucial for assessing potential off-target effects and ensuring the desired therapeutic window.
Executive Summary
BAY-876 is a potent and highly selective inhibitor of GLUT1.[1][2] It demonstrates a selectivity factor of over 100-fold against other Class I glucose transporters like GLUT2, GLUT3, and GLUT4, making it a valuable tool for studying the specific roles of GLUT1 and a promising candidate for therapeutic development, particularly in oncology.[1][3][4] The primary mechanism of action for BAY-876 is the competitive inhibition of glucose uptake, leading to a reduction in glycolysis, the metabolic pathway central to the proliferation of many cancer cells.[5][6]
Comparative Selectivity Data
The inhibitory activity of BAY-876 against various hexose transporters has been quantified through rigorous in vitro assays. The following table summarizes the half-maximal inhibitory concentration (IC50) values and selectivity ratios, providing a clear picture of its specificity for GLUT1.
| Transporter | IC50 (nM) | Selectivity Ratio (IC50 GLUTx / IC50 GLUT1) |
| GLUT1 | 2 | 1 |
| GLUT2 | >2000 | >1000 |
| GLUT3 | >2000 | >1000 |
| GLUT4 | 270 | 135 |
Table 1: Comparative inhibitory activity of BAY-876 against human hexose transporters. Data compiled from multiple sources.[1][2][3][7]
Experimental Methodologies
The determination of the inhibitory potency and selectivity of BAY-876 involves a series of established experimental protocols. Below are the detailed methodologies for the key assays used.
Glucose Uptake Inhibition Assay
This assay directly measures the ability of a compound to block the transport of glucose into cells.
-
Cell Lines: A panel of cell lines with well-characterized expression levels of different GLUT isoforms is used. For instance, LNCaP cells are often utilized for their GLUT1 expression.
-
Radiolabeled Glucose: A radiolabeled glucose analog, typically [³H]-2-deoxy-D-glucose (³H-2-DG), serves as the substrate. 2-DG is taken up by glucose transporters and phosphorylated by hexokinase, trapping it inside the cell.
-
Assay Procedure:
-
Cells are seeded in multi-well plates and cultured to a desired confluency.
-
The cells are then incubated with varying concentrations of the test compound (e.g., BAY-876) for a defined period.
-
[³H]-2-DG is added to the wells, and glucose uptake is allowed to proceed for a short time.
-
The uptake is terminated by washing the cells with ice-cold buffer.
-
Cells are lysed, and the intracellular radioactivity is measured using a scintillation counter.
-
-
Data Analysis: The amount of radioactivity is proportional to the glucose uptake. IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
High-Throughput Screening (HTS) for GLUT1 Inhibitors
The initial discovery of potent and selective GLUT1 inhibitors often involves high-throughput screening of large compound libraries.
-
Assay Principle: A cell-based assay is designed to link glucose uptake to a measurable signal, such as ATP production.
-
Method:
-
Cells are co-incubated with rotenone, an inhibitor of the mitochondrial electron transport chain. This forces the cells to rely solely on glycolysis for ATP production.
-
The amount of ATP produced is directly correlated with the amount of glucose taken up by the cells.
-
A library of compounds is screened for their ability to reduce ATP levels, indicating inhibition of glucose uptake.
-
-
Hit Validation: Hits from the primary screen are then subjected to secondary assays to confirm their activity and determine their selectivity against other GLUT isoforms.
Signaling and Experimental Workflow Diagrams
To visually represent the processes involved, the following diagrams have been generated using Graphviz (DOT language).
Caption: Signaling pathway of GLUT1-mediated glucose uptake and its inhibition by BAY-876.
Caption: Workflow for determining the IC50 of a GLUT1 inhibitor.
Conclusion
The available data robustly demonstrates that BAY-876 is a highly selective inhibitor of GLUT1, with minimal cross-reactivity against other major hexose transporters like GLUT2, GLUT3, and GLUT4. This high degree of selectivity, established through rigorous experimental protocols, underscores its utility as a specific probe for investigating GLUT1 function and as a promising lead compound for the development of targeted therapies. For researchers in the field, the detailed methodologies provided herein offer a foundation for the independent evaluation and comparison of other potential GLUT1 inhibitors.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. d-nb.info [d-nb.info]
- 5. Characterization of the effect of the GLUT-1 inhibitor BAY-876 on T cells and macrophages | CoLab [colab.ws]
- 6. biorxiv.org [biorxiv.org]
- 7. researchgate.net [researchgate.net]
Unveiling a New Front in Antimalarial Drug Discovery: A Comparative Analysis of GLUT1/PfHT Inhibitors
A new class of antimalarial compounds targeting the glucose uptake machinery of Plasmodium falciparum is showing significant promise in preclinical studies. This guide provides a comparative analysis of the efficacy of these novel glucose transporter inhibitors against established antimalarial agents, supported by experimental data and detailed methodologies for researchers in drug development.
The reliance of the malaria parasite on host glucose for survival presents a strategic vulnerability for therapeutic intervention. The parasite's energy metabolism is heavily dependent on anaerobic glycolysis, making the transporters responsible for glucose uptake—the host's GLUT1 on the erythrocyte membrane and the parasite's own hexose transporter (PfHT) on its plasma membrane—attractive drug targets.[1][2] This guide focuses on compounds that inhibit these transporters, a mechanism distinct from that of most conventional antimalarials.
Comparative Efficacy of GLUT1/PfHT Inhibitors and Standard Antimalarials
The following table summarizes the in vitro efficacy (IC50 values) of representative GLUT1/PfHT inhibitors against chloroquine-sensitive (e.g., 3D7) and chloroquine-resistant (e.g., Dd2, K1) strains of P. falciparum, compared with standard antimalarial drugs.
| Compound Class | Compound Example | Mechanism of Action | Target | P. falciparum Strain | IC50 (µM) | Reference |
| GLUT1/PfHT Inhibitor | Compound 3361 | Inhibition of hexose transport | PfHT | 3D7 | 15 | [3] |
| WU-1 | Selective inhibition of PfHT | PfHT | 3D7 | 5.5 ± 0.6 | [2] | |
| Epigallocatechin-gallate (EGCG) | Non-selective inhibition of PfHT, GLUT1, and GLUT5 | PfHT, GLUT1, GLUT5 | 3D7 | ~10-20 (estimated) | [2] | |
| Quinoline | Chloroquine | Inhibition of heme detoxification | Heme polymerase | 3D7 (sensitive) | 0.007-0.02 | [4] |
| Dd2 (resistant) | 0.1-0.3 | [4] | ||||
| Mefloquine | Unknown, likely involves disruption of hemoglobin digestion | Unknown | K1 (resistant) | 0.03-0.06 | [5] | |
| Artemisinin Derivative | Artesunate | Generation of reactive oxygen species, alkylation of parasite proteins | Multiple targets | 3D7 | 0.001-0.003 | [5] |
| K1 | 0.001-0.004 | [5] | ||||
| Antifolate | Pyrimethamine | Inhibition of dihydrofolate reductase | DHFR | 3D7 | 0.0005-0.001 | [5] |
| K1 | 1-10 | [5] | ||||
| Atovaquone | Atovaquone | Inhibition of mitochondrial electron transport chain | Cytochrome bc1 complex | 3D7 | 0.0007-0.0015 | [5] |
Experimental Protocols
The determination of the anti-malarial efficacy of these compounds relies on robust in vitro assays. A commonly employed method is the SYBR Green I-based fluorescence assay.
SYBR Green I-Based In Vitro Assay for Antimalarial Drug Sensitivity
This assay quantifies parasite growth by measuring the fluorescence of SYBR Green I dye, which intercalates with the DNA of the parasite.
Materials:
-
P. falciparum culture (synchronized to the ring stage)
-
Complete parasite medium (RPMI 1640 supplemented with AlbuMAX I or human serum, hypoxanthine, and gentamicin)
-
Human erythrocytes (O+)
-
Test compounds (serially diluted)
-
SYBR Green I lysis buffer (containing saponin, Triton X-100, and SYBR Green I dye in a buffered saline solution)
-
96-well microplates
-
Fluorescence plate reader
Procedure:
-
Parasite Culture Maintenance: P. falciparum strains are maintained in continuous culture in human erythrocytes in a complete parasite medium at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2.[6]
-
Assay Setup: A suspension of P. falciparum-infected erythrocytes (typically at 0.5-1% parasitemia and 2% hematocrit) is added to the wells of a 96-well plate containing serial dilutions of the test compounds. Control wells with no drug and wells with uninfected erythrocytes are also included.
-
Incubation: The plates are incubated for 72 hours under the same conditions as the parasite culture to allow for parasite multiplication.
-
Lysis and Staining: After incubation, the plates are frozen and thawed to lyse the erythrocytes. SYBR Green I lysis buffer is then added to each well, and the plates are incubated in the dark at room temperature for 1-2 hours.
-
Fluorescence Measurement: The fluorescence intensity is measured using a fluorescence plate reader with an excitation wavelength of ~485 nm and an emission wavelength of ~530 nm.
-
Data Analysis: The fluorescence readings from the uninfected erythrocyte control are subtracted from all other readings. The results are expressed as a percentage of the growth of the drug-free control. The 50% inhibitory concentration (IC50) is determined by fitting the dose-response data to a sigmoidal curve using appropriate software.[4]
Another widely used method is the [3H]-hypoxanthine incorporation assay, which measures the incorporation of a radiolabeled nucleic acid precursor into the parasite's DNA as an indicator of parasite proliferation.[7]
Visualizing the Mechanisms and Workflows
To better understand the underlying biological processes and experimental procedures, the following diagrams are provided.
Caption: Glucose uptake pathway in a malaria-infected erythrocyte.
Caption: A typical workflow for in vitro antimalarial drug screening.
Caption: Logical comparison of GLUT1/PfHT inhibitors and traditional antimalarials.
Conclusion
Inhibitors of GLUT1 and PfHT represent a novel and promising strategy in the fight against malaria. Their unique mechanism of action, which involves starving the parasite of essential glucose, could be effective against drug-resistant strains and offers a valuable addition to the antimalarial drug pipeline. The data presented here demonstrate their potential, and the detailed protocols provide a framework for further research and development in this area. Continued investigation into the selectivity and in vivo efficacy of these compounds is crucial for their translation into clinical candidates.
References
- 1. Discovery and Development of Inhibitors of the Plasmodial FNT-Type Lactate Transporter as Novel Antimalarials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An overview of the Plasmodium falciparum hexose transporter and its therapeutic interventions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Plasmodial sugar transporters as anti-malarial drug targets and comparisons with other protozoa - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Antimalarial Drugs and Drug Resistance - Saving Lives, Buying Time - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. In Vitro Culture and Drug Sensitivity Assay of Plasmodium falciparum with Nonserum Substitute and Acute-Phase Sera - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development in Assay Methods for in Vitro Antimalarial Drug Efficacy Testing: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Pharmacokinetic Profiles of GLUT1 Inhibitors: BAY-876 and the Quest for a Comparator
A detailed examination of the pharmacokinetic properties of the potent and selective GLUT1 inhibitor, BAY-876, reveals a promising preclinical profile. However, a direct comparison with other GLUT1 inhibitors is hampered by the limited availability of comprehensive and publicly accessible pharmacokinetic data for many compounds in this class.
This guide provides a comprehensive overview of the pharmacokinetic properties of BAY-876, a key inhibitor of the glucose transporter 1 (GLUT1), which plays a crucial role in cancer cell metabolism. While the initial intent was to draw a direct comparison with another GLUT1 inhibitor, "GLUT1-IN-2," the absence of public information on a compound with this designation necessitated a broader search for a suitable comparator. Despite the investigation of several other known GLUT1 inhibitors, including Glutor, WZB117, and NV-5440, a lack of detailed, publicly available in vivo pharmacokinetic data comparable to that of BAY-876 was encountered.
Therefore, this guide will focus on presenting the available pharmacokinetic data for BAY-876, alongside the experimental protocols used to generate this data, to offer valuable insights for researchers and drug development professionals.
BAY-876: A Profile of a Selective GLUT1 Inhibitor
BAY-876 is a potent and highly selective inhibitor of GLUT1, with significantly less activity against other glucose transporters like GLUT2, GLUT3, and GLUT4.[1] This selectivity is a critical attribute for a therapeutic candidate, as it minimizes the potential for off-target effects. The primary mechanism of action of BAY-876 involves the inhibition of glucose uptake in cancer cells, which are often highly dependent on glycolysis for their energy production, a phenomenon known as the Warburg effect. By blocking this crucial nutrient supply, BAY-876 can effectively stifle cancer cell growth and proliferation.[2][3]
Pharmacokinetic Properties of BAY-876
Pharmacokinetic studies in preclinical animal models have demonstrated that BAY-876 possesses favorable drug-like properties. The following table summarizes the key pharmacokinetic parameters of BAY-876 in rats and dogs.
| Pharmacokinetic Parameter | Rat | Dog | Source(s) |
| Oral Bioavailability (F%) | 85% | 79% | [4] |
| Volume of Distribution (Vss) | Moderate | Moderate | [4] |
| Terminal Half-life (t1/2) | 2.5 hours | 22 hours | [4] |
| Clearance | Low | Very Low | [4] |
These data indicate that BAY-876 is well-absorbed orally in both species, a desirable characteristic for patient convenience.[4] The moderate volume of distribution suggests that the compound distributes into tissues without excessive accumulation.[4] A notable difference is observed in the terminal half-life, which is significantly longer in dogs compared to rats, primarily due to a very low clearance rate in dogs.[4] This longer half-life could translate to less frequent dosing in a clinical setting.
Experimental Protocols
The determination of these pharmacokinetic parameters relies on standardized and rigorous experimental procedures. Below are detailed methodologies for key experiments.
In Vivo Pharmacokinetic Study Protocol
A typical experimental workflow for determining the pharmacokinetic profile of a small molecule inhibitor like BAY-876 in preclinical animal models involves the following steps:
-
Animal Models and Dosing:
-
Healthy, male Wistar rats and Beagle dogs are commonly used species for pharmacokinetic studies.
-
For oral administration, the compound is often formulated in a suitable vehicle, such as a solution or suspension, and administered via oral gavage.
-
For intravenous administration, the compound is typically dissolved in a biocompatible solvent and injected into a major vein, such as the tail vein in rats or the cephalic vein in dogs.
-
-
Blood Sampling:
-
Following drug administration, blood samples are collected at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours).
-
Blood is typically drawn from the jugular vein or another appropriate site and collected into tubes containing an anticoagulant (e.g., EDTA).
-
Plasma is separated from the blood cells by centrifugation and stored frozen until analysis.
-
-
Bioanalysis:
-
The concentration of the drug in the plasma samples is quantified using a validated bioanalytical method, most commonly Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
-
This method provides high sensitivity and selectivity for the accurate measurement of the drug and its potential metabolites. For BAY-876, a method using negative ion mode with specific ion pairs has been described.[5]
-
-
Pharmacokinetic Analysis:
-
The plasma concentration-time data are analyzed using non-compartmental or compartmental pharmacokinetic models to determine key parameters such as:
-
Cmax: Maximum plasma concentration.
-
Tmax: Time to reach maximum plasma concentration.
-
AUC: Area under the plasma concentration-time curve, which represents the total drug exposure.
-
t1/2: Terminal half-life, the time it takes for the plasma concentration to decrease by half.
-
Vss: Volume of distribution at steady state.
-
CL: Clearance, the volume of plasma cleared of the drug per unit time.
-
F%: Oral bioavailability, calculated as (AUCoral / AUCiv) x (Doseiv / Doseoral) x 100.
-
-
GLUT1 Signaling and Mechanism of Action
GLUT1 is a key facilitator of glucose transport across the cell membrane. In many cancer types, the signaling pathways that drive cell proliferation and survival, such as the PI3K/Akt pathway, also upregulate the expression and activity of GLUT1. This creates a feed-forward loop where cancer cells are continuously supplied with the glucose needed to fuel their rapid growth.
By inhibiting GLUT1, BAY-876 disrupts this fundamental metabolic process. The reduction in glucose uptake leads to a decrease in glycolysis and, consequently, a depletion of ATP, the cell's primary energy currency. This energy crisis can trigger a cascade of events, including the activation of stress-response pathways and ultimately leading to cell cycle arrest and apoptosis (programmed cell death).
Conclusion
BAY-876 demonstrates a promising preclinical pharmacokinetic profile, characterized by good oral bioavailability and a half-life that may support convenient dosing schedules. Its high selectivity for GLUT1 further enhances its potential as a therapeutic agent. While a direct, quantitative comparison with other GLUT1 inhibitors is currently challenging due to the limited availability of public data, the detailed information presented here for BAY-876 provides a valuable benchmark for researchers in the field of cancer metabolism and drug development. Future publications of comprehensive pharmacokinetic data for other GLUT1 inhibitors will be crucial for enabling more direct and informative comparative analyses.
References
- 1. Pharmacokinetics, Safety, and Tolerability of Selonsertib, an Apoptosis Signal-Regulating Kinase 1 (ASK1) Inhibitor, Following First-in-Human Single and Multiple Ascending Doses in Healthy Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. GLUT1 inhibition by BAY-876 induces metabolic changes and cell death in human colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GLUT1 inhibition by BAY-876 induces metabolic changes and cell death in human colorectal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. irbm.com [irbm.com]
- 5. A Novel Microcrystalline BAY-876 Formulation Achieves Long-Acting Antitumor Activity Against Aerobic Glycolysis and Proliferation of Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Specificity of GLUT1-IN-2: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals: An objective guide to the in vitro performance of GLUT1-IN-2 against other common GLUT1 inhibitors, supported by experimental data and protocols.
The facilitative glucose transporter 1 (GLUT1) has emerged as a significant target in therapeutic research, particularly in oncology, due to its overexpression in various cancer cells and its crucial role in supplying glucose to fuel rapid proliferation. A key challenge in developing GLUT1-targeted therapies is achieving high specificity to minimize off-target effects on other glucose transporter isoforms that are vital for normal physiological functions. This guide provides an in vitro validation of this compound's specificity for GLUT1, comparing its performance with established GLUT1 inhibitors: BAY-876, WZB117, and fasentin.
Comparative Inhibitor Performance
The following table summarizes the in vitro inhibitory activity of this compound and its comparators against various human GLUT isoforms. The data highlights the potency and selectivity of each compound.
| Compound | GLUT1 | GLUT2 | GLUT3 | GLUT4 | Other Targets |
| This compound | IC50: 12 µM[1] | Data not available | Data not available | Data not available | PfHT IC50: 13 µM[1] |
| BAY-876 | IC50: 2 nM[2] | IC50: 10.8 µM (>4700-fold selective)[3] | IC50: 1.67 µM (>800-fold selective)[3] | IC50: 0.29 µM (>130-fold selective)[2][3] | - |
| WZB117 | Ki: 10 µM | Data not available | Ki: 10 µM | Ki: 0.2 µM | - |
| Fasentin | IC50: >68 µM (preferentially inhibits GLUT4) | Data not available | Data not available | IC50: 68 µM | - |
IC50: Half-maximal inhibitory concentration. Ki: Inhibition constant.
Key Observations:
-
This compound demonstrates moderate inhibitory activity against GLUT1 with an IC50 of 12 µM.[1] Notably, it exhibits similar potency against the Plasmodium falciparum hexose transporter (PfHT), suggesting a potential lack of specificity against non-human transporters.[1] Data on its selectivity against other human GLUT isoforms (GLUT2, GLUT3, and GLUT4) is not currently available in the public domain, which is a critical consideration for its therapeutic potential in humans.
-
BAY-876 is a highly potent and selective GLUT1 inhibitor, with an IC50 in the low nanomolar range.[2] It displays exceptional selectivity for GLUT1 over other Class I GLUT isoforms, with over 130-fold selectivity against GLUT4 and even greater selectivity against GLUT2 and GLUT3.[2][3]
-
WZB117 shows inhibitory activity against GLUT1 and GLUT3 with a Ki of 10 µM. However, it is significantly more potent against GLUT4 (Ki: 0.2 µM), indicating a lack of selectivity for GLUT1.
-
Fasentin is a weaker inhibitor of GLUT1 and preferentially inhibits GLUT4, with an IC50 of 68 µM for the latter.
Experimental Validation: Methodologies
The in vitro specificity of GLUT1 inhibitors is primarily determined by assessing their ability to block glucose uptake in cells expressing specific GLUT isoforms. A common and robust method is the 2-Deoxy-D-[³H]-glucose uptake assay.
2-Deoxy-D-[³H]-glucose Uptake Assay Protocol
This protocol outlines the steps to measure the inhibition of GLUT1-mediated glucose uptake.
1. Cell Culture and Preparation:
- Culture a human cell line with high GLUT1 expression (e.g., HeLa or HEK293 cells stably overexpressing human GLUT1) in appropriate media until they reach 80-90% confluency in 24-well plates.
- Wash the cells twice with Krebs-Ringer-HEPES (KRH) buffer (120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, 25 mM HEPES, pH 7.4).
- Starve the cells by incubating them in glucose-free KRH buffer for 1 hour at 37°C to stimulate GLUT1 translocation to the cell membrane.
2. Inhibitor Treatment:
- Prepare serial dilutions of the test inhibitors (this compound, BAY-876, WZB117, fasentin) in glucose-free KRH buffer.
- Aspirate the starvation buffer and add the inhibitor solutions to the respective wells.
- Incubate the cells with the inhibitors for 30 minutes at 37°C. Include a vehicle control (e.g., DMSO) and a positive control (a known GLUT1 inhibitor).
3. Glucose Uptake Measurement:
- Prepare a solution of 2-Deoxy-D-[³H]-glucose (a radiolabeled glucose analog) in glucose-free KRH buffer.
- Add the 2-Deoxy-D-[³H]-glucose solution to each well to initiate glucose uptake. The final concentration should be below the Km of GLUT1 for glucose to ensure transport is the rate-limiting step.
- Incubate for a short period (e.g., 5-10 minutes) at 37°C. The timing should be optimized to ensure initial linear uptake rates.
4. Termination of Uptake and Cell Lysis:
- To stop the glucose uptake, rapidly wash the cells three times with ice-cold KRH buffer.
- Lyse the cells by adding a lysis buffer (e.g., 0.1 M NaOH with 0.1% SDS).
- Incubate for 30 minutes at room temperature to ensure complete lysis.
5. Scintillation Counting and Data Analysis:
- Transfer the cell lysates to scintillation vials.
- Add scintillation cocktail to each vial.
- Measure the radioactivity (counts per minute, CPM) using a scintillation counter.
- Normalize the CPM values to the protein concentration of each sample, determined by a standard protein assay (e.g., BCA assay).
- Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.
- Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
To determine the selectivity, this assay should be repeated using cell lines that predominantly express other GLUT isoforms (e.g., cells engineered to overexpress GLUT2, GLUT3, or GLUT4).
Visualizing the Process
To further clarify the experimental workflow and the underlying biological pathway, the following diagrams are provided.
Caption: Workflow for determining GLUT1 inhibitor potency.
Caption: Mechanism of GLUT1 inhibition.
Conclusion
The in vitro data demonstrates that while this compound is an inhibitor of GLUT1, its potency is moderate, and crucial data on its selectivity against other human GLUT isoforms is lacking. In contrast, BAY-876 stands out as a highly potent and selective GLUT1 inhibitor. WZB117 and fasentin, while inhibiting GLUT1, show a preference for GLUT4, making them less specific. For researchers and drug development professionals, this comparative analysis underscores the importance of a comprehensive selectivity profile when evaluating the therapeutic potential of a GLUT1 inhibitor. Further investigation into the selectivity of this compound against other human glucose transporters is essential to validate its specificity for GLUT1.
References
Comparative Efficacy of PfHT Inhibitors Against Drug-Resistant Plasmodium falciparum**
A Guide for Researchers and Drug Development Professionals
Note: The compound "GLUT1-IN-2" specified in the topic query is not described in the current scientific literature. This guide will therefore focus on a representative and well-documented class of investigational antimalarial agents: selective inhibitors of the Plasmodium falciparum hexose transporter (PfHT). For the purpose of quantitative comparison, we will present data on a potent exemplar from this class, referred to in literature as "Compound 1," a selective, non-sugar-based inhibitor of PfHT.
Introduction
The emergence and spread of drug-resistant Plasmodium falciparum strains represent a critical challenge to global malaria control and elimination efforts. Resistance has been documented against nearly all classes of antimalarial drugs, including artemisinin-based combination therapies (ACTs), the current standard of care. This necessitates the urgent discovery and development of novel therapeutics with distinct mechanisms of action.
One promising strategy is the targeted inhibition of essential parasite metabolic pathways that are distinct from the human host. The intraerythrocytic stages of P. falciparum are heavily reliant on glycolysis for their energy supply, making the uptake of glucose a critical and vulnerable process. Glucose is transported from the host erythrocyte into the parasite across the parasite plasma membrane by the P. falciparum hexose transporter, PfHT. PfHT is essential for parasite survival and is sufficiently divergent from human glucose transporters (GLUTs), such as GLUT1, to allow for selective inhibition. This guide provides a comparative overview of the efficacy of a selective PfHT inhibitor against drug-resistant P. falciparum strains, benchmarked against conventional antimalarial agents.
Mechanism of Action: Targeting Parasite Glucose Uptake
The primary mechanism of action for PfHT inhibitors is the blockade of glucose transport into the parasite, effectively starving it of its primary energy source. This leads to a cessation of growth and parasite death.
Figure 1. Mechanism of Action of PfHT Inhibitors. Glucose from the host's blood enters the erythrocyte via the GLUT1 transporter. The P. falciparum parasite then imports this glucose for its own energy needs through the PfHT transporter. PfHT inhibitors selectively block this transporter, cutting off the parasite's energy supply and leading to its death, without significantly affecting the host's glucose transport.
Comparative In Vitro Efficacy
The following table summarizes the 50% inhibitory concentrations (IC50) of the selective PfHT inhibitor "Compound 1" against a drug-sensitive and a multidrug-resistant strain of P. falciparum. For comparison, typical IC50 ranges for conventional antimalarials against sensitive and resistant strains are provided from the literature. It is important to note that direct comparison of IC50 values across different studies can be challenging due to variations in experimental conditions.
| Compound/Drug | Target/Mechanism of Action | P. falciparum 3D7 (Drug-Sensitive) IC50 (µM) | P. falciparum K1 (Multidrug-Resistant) IC50 (µM) | Reference |
| Compound 1 | PfHT (Glucose Transport) | 1.4 | 0.97 | [1] |
| Chloroquine | Heme Detoxification | 0.01 - 0.02 | > 0.2 (Resistant) | [2] |
| Artemisinin | Multiple targets (Oxidative Stress) | 0.001 - 0.005 | > 0.01 (Reduced Susceptibility) | [2] |
| Mefloquine | Unknown | 0.005 - 0.02 | > 0.05 (Resistant) | [2] |
Data Interpretation:
-
Compound 1 demonstrates potent activity against both the drug-sensitive 3D7 strain and the multidrug-resistant K1 strain, with a slightly higher potency against the resistant strain.[1]
-
The efficacy of Compound 1 appears to be unaffected by the resistance mechanisms that diminish the activity of chloroquine and other conventional antimalarials in the K1 strain. This suggests that PfHT is a viable target in multidrug-resistant parasites and that there is no cross-resistance between PfHT inhibitors and existing antimalarial drugs.
Experimental Protocols
The following is a detailed methodology for a key experiment cited in the evaluation of antimalarial drug efficacy.
In Vitro Antimalarial Susceptibility Testing: SYBR Green I-based Fluorescence Assay
This assay is a widely used, reliable, and high-throughput method for determining the IC50 values of antimalarial compounds. It measures the proliferation of parasites by quantifying the amount of parasite DNA.
1. Parasite Culture:
-
P. falciparum strains (e.g., 3D7, K1) are maintained in continuous culture in human O+ erythrocytes at 4% hematocrit in RPMI 1640 medium supplemented with 10% human serum, 25 mM HEPES, and 25 mM NaHCO3.
-
Cultures are incubated at 37°C in a low-oxygen environment (5% CO2, 5% O2, 90% N2).
-
Parasite cultures are synchronized at the ring stage by treatment with 5% D-sorbitol.
2. Drug Plate Preparation:
-
Test compounds and standard antimalarial drugs are serially diluted in culture medium in a 96-well microtiter plate.
-
A drug-free control well is included on each plate.
3. Assay Procedure:
-
Synchronized ring-stage parasites are diluted to a parasitemia of 0.5% in culture medium with 2% hematocrit.
-
200 µL of the parasite suspension is added to each well of the drug-dosed plate.
-
The plates are incubated for 72 hours under the conditions described in step 1.
4. DNA Quantification:
-
After incubation, 100 µL of lysis buffer containing SYBR Green I dye is added to each well.
-
The plates are incubated in the dark at room temperature for 1 hour.
-
Fluorescence is measured using a fluorescence plate reader with an excitation wavelength of 485 nm and an emission wavelength of 530 nm.
5. Data Analysis:
-
The fluorescence intensity values are plotted against the drug concentration.
-
The IC50 value, the concentration of the drug that inhibits parasite growth by 50%, is calculated by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
Figure 2. Experimental Workflow for SYBR Green I Assay. This diagram outlines the key steps in determining the in vitro efficacy of antimalarial compounds using the SYBR Green I fluorescence-based method.
Conclusion and Future Directions
The selective inhibition of the P. falciparum hexose transporter, PfHT, represents a promising and validated strategy for the development of novel antimalarial drugs. PfHT inhibitors, such as Compound 1, demonstrate potent activity against both drug-sensitive and multidrug-resistant strains of P. falciparum, indicating a lack of cross-resistance with existing therapies. The distinct mechanism of action, targeting a crucial parasite-specific nutrient uptake pathway, makes this class of compounds a valuable addition to the drug development pipeline.
Future research should focus on:
-
Lead Optimization: Improving the potency, selectivity, and pharmacokinetic properties of existing PfHT inhibitors to identify clinical candidates.
-
In Vivo Efficacy: Evaluating the efficacy of optimized PfHT inhibitors in animal models of malaria.
-
Resistance Studies: Investigating the potential for and mechanisms of resistance development to PfHT inhibitors.
The continued exploration of novel drug targets like PfHT is essential to overcome the growing threat of antimalarial drug resistance and to move towards the goal of malaria eradication.
References
Safety Operating Guide
Navigating the Disposal of GLUT1-IN-2: A Guide to Safe and Compliant Laboratory Practices
For researchers and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe disposal of GLUT1-IN-2, a GLUT1 inhibitor. Adherence to these guidelines is critical for maintaining a safe laboratory environment and complying with regulatory standards.
Understanding the Hazard Profile of this compound
Quantitative Data Summary for this compound Disposal
The following table summarizes the key hazard classifications and disposal recommendations based on a comparable GLUT inhibitor. This information should guide the handling and disposal of this compound waste.
| Hazard Classification | GHS Category | Disposal Recommendation |
| Acute Toxicity, Oral | Category 4 | Dispose of contents/container to an approved waste disposal plant.[1] |
| Acute Aquatic Toxicity | Category 1 | Avoid release to the environment.[1] |
| Chronic Aquatic Toxicity | Category 1 | Collect spillage. Very toxic to aquatic life with long-lasting effects.[1] |
Experimental Protocols: Step-by-Step Disposal Procedures
The following protocols outline the necessary steps for the proper disposal of this compound from a laboratory setting. These procedures are designed to minimize risk and ensure compliance with general laboratory waste guidelines.
Waste Identification and Segregation
-
Characterize the Waste: All waste containing this compound, including pure compound, solutions, contaminated personal protective equipment (PPE), and labware (e.g., pipette tips, vials), must be treated as hazardous chemical waste.
-
Segregate at the Source: Do not mix this compound waste with non-hazardous or other types of chemical waste. Maintain separate, clearly labeled waste containers for solid and liquid waste.
Waste Containment and Labeling
-
Container Selection:
-
Solid Waste: Use a designated, leak-proof, and puncture-resistant container with a secure lid. The container should be compatible with the chemical nature of the waste.
-
Liquid Waste: Use a sealable, chemical-resistant container, such as a high-density polyethylene (HDPE) carboy. Ensure the container is compatible with any solvents used to dissolve the this compound.
-
-
Labeling:
-
Affix a hazardous waste label to the container as soon as the first piece of waste is added.
-
The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The specific hazard characteristics (e.g., "Toxic," "Harmful if Swallowed," "Hazardous to the Aquatic Environment")
-
The date of accumulation (when the first waste was added)
-
The name and contact information of the principal investigator or laboratory supervisor.
-
-
Storage and Accumulation
-
Designated Satellite Accumulation Area (SAA): Store waste containers in a designated SAA within the laboratory. This area should be under the control of the laboratory personnel.
-
Container Management: Keep waste containers securely closed at all times, except when adding waste.
-
Storage Limits: Adhere to institutional and regulatory limits for the amount of hazardous waste that can be accumulated in an SAA.
Disposal and Removal
-
Arrange for Pickup: Once the waste container is full or has reached its accumulation time limit, arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
Do Not Dispose Down the Drain: Under no circumstances should this compound or its solutions be disposed of down the sink. This is to prevent the release of this environmentally hazardous substance into the water system.
-
Empty Container Disposal: Empty containers that held this compound should be managed as hazardous waste unless they have been triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous liquid waste.
Mandatory Visualizations
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of waste contaminated with this compound.
Caption: Decision workflow for the proper disposal of this compound waste.
References
Safeguarding Your Research: A Comprehensive Guide to Handling GLUT1-IN-2
Essential protocols for the safe handling, use, and disposal of the GLUT1 inhibitor, GLUT1-IN-2, to ensure laboratory safety and maintain experimental integrity.
For researchers, scientists, and drug development professionals, the safe handling of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for the proper use of this compound, a GLUT1 inhibitor. Adherence to these procedures will minimize risk and support the integrity of your research.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is critical. The following personal protective equipment is required to create a barrier against potential exposure.
| PPE Category | Item | Specifications and Use |
| Eye Protection | Safety goggles with side-shields | Must be worn at all times to protect against splashes.[1] Face shields offer additional protection and are recommended when there is a significant risk of splashing. |
| Hand Protection | Protective gloves | Use chemically resistant gloves. Thicker gloves generally offer better protection.[2] It is recommended to change gloves every 30 to 60 minutes or immediately if they are damaged or contamination is suspected.[2] |
| Body Protection | Impervious clothing / Laboratory coat | A lab coat or impervious clothing should be worn to protect the skin.[1] For activities with a higher risk of contamination, coveralls may be appropriate. |
| Respiratory Protection | Suitable respirator | Use in areas with appropriate exhaust ventilation.[1] If working outside of a ventilated hood or if aerosol formation is possible, a respirator is necessary. |
Hazard Identification and Safe Handling
This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[1] Therefore, stringent adherence to handling and storage protocols is necessary to prevent accidental ingestion and environmental contamination.
Handling Procedures:
-
Avoid contact with eyes, skin, and clothing.[1]
-
Avoid the formation of dust and aerosols.[1]
-
Work in a well-ventilated area, preferably under a chemical fume hood.[1]
-
Do not eat, drink, or smoke in the laboratory.[1]
-
Wash hands thoroughly after handling the compound.[1]
Storage:
-
Store in a tightly sealed container in a cool, well-ventilated area.[1]
-
Keep away from direct sunlight and sources of ignition.[1]
-
Recommended storage temperatures are -20°C for the powder form and -80°C when in solvent.[1]
First Aid and Emergency Procedures
In the event of exposure, immediate and appropriate first aid is crucial.
| Exposure Route | First Aid Measures |
| If Swallowed | Call a POISON CENTER or doctor immediately if you feel unwell. Rinse mouth.[1] |
| Eye Contact | Immediately flush eyes with large amounts of water, separating eyelids with fingers. Remove contact lenses if present. Seek prompt medical attention.[1] |
| Skin Contact | Thoroughly rinse the affected skin with plenty of water. Remove contaminated clothing and shoes and seek medical advice.[1] |
| Inhalation | Move the individual to fresh air immediately.[1] |
Accessible safety showers and eye wash stations must be available in the laboratory.[1]
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination.
-
Dispose of contents and container to an approved waste disposal plant.[1]
-
Avoid release to the environment and collect any spillage.[1]
-
Follow all local, state, and federal regulations for hazardous waste disposal.
Visualizing Safety Workflows
To further clarify the procedural steps for handling this compound, the following diagrams illustrate the key decision-making and operational workflows.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
